Tpc2-A1-P
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-[5-bromo-2-(trifluoromethoxy)phenyl]-1-(cyclohexylmethyl)-2-methylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrF3NO3/c1-12-15(19(26)27)10-17(25(12)11-13-5-3-2-4-6-13)16-9-14(21)7-8-18(16)28-20(22,23)24/h7-10,13H,2-6,11H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDFMVADKKBSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CC2CCCCC2)C3=C(C=CC(=C3)Br)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TPC2-A1-P
For Researchers, Scientists, and Drug Development Professionals
Abstract
Two-pore channel 2 (TPC2) has emerged as a significant intracellular ion channel with considerable pathophysiological relevance, particularly in the context of cancer and various lysosomal storage diseases.[1] The development of specific molecular probes to modulate TPC2 activity is crucial for both fundamental research and therapeutic applications. TPC2-A1-P is a novel, synthetic, membrane-permeable small molecule agonist of TPC2. This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its role as a functional mimetic of the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). We will delve into its specific effects on TPC2 ion selectivity, downstream cellular signaling pathways, and key experimental protocols for its characterization.
Core Mechanism: Agonist-Dependent Ion Selectivity Switching of TPC2
TPC2 is a unique ion channel that exhibits agonist-dependent switching of its ion selectivity.[2][3] While the endogenous messenger nicotinic acid adenine dinucleotide phosphate (NAADP) and its synthetic mimetic TPC2-A1-N render the channel permeable to Ca²⁺, this compound, acting as a functional mimetic of PI(3,5)P₂, induces a predominantly Na⁺-selective current.[2][4] This differential ion permeation is a critical aspect of TPC2 function and underlies the distinct physiological outcomes of its activation by different stimuli.
This compound as a PI(3,5)P₂ Mimetic
This compound was identified through a high-throughput screen for small molecule activators of TPC2. It has been demonstrated to mimic the physiological actions of PI(3,5)P₂, a key signaling lipid in the endo-lysosomal system. The activation of TPC2 by this compound leads to an outward Na⁺ current from the lysosome into the cytosol. This is in stark contrast to the Ca²⁺ release from the lysosome triggered by NAADP or TPC2-A1-N.
Quantitative Parameters of this compound Activity
The potency and efficacy of this compound have been characterized in various cellular systems. The key quantitative data are summarized in the table below.
| Parameter | Value | Cell System | Experimental Condition | Reference |
| EC₅₀ | 10.5 µM | HEK293 cells stably expressing TPC2L11A/L12A | FLIPR-based Ca²⁺ assay (Fluo-4) | |
| PCa/PNa Ratio | 0.04 ± 0.01 | HEK293 cells stably expressing hTPC2 | Endo-lysosomal patch-clamp under bi-ionic conditions |
Cellular Signaling Pathways and Physiological Consequences
The this compound-mediated activation of Na⁺-selective currents through TPC2 initiates a cascade of downstream cellular events.
Lysosomal pH and Exocytosis
Activation of TPC2 by this compound has been shown to affect lysosomal pH. Furthermore, this compound robustly evokes lysosomal exocytosis in a time- and concentration-dependent manner. This process is thought to be a mechanism for clearing defective lysosomes and their contents and has potential therapeutic implications for lysosomal storage diseases.
Intracellular Calcium Signaling
While this compound primarily induces Na⁺ currents, it can also influence intracellular Ca²⁺ signaling. The responses are generally smaller and delayed compared to those evoked by the Ca²⁺-permeable agonist TPC2-A1-N. However, co-stimulation of TPC2 with both TPC2-A1-N and this compound can lead to a synergistic increase in Ca²⁺ response, suggesting complex regulatory mechanisms.
Autophagy
The TPC2 channel and its activating ligands are implicated in the regulation of autophagy. This compound has been shown to promote autophagy, which may contribute to its therapeutic effects in lysosomal storage disorders by enhancing the degradation of accumulated material.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound.
Caption: this compound signaling pathway.
Experimental Protocols and Workflows
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Endo-lysosomal Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity on isolated endo-lysosomes.
Experimental Workflow:
Caption: Endo-lysosomal patch-clamp workflow.
Detailed Protocol:
-
Cell Culture and Lysosome Enlargement:
-
Culture HEK293 cells stably or transiently expressing human TPC2.
-
To enlarge endo-lysosomes for easier patching, incubate cells with 1 µM vacuolin-1 overnight.
-
-
Isolation of Enlarged Lysosomes:
-
A small diameter glass pipette is used to rupture the cell membrane and mechanically extrude the enlarged endo-lysosomes into the bath solution.
-
-
Electrophysiological Recording:
-
Use polished glass pipettes with a resistance of 4–8 MΩ.
-
For measuring Na⁺ currents, the cytoplasmic (bath) solution may contain: 160 mM NaCl and 5 mM HEPES (pH adjusted to 7.2 with NaOH). The luminal (pipette) solution may contain: 105 mM CaCl₂, 5 mM HEPES, and 5 mM MES (pH adjusted to 4.6 with methanesulfonic acid).
-
Form a GΩ seal between the patch pipette and the isolated lysosomal membrane.
-
Record whole-lysosome currents using an EPC-10 amplifier. Apply voltage ramps (e.g., -100 mV to +100 mV over 500 ms) to determine the current-voltage relationship.
-
-
Agonist Application and Data Analysis:
-
Apply this compound to the bath solution at the desired concentration.
-
Determine the reversal potential (Erev) before and after agonist application.
-
Calculate the relative permeability ratio of Ca²⁺ to Na⁺ (PCa/PNa) using the Goldman-Hodgkin-Katz (GHK) equation or a simplified form for bi-ionic conditions.
-
Intracellular Calcium Imaging with Fura-2 AM
This ratiometric fluorescence microscopy technique is used to measure changes in intracellular Ca²⁺ concentration.
Experimental Workflow:
Caption: Calcium imaging workflow.
Detailed Protocol:
-
Cell Preparation and Dye Loading:
-
Seed cells (e.g., HeLa or HEK293) on glass coverslips 24 hours before the experiment.
-
Prepare a 1 mg/ml Fura-2 AM stock solution in high-quality, anhydrous DMSO.
-
Load cells by incubating them in a recording buffer containing 1 µg/ml Fura-2 AM for 30 minutes at room temperature in the dark.
-
Wash the cells with the recording buffer for 30 minutes to allow for the complete hydrolysis of the AM ester groups by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip in an imaging chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at 510 nm.
-
Acquire baseline fluorescence images before adding the agonist.
-
Add this compound to the imaging chamber and record the subsequent changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each ROI in each time frame.
-
The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.
-
Measurement of Lysosomal pH
This method utilizes pH-sensitive fluorescent probes to monitor changes in the luminal pH of lysosomes.
Experimental Workflow:
Caption: Lysosomal pH measurement workflow.
Detailed Protocol:
-
Probe Loading:
-
Incubate cells with a lysosome-tropic, pH-sensitive fluorescent dye such as LysoSensor™ Green DND-189 or a ratiometric probe like fluorescein-dextran. For LysoSensor, follow the manufacturer's instructions for loading concentration and time. For fluorescein-dextran, cells are typically incubated overnight to allow for endocytic uptake and delivery to lysosomes.
-
-
Calibration:
-
To obtain quantitative pH measurements, a calibration curve must be generated.
-
Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 4.0 to 6.0).
-
Treat probe-loaded cells with these buffers in the presence of ionophores (e.g., nigericin and monensin) to equilibrate the lysosomal pH with the extracellular pH.
-
Measure the fluorescence intensity (or ratio for ratiometric dyes) at each pH value to construct the calibration curve.
-
-
Measurement and Analysis:
-
In a separate set of probe-loaded cells, acquire baseline fluorescence readings.
-
Add this compound and record the change in fluorescence over time.
-
Convert the measured fluorescence intensities to pH values using the previously generated calibration curve.
-
Conclusion
This compound is an invaluable pharmacological tool for the study of TPC2 function. Its ability to selectively activate a Na⁺-permeable state of the channel, mimicking the action of the endogenous ligand PI(3,5)P₂, provides a unique opportunity to dissect the distinct roles of Na⁺ and Ca²⁺ signaling from the endo-lysosomal system. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted mechanism of action of this compound and its physiological and pathological implications. Further research into the downstream effectors of this compound-mediated Na⁺ release will undoubtedly provide deeper insights into the complex regulatory functions of lysosomal ion channels in cellular health and disease.
References
- 1. Patch-Clamp Techniques for Single Endolysosomal Vesicle Analysis [jove.com]
- 2. Video: Patch-Clamp Techniques for Single Endolysosomal Vesicle Analysis [jove.com]
- 3. Small molecule agonist TPC2-A1-N increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
TPC2-A1-P: A Modulator of Lysosomal Function - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Two-pore channels (TPCs) are critical regulators of endo-lysosomal function, and their modulation presents a promising therapeutic avenue for a variety of diseases, including lysosomal storage disorders (LSDs). TPC2, a key member of this family, is a cation channel whose ion selectivity is dynamically regulated by different endogenous ligands. This technical guide provides an in-depth overview of TPC2-A1-P, a synthetic small molecule agonist of TPC2. We will explore its mechanism of action, its distinct effects on lysosomal cation conductance, pH, and exocytosis, and its potential as a therapeutic agent. This document consolidates quantitative data, details key experimental protocols, and provides visual representations of the associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Introduction to TPC2 and Lysosomal Function
Lysosomes are dynamic organelles essential for cellular homeostasis, playing central roles in degradation, nutrient sensing, and signaling. The ionic composition of the lysosomal lumen, particularly its calcium (Ca²⁺) and sodium (Na⁺) concentrations and its acidic pH, is tightly regulated and crucial for its function. Two-pore channel 2 (TPC2) is a lysosomal ion channel that is a key player in this regulation.[1]
TPC2 is activated by distinct endogenous agonists, primarily nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[2][3] Intriguingly, the activating ligand appears to dictate the ion selectivity of the channel. NAADP activation leads to a Ca²⁺-permeable state, while PI(3,5)P₂ activation results in a primarily Na⁺-selective channel.[2][4] This dual functionality positions TPC2 as a sophisticated regulator of lysosomal signaling and function.
This compound: A PI(3,5)P₂-Mimetic Agonist
This compound is a potent, membrane-permeable small molecule agonist of TPC2. It has been identified as a functional mimetic of PI(3,5)P₂, inducing a conformational state in TPC2 that favors Na⁺ conductance. This is in contrast to another synthetic agonist, TPC2-A1-N, which mimics the action of NAADP and promotes Ca²⁺ permeability. The differential activation of TPC2 by these agonists provides powerful tools to dissect the specific roles of Na⁺ and Ca²⁺ signaling in lysosomal function.
Mechanism of Action
This compound directly binds to and activates TPC2, leading to an increase in the channel's open probability. This activation results in a selective increase in Na⁺ permeability across the lysosomal membrane, with minimal impact on Ca²⁺ flux. This Na⁺ influx is thought to alter the membrane potential of the lysosome and influence downstream cellular processes.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters of this compound's activity from published studies.
Table 1: Potency of this compound
| Parameter | Value | Cell System/Method | Reference |
| EC₅₀ | 10.5 µM | FLIPR-based Ca²⁺ assay in a cell line stably expressing TPC2L11A/L12A | |
| EC₅₀ | 0.6 µM | Endo-lysosomal patch-clamp experiments |
Table 2: Ion Selectivity Induced by this compound
| Parameter | Value | Experimental Conditions | Reference |
| PCa/PNa Permeability Ratio | 0.04 ± 0.01 | Bi-ionic conditions (luminal: 105 mM Ca²⁺, pH 4.6; cytosolic: 160 mM Na⁺, pH 7.2) |
Effects of this compound on Lysosomal Function
Lysosomal Ion Conductance
As established, this compound induces a predominantly Na⁺-selective current through TPC2. This contrasts with the Ca²⁺-permeable state induced by the NAADP mimetic, TPC2-A1-N. This selective modulation of ion flow allows for the targeted investigation of the downstream effects of lysosomal Na⁺ signaling.
Lysosomal pH
Studies have shown that this compound has no significant effect on lysosomal pH. This is a critical finding, as it distinguishes its mechanism from that of TPC2-A1-N, which has been shown to cause lysosomal alkalinization. The stability of lysosomal pH upon this compound treatment suggests that its effects are mediated primarily through changes in cation concentration and membrane potential, rather than alterations in the proton gradient.
Lysosomal Exocytosis and Autophagy
This compound has been demonstrated to be a potent promoter of lysosomal exocytosis. This process, by which lysosomes fuse with the plasma membrane to release their contents, is a crucial mechanism for cellular clearance and repair. Furthermore, this compound has been shown to enhance autophagy, the cellular process for degrading and recycling damaged organelles and proteins. These functions are particularly relevant in the context of lysosomal storage diseases, where the clearance of accumulated substrates is impaired.
Therapeutic Potential in Lysosomal Storage Diseases
The ability of this compound to promote lysosomal exocytosis and autophagy without disrupting the critical acidic pH of the lysosome makes it a promising therapeutic candidate for several lysosomal storage diseases (LSDs). Research has shown that this compound can rescue cellular phenotypes in models of Mucolipidosis Type IV (MLIV), Niemann-Pick type C1 (NPC1), and Batten disease. By enhancing the clearance of accumulated substrates, this compound may offer a novel strategy to alleviate the cellular pathology underlying these devastating disorders.
Signaling Pathways and Experimental Workflows
Caption: Differential activation of TPC2 by this compound and TPC2-A1-N.
Caption: Workflow for intracellular calcium imaging using Fura-2 AM.
Experimental Protocols
Intracellular Calcium Imaging with Fura-2 AM
This protocol is adapted from standard procedures for measuring intracellular calcium concentrations.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
DMSO
-
Recording buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, HBSS)
-
This compound
-
Fluorescence microscope equipped for ratiometric imaging (340nm and 380nm excitation, ~510nm emission)
Procedure:
-
Cell Preparation: Seed cells on glass coverslips and grow to 70-80% confluency.
-
Fura-2 AM Loading:
-
Prepare a 1 mg/ml Fura-2 AM stock solution in DMSO.
-
Dilute the Fura-2 AM stock in recording buffer to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with recording buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at room temperature in the dark.
-
-
Washing and De-esterification:
-
Wash the cells three times with recording buffer to remove extracellular Fura-2 AM.
-
Incubate the cells in recording buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip in an imaging chamber on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Add this compound to the imaging chamber at the desired concentration.
-
Continuously record fluorescence images at both excitation wavelengths for the desired duration.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
An increase in this ratio indicates an increase in intracellular Ca²⁺ concentration.
-
Endo-lysosomal Patch Clamp
This advanced technique allows for the direct measurement of ion channel activity in isolated lysosomes.
Materials:
-
HEK293 cells (or other suitable cell line) overexpressing TPC2
-
Vacuolin-1
-
Patch clamp rig with amplifier and micromanipulators
-
Glass pipettes
-
Pipette and bath solutions (specific compositions will vary depending on the ions being studied)
-
This compound
Procedure:
-
Lysosome Enlargement: Treat cells with Vacuolin-1 (e.g., 1 µM) for at least 2 hours to enlarge the endo-lysosomes, making them amenable to patching.
-
Cell Preparation: Plate cells on a coverslip in the recording chamber.
-
Lysosome Isolation:
-
Using a micromanipulator and a sharp glass pipette, carefully rupture the plasma membrane of a target cell.
-
Gently press on the cell to extrude the enlarged lysosomes into the bath solution.
-
-
Patching:
-
Using a fresh, fire-polished patch pipette filled with the appropriate pipette solution, approach an isolated lysosome.
-
Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the lysosomal membrane.
-
-
Recording:
-
Apply a brief voltage pulse to rupture the patch of membrane under the pipette, achieving the "whole-lysosome" configuration.
-
Apply voltage ramps or steps and record the resulting currents in the absence and presence of this compound in the bath solution.
-
-
Data Analysis: Analyze the recorded currents to determine the effects of this compound on channel activity, ion selectivity, and other electrophysiological properties.
Lysosomal pH Measurement using pH-Lemon-GPI
This method utilizes a genetically encoded, ratiometric pH sensor targeted to the lumen of lysosomes.
Materials:
-
Cells expressing the pH-Lemon-GPI sensor
-
Fluorescence microscope capable of ratiometric imaging (e.g., excitation for cyan and yellow fluorescent proteins)
-
This compound
Procedure:
-
Cell Culture: Culture cells expressing pH-Lemon-GPI on imaging dishes.
-
Imaging:
-
Acquire baseline ratiometric fluorescence images of the cells.
-
Add this compound to the cells.
-
Record time-lapse images to monitor any changes in the fluorescence ratio.
-
-
Calibration: To convert fluorescence ratios to absolute pH values, a calibration curve must be generated by treating the cells with buffers of known pH in the presence of ionophores (e.g., nigericin and monensin) to equilibrate the intracellular and extracellular pH.
-
Data Analysis: Compare the fluorescence ratio before and after the addition of this compound and use the calibration curve to determine if there is a change in lysosomal pH.
Lysosomal Exocytosis Assay (LAMP1 Translocation)
This assay measures the translocation of the lysosomal-associated membrane protein 1 (LAMP1) to the cell surface as an indicator of lysosomal exocytosis.
Materials:
-
Primary alveolar macrophages or other suitable cell type
-
Antibody against the luminal domain of LAMP1
-
Fluorescently labeled secondary antibody
-
This compound
-
Ionomycin (positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, a vehicle control (DMSO), or ionomycin for the desired time.
-
Antibody Staining (for microscopy):
-
Fix the cells.
-
Incubate the non-permeabilized cells with the primary anti-LAMP1 antibody to label surface-exposed LAMP1.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Image the cells using fluorescence microscopy.
-
-
Flow Cytometry:
-
After treatment, incubate live cells with the fluorescently labeled anti-LAMP1 antibody on ice to prevent endocytosis.
-
Wash the cells and analyze by flow cytometry to quantify the amount of surface LAMP1.
-
-
Data Analysis: Quantify the fluorescence intensity to determine the extent of LAMP1 translocation to the plasma membrane, which is proportional to the level of lysosomal exocytosis.
Conclusion
This compound is a valuable pharmacological tool for studying the role of TPC2-mediated Na⁺ signaling in lysosomal function. Its ability to selectively activate a Na⁺-permeable state in TPC2, without altering lysosomal pH, provides a unique opportunity to dissect the downstream consequences of lysosomal Na⁺ efflux. The pro-exocytotic and pro-autophagic effects of this compound highlight its therapeutic potential for lysosomal storage diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate the multifaceted roles of TPC2 in cellular health and disease.
References
- 1. Lysosomal Two-pore Channel Subtype 2 (TPC2) Regulates Skeletal Muscle Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
- 3. rupress.org [rupress.org]
- 4. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
TPC2: A Pivotal Player in Lysosomal Calcium Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Two-pore channel 2 (TPC2) has emerged as a critical regulator of intracellular calcium (Ca²⁺) signaling, primarily through its role as a cation channel on acidic organelles such as lysosomes and endosomes.[1][2] Its activation by the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP) triggers the release of Ca²⁺ from these stores, initiating a cascade of cellular events.[3][4] This technical guide provides a comprehensive overview of the core functions of TPC2 in calcium signaling, detailing its molecular characteristics, activation mechanisms, and physiological relevance. We present a compilation of quantitative data, detailed experimental protocols for studying TPC2 function, and visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this important ion channel and its potential as a therapeutic target.
Introduction to TPC2 and its Role in Calcium Homeostasis
TPC2 is a member of the two-pore channel family, characterized by a dimeric structure where each subunit contains two homologous six-transmembrane domains.[1] Predominantly localized to the membranes of late endosomes and lysosomes, TPC2 plays a crucial role in maintaining intracellular Ca²⁺ homeostasis. Unlike the well-characterized Ca²⁺ release channels of the endoplasmic reticulum (the IP₃ and ryanodine receptors), TPC2 mobilizes Ca²⁺ from acidic stores, adding a layer of spatial and temporal complexity to cellular Ca²⁺ signals. This localized Ca²⁺ release can then be amplified into global Ca²⁺ waves through a process of calcium-induced calcium release (CICR) from the endoplasmic reticulum. The functional significance of TPC2-mediated Ca²⁺ signaling is vast, implicated in processes ranging from autophagy and cellular differentiation to viral entry and cancer progression.
Molecular Mechanisms of TPC2 Activation and Regulation
The activation of TPC2 is a multi-modal process, with several key players influencing its gating and ion selectivity.
NAADP-Mediated Activation
Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent endogenous agonist for TPC2. The interaction is complex and thought to be indirect, involving accessory NAADP-binding proteins such as Jupiter microtubule associated homolog 2 (JPT2) and 'like-Sm' protein 12 (LSM12). Upon binding of NAADP to this complex, TPC2 undergoes a conformational change that opens the channel pore, allowing for the efflux of cations.
Regulation by Phosphoinositides
Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) is another critical regulator of TPC2. Interestingly, the activation of TPC2 by NAADP and PI(3,5)P₂ appears to confer different ion selectivities to the channel. While NAADP activation favors Ca²⁺ permeation, PI(3,5)P₂ activation leads to a more Na⁺-selective state. This dual regulation allows TPC2 to mediate distinct downstream signaling events depending on the upstream stimulus.
Modulation by Luminal Factors
The activity of TPC2 is also sensitive to the luminal environment of the acidic stores. Both luminal pH and Ca²⁺ concentration have been shown to modulate the channel's sensitivity to NAADP. An acidic luminal pH and elevated luminal Ca²⁺ can enhance the potency of NAADP, highlighting a sophisticated feedback mechanism.
Quantitative Analysis of TPC2 Function
The biophysical and pharmacological properties of TPC2 have been characterized through various experimental approaches. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Agonist/Condition | Experimental System | Reference |
| EC₅₀ | 0.6 µM | TPC2-A1-N | Endo-lysosomal patch-clamp (HEK293 cells) | |
| EC₅₀ | 7.8 µM | TPC2-A1-P | Intact cells | |
| K_d | ~5 nM (high affinity) | [³²P]NAADP | TPC2-overexpressing membranes (HEK293 cells) | |
| K_d | ~7 µM (low affinity) | [³²P]NAADP | TPC2-overexpressing membranes (HEK293 cells) |
Table 1: Pharmacological Properties of TPC2 Activators. This table summarizes the half-maximal effective concentration (EC₅₀) and dissociation constant (K_d) for key TPC2 agonists.
| Permeability Ratio | Value | Activating Ligand | Experimental Conditions | Reference |
| P_Ca / P_Na | 0.65 ± 0.13 | TPC2-A1-N | Bi-ionic conditions (luminal Ca²⁺, cytosolic Na⁺) | |
| P_Ca / P_Na | 0.04 ± 0.01 | This compound | Bi-ionic conditions (luminal Ca²⁺, cytosolic Na⁺) | |
| P_Ca / P_Na | 0.57 ± 0.19 | NAADP | Bi-ionic conditions (luminal Ca²⁺, cytosolic Na⁺) | |
| P_Ca / P_K | 2.6 ± 0.17 | Not specified | Bi-ionic conditions (luminal Ca²⁺, cytosolic K⁺) | |
| P_Ca / P_K | 268 ± 47 | NAADP | Bi-ionic conditions (luminal Ca²⁺, cytosolic K⁺) |
Table 2: Ion Permeability Ratios of TPC2. This table presents the relative permeability of TPC2 to different cations under various activation conditions, highlighting the ligand-dependent ion selectivity.
Experimental Protocols for Studying TPC2 Function
Detailed methodologies are essential for the accurate investigation of TPC2's role in calcium signaling. Below are protocols for key experiments.
Measurement of Cytosolic Ca²⁺ using Fura-2 AM
This protocol describes the measurement of global cytosolic Ca²⁺ changes in response to TPC2 activation.
Materials:
-
Cells expressing TPC2 plated on glass-bottom dishes
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
Fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes to allow for imaging.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.
-
-
De-esterification:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
-
Apply the desired stimulus (e.g., a cell-permeant TPC2 agonist like NAADP-AM or TPC2-A1-N).
-
Continue to acquire ratiometric images to monitor the change in intracellular Ca²⁺ concentration.
-
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular Ca²⁺ concentration. Calibrate the signal using ionomycin and a Ca²⁺-free/EGTA solution to determine the minimum (R_min) and maximum (R_max) ratios for conversion to absolute Ca²⁺ concentrations.
Endo-lysosomal Patch-Clamp Electrophysiology
This advanced technique allows for the direct measurement of TPC2 channel activity on isolated endo-lysosomes.
Materials:
-
Cells overexpressing TPC2
-
Vacuolin-1 to enlarge endo-lysosomes
-
Patch-clamp rig with a low-noise amplifier
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular (luminal) recording solutions
Procedure:
-
Enlargement of Endo-lysosomes: Treat cells with 1 µM vacuolin-1 for at least 2 hours to induce the formation of large endo-lysosomes suitable for patching.
-
Isolation of Endo-lysosomes:
-
Gently rupture the plasma membrane of a selected cell using a glass pipette.
-
Carefully aspirate an enlarged endo-lysosome with a fire-polished patch pipette.
-
-
Seal Formation: Achieve a high-resistance (GΩ) seal between the pipette tip and the lysosomal membrane.
-
Recording Configurations:
-
Whole-lysosome: Apply a brief pulse of suction to rupture the membrane patch, allowing for measurement of the total current across the lysosomal membrane.
-
Excised-patch: After seal formation, pull the pipette away from the cell to isolate a patch of the lysosomal membrane for single-channel recordings.
-
-
Data Acquisition: Record currents in response to voltage ramps or steps in the presence and absence of TPC2 modulators applied to the cytosolic face of the membrane.
[³²P]NAADP Radioligand Binding Assay
This assay quantifies the binding of NAADP to its receptors in membrane preparations.
Materials:
-
Cell or tissue homogenates enriched in endo-lysosomes
-
[³²P]NAADP (radiolabeled ligand)
-
Unlabeled NAADP (for competition assays)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate a membrane fraction enriched in endo-lysosomes from cell or tissue homogenates through differential centrifugation.
-
Binding Reaction:
-
Incubate the membrane preparation with a low concentration of [³²P]NAADP (e.g., 0.2 nM) in the binding buffer.
-
For competition assays, include varying concentrations of unlabeled NAADP or other test compounds.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound [³²P]NAADP from the unbound ligand.
-
Quantification: Wash the filters to remove non-specifically bound radioactivity and measure the amount of bound [³²P]NAADP using a scintillation counter.
-
Data Analysis:
-
Saturation binding: Determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) by plotting the amount of bound radioligand against the concentration of free radioligand.
-
Competition binding: Determine the half-maximal inhibitory concentration (IC₅₀) of the unlabeled competitor and calculate its inhibitory constant (K_i).
-
Visualizing TPC2 Signaling Pathways and Workflows
Graphical representations are invaluable for understanding the complex interactions within the TPC2 signaling network and the logical flow of experimental procedures.
References
- 1. Expression of Ca2+-permeable two-pore channels rescues NAADP signalling in TPC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal Two-pore Channel Subtype 2 (TPC2) Regulates Skeletal Muscle Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tpc2-A1-P: A Synthetic Agonist Mimicking PI(3,5)P2 to Modulate Lysosomal Two-Pore Channel 2
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Tpc2-A1-P, a synthetic, membrane-permeable small molecule that acts as a functional mimic of the endogenous phosphoinositide, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This compound selectively activates the lysosomal cation channel, Two-Pore Channel 2 (TPC2), inducing a predominantly sodium-selective current. This guide details the molecular mechanism of this compound action, its effects on lysosomal function, and its therapeutic potential, particularly in the context of lysosomal storage diseases. We present a compilation of quantitative data from key experiments, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts targeting TPC2.
Introduction
Two-Pore Channels (TPCs) are a family of ion channels located on the membranes of endo-lysosomal organelles, where they play crucial roles in regulating intracellular trafficking, lysosomal pH, and Ca2+ homeostasis.[1] TPC2, a prominent member of this family, is a polymodal ion channel activated by distinct ligands, including nicotinic acid adenine dinucleotide phosphate (NAADP) and PI(3,5)P2.[2][3] Interestingly, the ion selectivity of TPC2 is agonist-dependent; activation by NAADP or its synthetic mimic, Tpc2-A1-N, results in a Ca2+-permeable state, while activation by PI(3,5)P2 leads to a predominantly Na+-selective current.[2][4]
The development of this compound, a lipophilic small molecule that mimics the action of PI(3,5)P2, has provided a valuable tool to dissect the physiological roles of the PI(3,5)P2-TPC2 signaling axis. This compound allows for the selective activation of the Na+-conducting state of TPC2 in intact cells, offering a unique opportunity to study its downstream effects and explore its therapeutic potential. This guide summarizes the current knowledge on this compound, focusing on its mechanism, experimental characterization, and potential applications.
Mechanism of Action
This compound activates TPC2 by binding to a site that overlaps with the binding site of its endogenous counterpart, PI(3,5)P2. Mutational analysis has identified a key residue, lysine 204 (K204), within the TPC2 channel that is essential for activation by both this compound and PI(3,5)P2. In contrast, this residue is not required for channel activation by Tpc2-A1-N, the NAADP mimic. This finding underscores the distinct molecular determinants for the activation of TPC2 by different agonists and solidifies the role of this compound as a specific mimic of PI(3,5)P2.
Signaling Pathway of TPC2 Activation by this compound
Caption: this compound binds to the PI(3,5)P2 binding site on TPC2, inducing a conformational change that favors Na+ influx into the cytosol, triggering downstream cellular responses.
Quantitative Data Summary
The following tables summarize key quantitative data from studies characterizing the activity of this compound.
Table 1: Potency of TPC2 Agonists
| Agonist | Target | Assay | EC50 | Reference |
| This compound | Human TPC2 (stably expressed in HEK293 cells) | Ca2+ influx | 10.5 µM | |
| This compound | Human TPC2 (endo-lysosomal patch clamp) | Na+ current | 0.6 µM | |
| Tpc2-A1-N | Human TPC2 (stably expressed in HEK293 cells) | Ca2+ influx | 7.8 µM | |
| Tpc2-A1-N | Human TPC2 (endo-lysosomal patch clamp) | Na+ current | 0.6 µM |
Table 2: Ion Selectivity of TPC2 Activated by Different Agonists
| Agonist | Permeability Ratio (PCa/PNa) | Ion Selectivity | Reference |
| This compound | 0.04 ± 0.01 | Na+ selective | |
| PI(3,5)P2 | ~0.08 | Na+ selective | |
| Tpc2-A1-N | ~0.65 | Ca2+ permeable | |
| NAADP | Not specified, but leads to Ca2+ release | Ca2+ permeable |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Intracellular Calcium Imaging
This protocol is used to measure changes in cytosolic Ca2+ concentration in response to TPC2 agonists.
Experimental Workflow:
Caption: Workflow for measuring intracellular calcium changes in response to TPC2 agonists.
Detailed Protocol:
-
Cell Culture and Transfection: Seed cells (e.g., HeLa or HEK293) on glass coverslips 24-48 hours before the experiment. If endogenous TPC2 levels are low, transiently transfect cells with a plasmid encoding human TPC2.
-
Dye Loading: Incubate cells with 2-5 µM Fura-2 AM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with the physiological salt solution to remove extracellular Fura-2 AM.
-
Imaging: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Data Acquisition: Excite Fura-2 alternately at 340 nm and 380 nm and capture the emission at 510 nm. Record the ratio of fluorescence intensities (F340/F380) over time.
-
Agonist Application: After establishing a stable baseline, perfuse the cells with a solution containing this compound at the desired concentration.
-
Data Analysis: The change in the F340/F380 ratio is proportional to the change in intracellular Ca2+ concentration.
Endo-lysosomal Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the membranes of isolated endo-lysosomes.
Experimental Workflow:
Caption: Workflow for performing endo-lysosomal patch-clamp experiments to measure TPC2 currents.
Detailed Protocol:
-
Isolation of Endo-lysosomes: Culture cells (e.g., HEK293 overexpressing TPC2) and treat with vacuolin-1 to enlarge endo-lysosomes. Homogenize the cells and isolate the organelles by differential centrifugation.
-
Patch-Clamp Recording:
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ.
-
The pipette solution should contain the ions of interest (e.g., Na+ or Ca2+).
-
The bath solution mimics the cytosolic environment.
-
Establish a gigaohm seal on the membrane of an isolated, enlarged endo-lysosome.
-
Rupture the patch to achieve the whole-endolysosome configuration.
-
-
Data Acquisition: Apply voltage ramps (e.g., from -100 mV to +100 mV) and record the resulting currents using a patch-clamp amplifier and data acquisition software.
-
Agonist Application: Perfuse the bath with a solution containing this compound to activate TPC2 channels.
-
Data Analysis: Analyze the current-voltage relationships before and after agonist application to determine the ion selectivity and gating properties of the channel.
Therapeutic Potential in Lysosomal Storage Diseases
Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function, often leading to the accumulation of undigested macromolecules. Several studies have highlighted the therapeutic potential of activating TPC2 with this compound in various LSD models.
Activation of TPC2 by this compound has been shown to:
-
Promote Lysosomal Exocytosis: This process allows for the clearance of accumulated storage material from the cell.
-
Enhance Autophagy: Autophagy is a cellular recycling process that can help degrade and clear aggregated proteins and damaged organelles.
-
Rescue Cellular Phenotypes: Treatment with this compound has been shown to ameliorate cellular phenotypes, such as cholesterol and lactosylceramide accumulation, in fibroblast and iPSC-derived neuronal models of Niemann-Pick type C1, mucolipidosis type IV, and Batten disease.
These findings suggest that this compound and other PI(3,5)P2-mimetic TPC2 agonists represent a promising therapeutic strategy for a range of LSDs.
Logical Relationship of this compound in LSD Therapy
Caption: this compound addresses the accumulation of material in LSDs by activating TPC2, which in turn enhances lysosomal exocytosis and autophagy, leading to the clearance of stored substances and rescue of the cellular phenotype.
Conclusion
This compound has emerged as a critical pharmacological tool for probing the function of TPC2 in its PI(3,5)P2-activated, Na+-selective state. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the TPC2 signaling pathway. The demonstrated efficacy of this compound in cellular models of lysosomal storage diseases highlights the significant therapeutic potential of targeting this channel. Further investigation into the in vivo effects of this compound and the development of even more potent and selective analogs will be crucial for translating these promising preclinical findings into novel therapies for a range of debilitating diseases.
References
An In-depth Technical Guide on Tpc2-A1-P and Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic small molecule Tpc2-A1-P and its role in the induction of autophagy. This compound is a valuable pharmacological tool for studying the function of the lysosomal two-pore channel 2 (TPC2) and its downstream signaling pathways. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development efforts in this area.
Introduction to this compound and TPC2
Two-pore channel 2 (TPC2) is a voltage-gated ion channel primarily localized to the membranes of late endosomes and lysosomes. It plays a crucial role in regulating intracellular ion homeostasis, particularly of Ca²⁺ and Na⁺, and is implicated in a variety of cellular processes, including vesicle trafficking, lysosomal exocytosis, and autophagy.
This compound is a cell-permeable small molecule agonist of TPC2. It acts as a synthetic mimetic of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), an endogenous ligand of TPC2. By activating TPC2, this compound preferentially induces a Na⁺-selective current from the lysosome into the cytoplasm, with a lower permeability to Ca²⁺. This is in contrast to another TPC2 agonist, Tpc2-A1-N, which mimics the action of nicotinic acid adenine dinucleotide phosphate (NAADP) and induces a more Ca²⁺-permeable current. The differential ion selectivity of these agonists allows for the specific investigation of the downstream consequences of Na⁺ versus Ca²⁺ release from lysosomes.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the activity of this compound on TPC2 and its downstream effects.
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ for TPC2 Activation (Ca²⁺ influx) | 10.5 µM | Cell line stably expressing TPC2L11A/L12A | [1] |
| EC₅₀ for TPC2 Activation (endo-lysosomal patch-clamp) | 0.6 µM | HEK293 cells expressing TPC2 | [2] |
Table 1: Potency of this compound in Activating TPC2. The half-maximal effective concentration (EC₅₀) varies depending on the experimental system and measurement technique.
| Ion Permeability Ratio (PCa/PNa) | Value | Experimental Condition | Reference |
| This compound-activated TPC2 | 0.04 ± 0.01 | Bi-ionic conditions (luminal Ca²⁺, cytosolic Na⁺) | [2] |
| Tpc2-A1-N-activated TPC2 | 0.65 ± 0.13 | Bi-ionic conditions (luminal Ca²⁺, cytosolic Na⁺) | [2] |
| PI(3,5)P₂-activated TPC2 | 0.08 ± 0.01 | Endo-lysosomal patch-clamp | [2] |
| NAADP-activated TPC2 | 0.73 ± 0.14 | Planar patch-clamp |
Table 2: Ion Selectivity of TPC2 Activated by Different Agonists. this compound induces a highly Na⁺-selective current, similar to the endogenous ligand PI(3,5)P₂.
| Effect | Observation | Cell Line | Reference |
| Lysosomal pH | No significant change | Macrophages | |
| Lysosomal Exocytosis | Promotes robust, time- and concentration-dependent exocytosis | Murine macrophages |
Table 3: Effects of this compound on Lysosomal Properties. Unlike Tpc2-A1-N, which causes lysosomal alkalinization, this compound does not significantly alter lysosomal pH.
This compound and the Induction of Autophagy
This compound has been shown to promote autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This process is crucial for maintaining cellular homeostasis and its dysregulation is associated with numerous diseases.
Signaling Pathways
The induction of autophagy by this compound is intricately linked to the regulation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and metabolism.
Figure 1: this compound Signaling Pathway to Autophagy. this compound activates TPC2, leading to Na⁺ efflux from the lysosome, which in turn inhibits mTORC1, thereby promoting autophagy initiation and TFEB nuclear translocation.
The precise mechanism by which lysosomal Na⁺ efflux leads to mTORC1 inhibition is an area of active investigation. It is hypothesized that the change in ion concentration or membrane potential at the lysosomal surface disrupts the assembly or activity of the mTORC1 complex.
Inhibition of mTORC1 has two major consequences for autophagy:
-
Initiation of Autophagosome Formation: mTORC1 normally suppresses the autophagy initiation complex (ULK1 complex). Its inhibition relieves this suppression, allowing for the formation of the phagophore, the precursor to the autophagosome.
-
Activation of TFEB: mTORC1 phosphorylates the transcription factor EB (TFEB), retaining it in the cytoplasm. When mTORC1 is inhibited, TFEB is dephosphorylated (potentially by calcineurin), allowing it to translocate to the nucleus. In the nucleus, TFEB promotes the expression of genes involved in autophagy and lysosomal biogenesis, further enhancing the autophagic process.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on autophagy.
Cell Culture and Treatment
-
Cell Lines: HeLa, HEK293, or other relevant cell lines expressing endogenous or overexpressed TPC2.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10-30 µM) immediately before use.
-
Treatment: For autophagy induction studies, cells are typically treated with this compound for various time points (e.g., 2, 4, 6, 12, 24 hours). For starvation-mediated autophagy, cells are washed with phosphate-buffered saline (PBS) and incubated in a nutrient-deficient medium, such as Earle's Balanced Salt Solution (EBSS), in the presence or absence of this compound.
Monitoring Autophagic Flux by LC3-II Immunoblotting
This protocol measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), a hallmark of autophagy. To assess autophagic flux (the entire process of autophagy, including degradation), the experiment is performed in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1.
Figure 2: Workflow for LC3-II Immunoblotting. A standard workflow for assessing LC3-II levels as a marker of autophagy.
-
Materials:
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
ECL detection reagent
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL reagent.
-
Acquire images and perform densitometric analysis to quantify the LC3-II band intensity, normalized to a loading control (e.g., β-actin or GAPDH).
-
p62/SQSTM1 Degradation Assay
p62 (also known as SQSTM1) is a protein that is selectively degraded by autophagy. Therefore, a decrease in p62 levels can indicate an increase in autophagic flux.
-
Procedure:
-
Follow the same procedure as for LC3-II immunoblotting (Section 4.2).
-
Use a primary antibody against p62/SQSTM1.
-
Quantify the p62 band intensity, normalized to a loading control. A decrease in the p62/loading control ratio in this compound treated cells compared to control cells indicates enhanced autophagic degradation.
-
Quantification of Autophagosomes by Fluorescence Microscopy
This method involves visualizing and counting the number of autophagosomes, which appear as puncta when cells are transfected with a fluorescently tagged LC3 (e.g., GFP-LC3).
Figure 3: Workflow for GFP-LC3 Puncta Quantification. A common method to visualize and quantify autophagosome formation.
-
Materials:
-
GFP-LC3 expression plasmid
-
Transfection reagent
-
4% paraformaldehyde in PBS
-
Mounting medium with DAPI
-
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate.
-
Transfect the cells with a GFP-LC3 expression plasmid.
-
After allowing for protein expression, treat the cells with this compound as described in Section 4.1.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS and mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta in treated cells compared to controls indicates an induction of autophagy.
-
Endo-lysosomal Patch-Clamp Electrophysiology
This advanced technique allows for the direct measurement of ion channel activity on the membrane of isolated endo-lysosomes.
-
Procedure Outline:
-
Enlargement of Endo-lysosomes: Treat cells with a reagent like vacuolin-1 to induce the swelling of late endosomes and lysosomes, making them large enough for patch-clamping.
-
Isolation of Enlarged Organelles: Mechanically rupture the plasma membrane and carefully aspirate the enlarged organelles using a micropipette.
-
Patch-Clamp Recording: Form a gigaseal between the patch pipette and the membrane of the isolated organelle. The whole-lysosome configuration can then be achieved to record the total current across the organellar membrane in response to the application of this compound.
-
Conclusion
This compound is a critical tool for dissecting the role of TPC2 in cellular physiology, particularly in the regulation of autophagy. Its ability to selectively activate a Na⁺-permeable state of TPC2 provides a unique opportunity to study the downstream signaling consequences of lysosomal Na⁺ efflux. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the TPC2-mTOR-autophagy axis in various disease contexts. Further research is warranted to fully elucidate the molecular link between TPC2-mediated ion flux and the regulation of mTORC1 and to identify specific quantitative markers of this compound-induced autophagy in different cellular models.
References
The Impact of TPC2-A1-P on Cellular Ion Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Two-Pore Channel 2 (TPC2) is a critical ion channel localized to the membranes of endosomes and lysosomes, where it plays a pivotal role in regulating intracellular trafficking, autophagy, and cellular signaling. The function of TPC2 is complex, featuring a remarkable ligand-dependent ion selectivity. This guide provides an in-depth technical overview of TPC2-A1-P, a synthetic, cell-permeable small molecule agonist that has been instrumental in dissecting the specific functions of TPC2. By mimicking the endogenous phosphoinositide PI(3,5)P₂, this compound selectively activates a sodium-permeable state of the channel, offering a powerful tool to study the downstream consequences of lysosomal sodium efflux on cellular ion homeostasis and related physiological processes. This document details the mechanism of action of this compound, its quantitative effects on lysosomal ion balance, its influence on downstream cellular pathways, and the experimental protocols used for its characterization.
Core Concept: Ligand-Dependent Ion Selectivity of TPC2
TPC2 is a unique ion channel in that its ion selectivity is not fixed but is determined by the activating ligand.[1] The channel is primarily regulated by two endogenous messengers: nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[2][3]
-
NAADP Activation: The NAADP signaling axis renders TPC2 permeable to Ca²⁺, leading to Ca²⁺ release from the lysosomal lumen into the cytosol.[4][5]
-
PI(3,5)P₂ Activation: In contrast, binding of PI(3,5)P₂ shifts the channel's preference to Na⁺, making TPC2 a Na⁺-selective channel.
This dual-ligand system allows TPC2 to mediate distinct ionic signatures in response to different cellular cues. To probe these separate pathways, two structurally distinct synthetic agonists were identified:
-
TPC2-A1-N: A NAADP mimetic that induces a Ca²⁺-permeable state.
-
This compound: A PI(3,5)P₂ mimetic that induces a Na⁺-selective state.
These small molecules have become invaluable for studying the specific downstream effects of lysosomal Ca²⁺ versus Na⁺ release.
Quantitative Impact of this compound on Cellular Ion Homeostasis
Activation of TPC2 by this compound primarily modulates the homeostasis of lysosomal sodium (Na⁺) and, to a lesser extent, calcium (Ca²⁺), while having no significant impact on lysosomal pH.
Sodium (Na⁺) Homeostasis
This compound is a potent activator of Na⁺ currents from endo-lysosomes. This efflux of Na⁺ into the cytoplasm is the primary ionic consequence of TPC2 activation by this agonist.
Calcium (Ca²⁺) Homeostasis
Compared to the robust Ca²⁺ signals evoked by TPC2-A1-N, this compound induces only weak and delayed Ca²⁺ signals on its own. Its main role in Ca²⁺ signaling appears to be synergistic; co-stimulation with TPC2-A1-N can lead to significantly enhanced and prolonged Ca²⁺ responses.
Proton (H⁺) Homeostasis and Lysosomal pH
A key distinguishing feature of this compound is its lack of effect on lysosomal pH. This is in stark contrast to TPC2-A1-N, which causes a TPC2-dependent alkalinization of the lysosomal lumen, likely through direct proton permeability. This property makes this compound a clean tool for studying the effects of Na⁺ release in isolation from pH changes.
Data Summary
The following tables summarize the key quantitative parameters associated with this compound activity.
Table 1: Ion Permeability and Efficacy of TPC2 Agonists
| Agonist | Mimics | Relative Permeability (PCa/PNa) | EC₅₀ (Na⁺ currents) | Effect on Lysosomal pH |
|---|---|---|---|---|
| This compound | PI(3,5)P₂ | 0.04 ± 0.01 | 0.6 µM | No significant effect |
| TPC2-A1-N | NAADP | 0.73 ± 0.14 | 0.6 µM | Alkalinization |
Table 2: Effects of this compound on Cellular Ion Signals
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Cytosolic Ca²⁺ Signal | This compound alone | Small and delayed Ca²⁺ signals. | |
| This compound + TPC2-A1-N | Synergistic and robust Ca²⁺ response. | ||
| Na⁺ Current | This compound alone | Elicits robust Na⁺ currents. |
| Lysosomal pH Change | this compound alone | No significant change in luminal pH. | |
Downstream Cellular Processes and Signaling Pathways
The this compound-induced Na⁺ efflux from lysosomes triggers several important downstream cellular processes, primarily related to membrane trafficking and degradation pathways.
Lysosomal Exocytosis
This compound has been shown to be a potent promoter of lysosomal exocytosis. This process, which involves the fusion of lysosomes with the plasma membrane to release their contents, is a crucial mechanism for cellular clearance. The activation of TPC2 by this compound can help clear accumulated materials from lysosomes, a mechanism that has shown therapeutic potential in models of lysosomal storage disorders.
Autophagy
The role of TPC2 in autophagy is multifaceted. While activation of the NAADP/Ca²⁺ axis can inhibit autophagosome-lysosome fusion, activation of the PI(3,5)P₂/Na⁺ axis with this compound appears to promote autophagic flux, particularly under cellular stress conditions. This suggests that this compound can enhance the clearance of cellular debris through the autophagy pathway.
Rescue of Trafficking in Disease Models
The ability of this compound to promote clearance mechanisms has been leveraged in preclinical models of several lysosomal storage diseases, including Mucolipidosis Type IV (MLIV) and Niemann-Pick Type C1 (NPC1). Treatment with this compound was shown to reduce the accumulation of cholesterol and other lipids, highlighting the importance of TPC2-mediated Na⁺ signaling in maintaining proper endo-lysosomal trafficking.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural basis for inhibition of the lysosomal two-pore channel TPC2 by a small molecule antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
An In-depth Technical Guide on the Physiological Effects of Tpc2-A1-P
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of Tpc2-A1-P, a synthetic agonist of the Two-Pore Channel 2 (TPC2). TPC2 is a critical ion channel located on endo-lysosomal membranes, implicated in a variety of cellular processes and disease states. This compound has emerged as a valuable tool for dissecting the nuanced roles of TPC2 by selectively activating the channel in a manner that mimics the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).
Core Physiological Effects of this compound
This compound primarily functions by inducing a conformational change in the TPC2 channel that favors the permeation of sodium ions (Na⁺) over calcium ions (Ca²⁺)[1]. This selective activation has profound implications for lysosomal function, cellular signaling, and the potential for therapeutic intervention in various diseases.
Ion Selectivity and Channel Gating:
Activation of TPC2 by this compound results in a predominantly Na⁺-selective current[1][2]. This contrasts with the effects of the related compound Tpc2-A1-N, which mimics nicotinic acid adenine dinucleotide phosphate (NAADP) and promotes a Ca²⁺-permeable state[1][2]. The ability of TPC2 to switch its ion selectivity in response to different agonists is a unique characteristic among ion channels, positioning it as a key integrator of distinct cellular signals.
Lysosomal Function:
This compound has been demonstrated to strongly promote lysosomal exocytosis, a process by which lysosomes fuse with the plasma membrane to release their contents. This mechanism is crucial for clearing accumulated waste products from cells and has shown potential for rescuing cellular phenotypes in lysosomal storage diseases (LSDs). Furthermore, this compound can enhance autophagy, particularly under conditions of cellular stress, aiding in the degradation of aggregated proteins and damaged organelles.
Therapeutic Potential in Lysosomal Storage Diseases:
The ability of this compound to enhance lysosomal exocytosis and autophagy has made it a promising candidate for therapeutic development in various LSDs, including Mucolipidosis type IV (MLIV), Niemann-Pick type C1 (NPC1), and Batten disease. In cellular and animal models of these diseases, this compound has been shown to reduce the accumulation of cholesterol and other stored materials, and to improve motor function.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on TPC2 channel activity.
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ for Ca²⁺ signals | 10.5 µM | HEK293 cells stably expressing TPC2L11A/L12A | |
| EC₅₀ for Na⁺ currents | 0.6 µM | Endo-lysosomes from HEK293 cells expressing hTPC2 | |
| Ca²⁺/Na⁺ Permeability Ratio (PCa/PNa) | 0.04 ± 0.01 | Endo-lysosomes from TPC2-expressing cells |
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound are outlined below.
1. Ratiometric Intracellular Ca²⁺ Imaging:
-
Cell Culture and Transfection: HeLa or HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For experiments involving specific TPC2 variants, cells are transiently transfected with plasmids encoding the desired constructs (e.g., plasma membrane-targeted human TPC2) using standard transfection reagents.
-
Fluorescent Dye Loading: Cells are loaded with the ratiometric Ca²⁺ indicator Fura-2 AM (typically 2-5 µM) in a physiological salt solution for 30-60 minutes at room temperature.
-
Imaging: Cells are imaged using an inverted fluorescence microscope equipped with a ratiometric imaging system. Excitation wavelengths of 340 nm and 380 nm are used, and the emission is collected at 510 nm.
-
Experimental Procedure: A baseline fluorescence ratio is recorded. Cells are then stimulated with this compound (typically 10-30 µM) in either a Ca²⁺-containing or a nominally Ca²⁺-free medium. The change in the Fura-2 fluorescence ratio (340/380) is monitored over time to determine the change in intracellular Ca²⁺ concentration.
2. Endo-lysosomal Patch-Clamp Electrophysiology:
-
Cell Culture and Lysosome Enlargement: HEK293 cells expressing the TPC2 channel of interest are treated with vacuolin-1 (1 µM) for 2-4 hours to induce the enlargement of endo-lysosomes, making them amenable to patch-clamping.
-
Lysosome Isolation: Enlarged endo-lysosomes are isolated from the cells using a gentle homogenization protocol.
-
Patch-Clamp Recording: The whole-lysosome patch-clamp configuration is used. The bath solution (cytosolic side) and the pipette solution (luminal side) are composed of specific ionic compositions to isolate the currents of interest (e.g., Na⁺ or Ca²⁺).
-
Experimental Procedure: A holding potential is applied, and current-voltage (I-V) relationships are determined using voltage ramps. This compound (typically 10 µM) is applied to the bath solution to activate TPC2 channels, and the resulting currents are recorded. The reversal potential (Erev) is measured to determine the relative permeability of the channel to different ions.
3. Lysosomal Exocytosis Assay (LAMP1 Translocation):
-
Cell Culture: Murine alveolar macrophages (wild-type and TPC2 knockout) are used.
-
Experimental Procedure: Cells are treated with either DMSO (vehicle control), this compound (30 µM), or a positive control such as ionomycin. The translocation of the lysosomal-associated membrane protein 1 (LAMP1) to the cell surface, a marker of lysosomal exocytosis, is measured.
-
Analysis: The amount of surface LAMP1 is quantified using immunofluorescence staining and microscopy or flow cytometry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways influenced by this compound and a typical experimental workflow for its investigation.
Caption: TPC2 signaling pathways activated by this compound and other ligands.
Caption: A typical experimental workflow for investigating this compound effects.
References
Methodological & Application
Tpc2-A1-P: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tpc2-A1-P is a potent, membrane-permeable agonist of the two-pore channel 2 (TPC2), a critical ion channel localized to the endo-lysosomal system.[1] By mimicking the physiological actions of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), this compound provides a powerful tool for investigating the diverse cellular functions of TPC2, including its roles in ion homeostasis, membrane trafficking, and signal transduction.[1] These application notes provide detailed protocols for the use of this compound in cell culture to study TPC2-mediated physiological and potential pathophysiological effects.
Mechanism of Action
Two-pore channels (TPCs) are members of the voltage-gated ion channel superfamily and are key regulators of endo-lysosomal trafficking. TPC2, specifically, is known for its agonist-dependent ion selectivity. This compound activates TPC2, leading to the mobilization of ions across the endo-lysosomal membrane. Notably, the ion selectivity of TPC2 is not fixed; activation by this compound, which mimics PI(3,5)P2, results in a lower relative Ca2+ permeability compared to activation by agonists like TPC2-A1-N that mimic NAADP.[2] This differential ion permeability allows for the targeted investigation of specific TPC2-mediated downstream signaling pathways.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in various cell-based assays.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 10.5 µM | HeLa cells stably expressing TPC2 L11A/L12A | Ca2+ Mobilization | [1] |
| EC50 | 0.6 µM | HEK293 cells expressing TPC2 | Endo-lysosomal Patch-Clamp | [2] |
| Working Concentration | 10 - 30 µM | HeLa cells expressing TPC2 | Ca2+ Signaling | |
| Working Concentration | 10 µM | Cell line stably expressing TPC2 L11A/L12A | Ca2+ Signaling |
Experimental Protocols
Cell Culture
This protocol provides general guidelines for the culture of cell lines commonly used in TPC2 research. Specific cell lines may have unique requirements.
Materials:
-
HeLa, HEK293, or other suitable host cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
Protocol:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed cells onto appropriate culture plates (e.g., 96-well plates for Ca2+ assays, coverslips for imaging).
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution to the desired final concentration in the appropriate assay buffer. Note: The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects.
Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure intracellular calcium changes upon this compound stimulation.
Materials:
-
Cells expressing TPC2 seeded in a 96-well black, clear-bottom plate
-
Fluo-4 AM or other suitable Ca2+ indicator dye
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
Fluorescence plate reader
Protocol:
-
Seed cells at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Remove the culture medium and wash the cells once with HBSS.
-
Load the cells with Fluo-4 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Measure the baseline fluorescence for a short period.
-
Add this compound at the desired concentration (e.g., 10-30 µM) and continue to monitor fluorescence.
-
As a positive control, ionomycin can be added at the end of the experiment to determine the maximum Ca2+ response.
-
Analyze the data by calculating the change in fluorescence intensity over time.
Lysosomal Exocytosis Assay
This protocol details a method to assess lysosomal exocytosis by measuring the cell surface expression of the lysosomal-associated membrane protein 1 (LAMP1).
Materials:
-
Murine macrophages or other suitable cell type
-
This compound
-
Primary antibody against an extracellular epitope of LAMP1
-
Fluorescently labeled secondary antibody
-
Flow cytometer or fluorescence microscope
Protocol:
-
Culture cells in appropriate plates.
-
Treat cells with this compound at various concentrations and for different time points.
-
After treatment, wash the cells with cold PBS.
-
For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution.
-
Incubate the cells with the primary anti-LAMP1 antibody on ice for 1 hour.
-
Wash the cells three times with cold PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody on ice for 30-60 minutes in the dark.
-
Wash the cells three times with cold PBS.
-
Analyze the cells by flow cytometry or visualize them using a fluorescence microscope.
Below is a diagram illustrating the experimental workflow for the Lysosomal Exocytosis Assay.
Caption: Workflow for the Lysosomal Exocytosis Assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low response to this compound | Low or no expression of TPC2 in the cell line. | Use a cell line known to endogenously express TPC2 or a stably transfected cell line. |
| Inactive compound. | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. | |
| Suboptimal assay conditions. | Optimize agonist concentration, incubation time, and cell density. | |
| High background signal | Autofluorescence of the compound or cells. | Include a no-dye control and a vehicle-only control. |
| Cell death. | Check cell viability. Use a lower concentration of this compound or a shorter incubation time. |
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Notes and Protocols for Utilizing Tpc2-A1-P in a FLIPR-based Ca2+ Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-Pore Channels (TPCs) are ion channels localized to the membranes of endosomes and lysosomes that play a crucial role in intracellular calcium signaling. TPC2, a prominent member of this family, is a key regulator of various cellular processes, making it an attractive target for drug discovery. Tpc2-A1-P is a synthetic small molecule that acts as a selective agonist of TPC2, mimicking the action of the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). This application note provides a detailed protocol for using this compound in a Fluorometric Imaging Plate Reader (FLIPR)-based calcium (Ca²⁺) assay, a robust high-throughput screening method to identify and characterize modulators of TPC2 activity.
While this compound primarily renders the TPC2 channel permeable to sodium ions (Na⁺), it can be used in conjunction with the Ca²⁺-permeable TPC2 agonist, Tpc2-A1-N (an NAADP mimetic), to elicit a synergistic and robust intracellular Ca²⁺ signal. This synergistic approach is a powerful tool for studying TPC2 function and for screening compound libraries.
Signaling Pathways and Mechanism of Action
This compound and Tpc2-A1-N modulate TPC2 activity through distinct mechanisms, leading to changes in ion permeability. Understanding these pathways is critical for designing and interpreting experiments.
-
This compound Pathway: this compound mimics the endogenous ligand PI(3,5)P₂, binding to TPC2 and inducing a conformational change that favors Na⁺ conductivity over Ca²⁺. This leads to a minor, if any, direct increase in cytosolic Ca²⁺.
-
Tpc2-A1-N Pathway: Tpc2-A1-N acts as a functional mimetic of nicotinic acid adenine dinucleotide phosphate (NAADP), promoting a Ca²⁺-permeable state of the TPC2 channel. This results in the release of Ca²⁺ from acidic organelles like lysosomes.
-
Synergistic Activation: The co-application of this compound and Tpc2-A1-N leads to a potentiation of the Ca²⁺ signal. This synergistic effect is thought to arise from the distinct but complementary actions of the two agonists on the TPC2 channel complex, resulting in a significant and measurable increase in intracellular Ca²⁺.
Data Presentation
The following tables summarize the quantitative data for this compound and TPC2-A1-N based on published literature. These values can serve as a reference for experimental design and data analysis.
| Compound | Assay Type | Cell Line/System | EC₅₀ Value | Reference |
| This compound | FLIPR-based Ca²⁺ assay (Fluo-4) | Cells stably expressing TPC2L11A/L12A | 10.5 µM | [1] |
| This compound | Endo-lysosomal patch-clamp | HEK293 cells expressing TPC2 | 0.6 µM | [2] |
| Tpc2-A1-N | FLIPR-based Ca²⁺ assay (Fluo-4) | Cells stably expressing TPC2L11A/L12A | 7.8 µM | [1] |
| Tpc2-A1-N | Endo-lysosomal patch-clamp | HEK293 cells expressing TPC2 | 0.6 µM | [2] |
Table 1: EC₅₀ Values for this compound and Tpc2-A1-N
| Agonist Combination | Cell Line | Concentrations Used | Observation | Reference |
| This compound + Tpc2-A1-N | HeLa cells | 60 µM this compound + 30 µM Tpc2-A1-N | Synergistic increase in cytosolic Ca²⁺ signal. | [3] |
| This compound + Tpc2-A1-N | HEK cells stably expressing TPC2L11A/L12A | 10-60 µM this compound + 10-30 µM Tpc2-A1-N | Concentration-dependent synergistic Ca²⁺ entry. |
Table 2: Synergistic Effects of this compound and Tpc2-A1-N
Experimental Protocols
This section provides detailed protocols for conducting FLIPR-based Ca²⁺ assays to assess the activity of this compound, both alone and in synergy with Tpc2-A1-N.
Experimental Workflow
Materials and Reagents
-
Cell Lines:
-
HeLa cells (endogenously expressing TPC2)
-
HEK293 cells stably expressing a plasma membrane-targeted TPC2 mutant (TPC2L11A/L12A)
-
-
Compounds:
-
This compound (prepared in DMSO)
-
Tpc2-A1-N (prepared in DMSO)
-
-
Assay Buffer:
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4
-
-
Calcium Indicator:
-
Fluo-4 AM or a commercial no-wash FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Assay Kit)
-
-
Plates:
-
384-well black-walled, clear-bottom microplates
-
-
Equipment:
-
Fluorometric Imaging Plate Reader (FLIPR)
-
Automated liquid handler (recommended for high-throughput screening)
-
Cell culture incubator
-
Protocol 1: Assessing the Direct Effect of this compound
This protocol is designed to measure any direct Ca²⁺ signal induced by this compound. Note that the expected signal may be low due to the Na⁺-selective nature of TPC2 activation by this compound.
-
Cell Plating:
-
Seed HeLa or HEK293-TPC2L11A/L12A cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the Ca²⁺ indicator loading buffer according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and add the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A suggested concentration range is 0.1 µM to 100 µM.
-
Include appropriate vehicle controls (e.g., DMSO in assay buffer).
-
-
FLIPR Assay:
-
Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen Ca²⁺ indicator (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Measure the baseline fluorescence for a set period (e.g., 10-20 seconds).
-
Add the this compound dilutions from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence signal for a period of 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data (e.g., ΔF/F₀, where F₀ is the baseline fluorescence).
-
Plot the normalized response against the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Protocol 2: Assessing the Synergistic Effect of this compound and Tpc2-A1-N
This protocol is designed to measure the robust Ca²⁺ signal resulting from the co-activation of TPC2.
-
Cell Plating and Dye Loading:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Compound Plate Preparation:
-
This protocol utilizes a two-addition step in the FLIPR instrument.
-
Plate 1 (First Addition): Prepare serial dilutions of this compound in assay buffer.
-
Plate 2 (Second Addition): Prepare a fixed, sub-maximal concentration of Tpc2-A1-N in assay buffer (e.g., 10 µM or 30 µM).
-
-
FLIPR Assay (Two-Addition Protocol):
-
Configure the FLIPR for a two-addition experiment.
-
Measure the baseline fluorescence.
-
First Addition: Add the this compound dilutions to the cell plate and record the fluorescence for 1-2 minutes.
-
Second Addition: Add the fixed concentration of Tpc2-A1-N to all wells and continue recording the fluorescence for an additional 2-3 minutes.
-
-
Data Analysis:
-
Analyze the fluorescence peak after the second addition (Tpc2-A1-N).
-
Calculate and normalize the response as described in Protocol 1.
-
Plot the response against the this compound concentration to determine the potentiating effect of this compound on the Tpc2-A1-N-induced Ca²⁺ signal.
-
Important Considerations and Troubleshooting
-
Cell Line Selection: The choice of cell line is crucial. Cells with higher endogenous or overexpressed levels of TPC2 will likely yield a more robust signal. The use of the TPC2L11A/L12A mutant, which is targeted to the plasma membrane, can simplify the assay by measuring Ca²⁺ influx from the extracellular medium.
-
Off-Target Effects: A recent study has suggested that TPC2-A1-N may induce Ca²⁺ release from the endoplasmic reticulum (ER) in a TPC-independent manner. It is therefore essential to include appropriate controls, such as TPC knockout cell lines, to confirm that the observed Ca²⁺ signal is indeed mediated by TPC2.
-
Compound Solubility: this compound and Tpc2-A1-N are lipophilic compounds. Ensure complete solubilization in DMSO and the final assay buffer to avoid precipitation and inaccurate results.
-
Signal Window: If the signal-to-background ratio is low, consider optimizing cell density, dye loading conditions (time and temperature), and compound concentrations. The use of a commercial FLIPR Calcium Assay Kit with a quencher dye can significantly improve the signal window.
By following these detailed protocols and considering the key aspects of the assay, researchers can effectively utilize this compound to investigate the pharmacology of TPC2 and screen for novel modulators of this important ion channel.
References
Application of TPC2-A1-P in Endo-lysosomal Patch-Clamp: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of TPC2-A1-P, a synthetic agonist of the Two-Pore Channel 2 (TPC2), in the context of endo-lysosomal patch-clamp electrophysiology. TPC2 is a critical ion channel in the endo-lysosomal system, implicated in a variety of cellular processes, including trafficking, exocytosis, and autophagy.[1][2][3] Understanding its function through direct electrophysiological recording is paramount for both basic research and the development of novel therapeutics for diseases linked to lysosomal dysfunction.[1][4]
This compound serves as a valuable tool for probing TPC2 function. It preferentially activates TPC2 in a manner analogous to the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), inducing a predominantly Na⁺-selective current. This contrasts with the effects of another agonist, TPC2-A1-N, which mimics the action of nicotinic acid adenine dinucleotide phosphate (NAADP) and elicits a more Ca²⁺-permeable state. The ability to selectively activate different channel states with these agonists makes them powerful pharmacological tools.
Quantitative Data Summary
The following tables summarize key quantitative data from endo-lysosomal patch-clamp experiments utilizing this compound.
Table 1: Potency of TPC2 Agonists in Endo-lysosomal Patch-Clamp
| Agonist | EC₅₀ (µM) | Hill Slope (n) | Cell Type | Notes |
| This compound | 0.6 | 1.4 | HEK293 expressing hTPC2 | Full concentration-effect relationships for the plateau response. |
| TPC2-A1-N | 0.6 | 0.8 | HEK293 expressing hTPC2 | Included for comparison. |
Table 2: Ion Selectivity of TPC2 Activated by Different Agonists
| Agonist | Relative Permeability (PCa/PNa) | Key Observation |
| This compound | 0.06 | Low relative Ca²⁺ permeability, similar to PI(3,5)P₂-activated TPC2. |
| TPC2-A1-N | 0.44 | Higher relative Ca²⁺ permeability, similar to NAADP-activated TPC2. |
Table 3: Current Characteristics of TPC2 Activated by this compound
| Parameter | Observation |
| Current Size | Significantly larger currents evoked by this compound compared to TPC2-A1-N. |
| Proton Permeability | This compound does not render the channel proton-permeable, in contrast to TPC2-A1-N. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling context of TPC2 and the general workflow for endo-lysosomal patch-clamp experiments.
Caption: TPC2 signaling pathways activated by endogenous and synthetic ligands.
Caption: Experimental workflow for endo-lysosomal patch-clamp using this compound.
Experimental Protocols
Protocol 1: Cell Culture and Enlargement of Endo-lysosomes
-
Cell Culture:
-
HEK293 cells are a suitable cell line for transient transfection.
-
Plate cells onto poly-L-lysine-coated glass coverslips and grow overnight.
-
Transiently transfect cells with a plasmid encoding human TPC2 (hTPC2) for 17-25 hours using a suitable transfection reagent.
-
-
Enlargement of Endo-lysosomes:
-
To make endo-lysosomes accessible for patch-clamping, they must be enlarged.
-
Incubate the transfected cells with 1 µM vacuolin-1 overnight. Vacuolin-1 selectively increases the size of late endosomes and lysosomes.
-
Alternatively, cells can be incubated for at least 2 hours with vacuolin-1.
-
Protocol 2: Isolation of Enlarged Endo-lysosomes and Patch-Clamp Recording
This protocol is adapted from established methods for manual whole-endo-lysosomal patch-clamp recordings.
-
Preparation of Pipettes:
-
Use a small diameter glass pipette (isolation pipette) to rupture the cell and excise enlarged endo-lysosomes.
-
Use a fresh, fire-polished glass pipette (patch pipette) for recording.
-
-
Solution Compositions:
-
Standard Bath Solution (Cytosolic): The specific composition can vary, but a representative solution contains (in mM): 140 K-MSA, 5 KCl, 1 MgCl₂, 10 HEPES, pH adjusted to 7.2 with KOH.
-
Standard Pipette Solution (Luminal): A representative solution contains (in mM): 140 Na-MSA, 5 NaCl, 2 CaCl₂, 10 HEPES, pH adjusted to 7.2 with NaOH. For studying Na⁺ currents specifically, symmetric Na⁺ solutions can be used (e.g., 150 mM Na⁺ in both bath and pipette).
-
-
Isolation Procedure:
-
Transfer a coverslip with treated cells to the recording chamber containing the bath solution.
-
Under microscopic observation, use the isolation pipette to rupture the plasma membrane and carefully squeeze out the enlarged endo-lysosomes from the cell.
-
-
Patch-Clamp Recording (Whole-Endo-lysosomal Configuration):
-
Approach the isolated endo-lysosome with the patch pipette, which is filled with the pipette solution.
-
Apply slight positive pressure to the patch pipette.
-
Once a Giga-ohm seal is formed, apply a brief suction to rupture the membrane patch and achieve the whole-endo-lysosomal configuration.
-
The membrane potential is defined as the cytosolic potential minus the luminal potential.
-
-
Application of this compound and Data Acquisition:
-
This compound is applied to the bath solution at the desired concentration (e.g., in the range of 0.1 - 30 µM).
-
Record currents using an appropriate voltage protocol. A typical protocol involves holding the membrane potential at 0 mV and applying voltage steps (e.g., from -140 mV to +100 mV).
-
Acquire and analyze the data using standard patch-clamp software.
-
Concluding Remarks
The use of this compound in conjunction with the endo-lysosomal patch-clamp technique provides a robust platform for the detailed electrophysiological characterization of TPC2. This approach allows for the investigation of agonist-dependent ion selectivity and the functional consequences of TPC2 activation in its native membrane environment. The protocols and data presented herein offer a foundational resource for researchers aiming to explore the intricate roles of TPC2 in cellular physiology and its potential as a therapeutic target in various diseases, including lysosomal storage disorders and cancer.
References
- 1. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endolysosomal Ca2+ Signaling in Cancer: The Role of TPC2, From Tumorigenesis to Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-pore channels at the intersection of endolysosomal membrane traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch-Clamp Techniques for Single Endolysosomal Vesicle Analysis [jove.com]
Application Notes and Protocols for Tpc2-A1-P Treatment in HeLa and HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tpc2-A1-P is a synthetic, cell-permeable small molecule agonist of the two-pore channel 2 (TPC2), an ion channel primarily located on the membranes of endosomes and lysosomes. This compound functionally mimics the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), promoting a conformation of the TPC2 channel that is selective for sodium ions (Na⁺) over calcium ions (Ca²⁺)[1][2]. This selective activation of TPC2 has been shown to modulate various cellular processes, including lysosomal function, exocytosis, and autophagy. These application notes provide an overview of the effects of this compound in HeLa and HEK293 cells and detailed protocols for key experimental procedures.
Mechanism of Action
This compound acts as a specific agonist for TPC2, inducing a conformational change that favors the permeation of Na⁺ ions from the lumen of endo-lysosomes into the cytoplasm. This is in contrast to the endogenous messenger NAADP and its synthetic mimic TPC2-A1-N, which favor a Ca²⁺-permeable state of the TPC2 channel[1][2][3]. The this compound-induced Na⁺ efflux can lead to alterations in the membrane potential of endo-lysosomes and downstream cellular signaling events. Notably, this compound has been observed to promote lysosomal exocytosis.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound treatment in HeLa and HEK293 cells.
Table 1: Electrophysiological Properties of this compound in HEK293 Cells
| Parameter | Cell Line | Experimental Condition | Value | Reference |
| EC₅₀ | HEK293 | Endo-lysosomal patch-clamp | 0.6 µM | |
| Permeability Ratio (PCa/PNa) | HEK293 expressing TPC2 | Bi-ionic conditions (luminal Ca²⁺, cytosolic Na⁺) | 0.04 ± 0.01 |
Table 2: Functional Effects of this compound in HeLa and HEK293 Cells
| Effect | Cell Line | Concentration | Observation | Reference |
| Induction of Cation Currents | HEK293 expressing TPC2 | 10 µM | Evokes larger currents than TPC2-A1-N | |
| Cytosolic Ca²⁺ Signaling | HeLa and HEK293 expressing plasma membrane-targeted TPC2 | 10-60 µM | Minimal direct effect on cytosolic Ca²⁺ | |
| Lysosomal pH | HeLa | 10 µM | No significant effect on lysosomal pH | |
| Lysosomal Exocytosis | Not specified, but a known function | Not specified | Promotes lysosomal exocytosis | |
| Synergistic Ca²⁺ Signaling | HeLa | 30-60 µM (with TPC2-A1-N) | Potentiates TPC2-A1-N-induced Ca²⁺ signals |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in HeLa and HEK293 cells.
Caption: General experimental workflows for key assays.
Experimental Protocols
Intracellular Calcium Imaging using Fura-2 AM
This protocol is for measuring changes in intracellular calcium concentration in response to this compound treatment in HeLa or HEK293 cells.
Materials:
-
HeLa or HEK293 cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom dishes or coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Seeding: Seed HeLa or HEK293 cells onto glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
-
Fura-2 AM Loading Solution: Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO. For loading, dilute the stock solution to a final concentration of 1-5 µM in HBSS. To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before diluting in HBSS.
-
Cell Loading: Wash the cells once with HBSS. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.
-
Imaging:
-
Mount the dish/coverslip on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Add this compound (typically 10-60 µM) to the imaging buffer.
-
Continuously record the fluorescence changes at both excitation wavelengths for the desired duration.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.
Endo-lysosomal Patch-Clamp Electrophysiology
This advanced technique allows for the direct recording of ion channel activity from isolated endo-lysosomes of HEK293 cells.
Materials:
-
HEK293 cells (may be transfected to overexpress TPC2)
-
Culture medium
-
Vacuolin-1
-
Neutral Red
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Pipette puller and fire-polisher
-
Bath solution (cytosolic-like)
-
Pipette solution (luminal-like)
-
This compound
Procedure:
-
Enlargement of Lysosomes: Treat HEK293 cells with 1 µM Vacuolin-1 for at least 2 hours to induce the formation of enlarged endo-lysosomes.
-
Visualization: Briefly incubate the cells with Neutral Red to stain acidic compartments, aiding in the visualization of lysosomes.
-
Isolation of Lysosomes:
-
Using a sharp glass pipette, carefully rupture the plasma membrane of a cell containing enlarged lysosomes.
-
Gently push the enlarged lysosome out of the cell.
-
-
Patching:
-
Using a fire-polished patch pipette filled with the luminal-like solution, approach the isolated lysosome and apply gentle suction to form a high-resistance (giga-ohm) seal (a "giga-seal").
-
-
Recording:
-
Establish the whole-lysosome configuration by applying a brief voltage pulse to rupture the lysosomal membrane under the pipette tip.
-
Record baseline currents using voltage-clamp protocols (e.g., voltage ramps or steps).
-
Perfuse the isolated lysosome with the bath solution containing this compound (e.g., 10 µM).
-
Record the this compound-evoked currents.
-
-
Data Analysis: Analyze the current-voltage relationship, ion selectivity, and other biophysical properties of the TPC2 channel in response to this compound.
Lysosomal Exocytosis Assay (LAMP1 Surface Exposure)
This assay quantifies lysosomal exocytosis by detecting the appearance of the luminal domain of the lysosomal-associated membrane protein 1 (LAMP1) on the cell surface.
Materials:
-
HeLa or HEK293 cells
-
Culture medium
-
This compound
-
Primary antibody against the luminal domain of LAMP1
-
Fluorescently labeled secondary antibody
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound (e.g., 30 µM) for a specified time (e.g., 90 minutes) to induce lysosomal exocytosis. Include appropriate positive (e.g., ionomycin) and negative (e.g., DMSO) controls.
-
Antibody Staining (for Flow Cytometry):
-
Detach cells using a non-enzymatic method.
-
Keep cells on ice to prevent membrane internalization.
-
Incubate the live, non-permeabilized cells with the primary anti-LAMP1 antibody.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Wash the cells and resuspend in a suitable buffer for flow cytometry.
-
-
Analysis:
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cell population. An increase in fluorescence indicates an increase in surface LAMP1 and thus, lysosomal exocytosis.
-
Fluorescence Microscopy: Image the cells to visualize the localization of LAMP1 on the plasma membrane.
-
Autophagy Flux Assay (p62/SQSTM1 Degradation)
This protocol assesses the effect of this compound on autophagic flux by monitoring the levels of the autophagy substrate p62 (also known as SQSTM1). A decrease in p62 levels suggests an increase in autophagic degradation.
Materials:
-
HeLa or HEK293 cells
-
Culture medium
-
This compound
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer
-
Primary antibody against p62/SQSTM1
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to attach.
-
Treat cells with this compound at the desired concentration and for various time points.
-
For a comprehensive analysis of autophagic flux, include parallel treatments where cells are co-incubated with this compound and a lysosomal inhibitor for the final few hours of the experiment. The inhibitor will block the degradation of autophagosomes, leading to an accumulation of p62 that has been targeted for degradation.
-
-
Cell Lysis: Wash cells with PBS and lyse them in a suitable lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against p62 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence-based method.
-
-
Data Analysis: Quantify the band intensities for p62 and the loading control. A decrease in the p62/loading control ratio in the absence of lysosomal inhibitors suggests an increase in autophagic flux. The difference in p62 levels between samples with and without the lysosomal inhibitor provides a measure of the rate of autophagic degradation.
References
Tpc2-A1-P: A Novel Agonist for Probing Lysosomal Calcium Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Two-pore channels (TPCs) are a family of ion channels located on the membranes of endosomes and lysosomes, playing a crucial role in intracellular signaling and trafficking. TPC2, a key member of this family, is a voltage- and ligand-gated channel that is endogenously activated by nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). The activation of TPC2 leads to the release of ions, including calcium (Ca²⁺) and sodium (Na⁺), from the lysosomal lumen into the cytosol. This release of lysosomal Ca²⁺ is implicated in a wide array of cellular processes, from autophagy and exocytosis to nutrient sensing and disease pathogenesis.[1][2]
Tpc2-A1-P is a cell-permeable synthetic agonist of TPC2 that functionally mimics the action of PI(3,5)P₂.[3] It has emerged as a valuable pharmacological tool for the targeted investigation of TPC2 function and lysosomal Ca²⁺ signaling. Unlike the endogenous ligand, this compound offers greater stability and cell permeability, allowing for precise temporal control over TPC2 activation in live-cell imaging and functional assays. Notably, this compound biases the TPC2 channel towards a Na⁺-selective state.[4][5] However, it can act synergistically with the NAADP mimetic, Tpc2-A1-N, to enhance Ca²⁺ release from lysosomes. This unique property allows researchers to dissect the distinct and cooperative roles of different TPC2 activation pathways.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its use, detailed experimental protocols for studying lysosomal Ca²⁺ release, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in cellular assays, compiled from various studies. These values should be considered as a starting point, and optimal concentrations may vary depending on the cell type and experimental conditions.
| Parameter | Value | Cell Type(s) | Notes | Reference(s) |
| EC₅₀ | 10.5 µM | HeLa cells stably expressing TPC2L11A/L12A | For plateau response of Ca²⁺ signals. | |
| Working Concentration Range | 10 - 60 µM | HeLa, HEK293, U2OS, SH-SY5Y cells | Effective concentrations for inducing TPC2-mediated effects. | |
| Synergistic Concentration with Tpc2-A1-N | This compound: 20-60 µMTpc2-A1-N: 10-30 µM | HeLa, HEK293, U2OS cells | Combination of subthreshold or active concentrations of both agonists leads to a robust Ca²⁺ signal. | |
| Effect on Cytosolic Ca²⁺ (alone) | Minimal to small, delayed increase | HeLa, SH-SY5Y cells | This compound alone primarily conducts Na⁺, leading to a less pronounced direct Ca²⁺ release compared to Tpc2-A1-N. | |
| Effect on Lysosomal pH | Alkalinization | HeLa, SK-MEL-5 cells | TPC2 activation can lead to an increase in lysosomal pH. |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of this compound's role in lysosomal signaling and its application in experimental settings, the following diagrams have been generated using Graphviz.
Figure 1: TPC2 signaling pathway activated by this compound and Tpc2-A1-N.
Figure 2: Experimental workflow for studying lysosomal Ca²⁺ release using this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound to study lysosomal calcium release.
Protocol 1: Measurement of Cytosolic Ca²⁺ Release Using Fura-2 AM
This protocol describes an indirect method to measure lysosomal Ca²⁺ release by monitoring the subsequent rise in cytosolic Ca²⁺ concentration.
Materials:
-
Cells of interest (e.g., HeLa, HEK293) cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer (Ca²⁺-free for isolating intracellular release)
-
This compound stock solution (in DMSO)
-
Tpc2-A1-N stock solution (in DMSO, for synergistic activation studies)
-
Ionomycin (positive control)
-
Fluorescence microscope equipped for ratiometric imaging (e.g., with 340/380 nm excitation and 510 nm emission filters)
Procedure:
-
Cell Seeding: Seed cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS). b. Wash cells once with HBSS. c. Incubate cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. d. Wash cells twice with HBSS to remove excess dye. e. Incubate cells for a further 30 minutes in HBSS to allow for complete de-esterification of the dye.
-
Imaging: a. Mount the coverslip onto the microscope stage in an imaging chamber. b. Perfuse the cells with Ca²⁺-free HBSS to eliminate contributions from extracellular Ca²⁺ influx. c. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm. d. Add this compound to the desired final concentration (e.g., 10-60 µM). For synergistic studies, co-apply with Tpc2-A1-N (e.g., 10-30 µM). e. Continue recording the fluorescence changes for several minutes. f. At the end of the experiment, add a saturating concentration of Ionomycin (e.g., 2-5 µM) to obtain the maximum fluorescence ratio, followed by a Ca²⁺ chelator (e.g., EGTA) to obtain the minimum ratio for calibration purposes (optional).
-
Data Analysis: a. Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation (F340/F380) for each time point. b. The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration. c. Quantify the peak response and the area under the curve to compare the effects of different treatments.
Protocol 2: Measurement of Lysosomal pH Changes Using Fluorescein Dextran
This protocol allows for the monitoring of changes in lysosomal pH upon TPC2 activation, which can be an indirect indicator of ion flux.
Materials:
-
Cells of interest
-
Fluorescein dextran (e.g., 10,000 MW, lysine fixable)
-
Imaging buffer (e.g., HBSS)
-
This compound and Tpc2-A1-N stock solutions
-
Fluorescence microscope with appropriate filter sets for fluorescein (e.g., 490 nm excitation, 525 nm emission)
Procedure:
-
Dye Loading: a. Incubate cells in culture medium containing fluorescein dextran (e.g., 1 mg/mL) for 12-24 hours. This allows for the uptake of the dextran by endocytosis and its accumulation in lysosomes. b. Wash the cells thoroughly with fresh medium and incubate for a "chase" period of at least 4 hours to ensure the probe is localized to the lysosomes.
-
Imaging: a. Transfer the cells to an imaging chamber with HBSS. b. Acquire baseline fluorescence images. c. Add this compound (and/or Tpc2-A1-N) at the desired concentration. d. Record time-lapse images of the fluorescein fluorescence. An increase in fluorescence intensity indicates an increase in pH (alkalinization).
-
Data Analysis: a. Measure the average fluorescence intensity of individual lysosomes or whole cells over time. b. Normalize the fluorescence values to the baseline to quantify the change in lysosomal pH.
Concluding Remarks
This compound is a potent and specific agonist for the TPC2 channel, providing a valuable tool for the study of lysosomal ion homeostasis and its role in cellular physiology and disease. By mimicking the action of the endogenous ligand PI(3,5)P₂, and through its synergistic interactions with the NAADP-mimetic Tpc2-A1-N, this compound allows for a nuanced investigation of TPC2's dual Na⁺/Ca²⁺ permeability. The protocols and data presented here offer a solid foundation for researchers to incorporate this compound into their studies of lysosomal signaling, with the potential to uncover novel regulatory mechanisms and therapeutic targets. As with any pharmacological agent, it is crucial to perform appropriate controls, including the use of TPC2 knockout/knockdown cells, to confirm the on-target effects of this compound.
References
- 1. Endolysosomal Ca2+ Signaling in Cancer: The Role of TPC2, From Tumorigenesis to Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging Measurement of Lysosomal Calcium - CD BioSciences [lysosomexper.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
Application Notes and Protocols for Tpc2-A1-P in Fibroblast Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tpc2-A1-P is a potent and specific synthetic agonist for the endolysosomal two-pore channel 2 (TPC2), a crucial regulator of intracellular trafficking and ion homeostasis. In fibroblasts, activation of TPC2 by this compound has emerged as a promising therapeutic strategy, particularly for lysosomal storage diseases (LSDs). These application notes provide detailed protocols for utilizing this compound in fibroblast studies to investigate its effects on lysosomal function, autophagy, and the clearance of accumulated substrates.
Mechanism of Action
This compound mimics the action of the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), promoting a conformational change in the TPC2 channel that favors a Na⁺-selective state[1][2]. This leads to an efflux of Na⁺ from the lysosome, which in turn is thought to trigger Ca²⁺ release from these acidic stores through yet to be fully elucidated mechanisms. The resulting increase in cytosolic Ca²⁺ concentration is a key signaling event that promotes lysosomal exocytosis and enhances autophagic flux[3][4][5]. This dual action facilitates the clearance of accumulated macromolecules, such as cholesterol and glycosphingolipids, from the lysosomes of fibroblasts affected by various LSDs, including Niemann-Pick type C1 (NPC1) and Mucolipidosis type IV (MLIV).
A key advantage of this compound is that its activation of TPC2 is independent of the luminal pH of the lysosome and is not hindered by the accumulation of sphingomyelin, a common feature in several LSDs.
Signaling Pathway of this compound in Fibroblasts
Caption: Signaling pathway of this compound in fibroblasts.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in fibroblast studies.
Table 1: Recommended Concentration and Incubation Times
| Application | Recommended Concentration | Incubation Time | Reference |
| Cholesterol Clearance | 30 µM | 48-72 hours | |
| Lysosomal Exocytosis | 30 µM | 90 minutes - 2 hours | |
| Autophagy Induction | 30 µM | 24 hours | |
| Cell Viability | Up to 100 µM | 24, 48, and 72 hours |
Table 2: Cell Viability in Human Fibroblasts
| Compound | Concentration (µM) | Incubation Time (hours) | Cell Viability (% of control) | Reference |
| This compound | 10 | 72 | ~100% | |
| This compound | 30 | 72 | ~100% | |
| This compound | 100 | 72 | ~100% |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of this compound in cultured fibroblasts.
Protocol 1: Assessment of Cholesterol Accumulation by Filipin Staining
This protocol allows for the visualization and semi-quantification of unesterified cholesterol in lysosomes.
Materials:
-
Human fibroblasts (e.g., NPC1 patient-derived or control)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
-
Filipin complex (stock solution 25 mg/mL in DMSO)
-
Staining solution: 50 µg/mL Filipin in PBS with 10% FBS (prepare fresh and protect from light)
-
Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)
Experimental Workflow:
Caption: Experimental workflow for Filipin staining.
Procedure:
-
Seed fibroblasts in a suitable culture vessel (e.g., 96-well plate or coverslips in a 24-well plate) and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 30 µM) or vehicle (DMSO) for 48-72 hours.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 10-60 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Quench the fixation by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with the Filipin working solution for 30-120 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Immediately visualize the cells under a fluorescence microscope using a UV filter. Filipin fluorescence is prone to rapid photobleaching.
Protocol 2: Lysosomal Exocytosis Assay (LAMP1 Surface Expression)
This protocol quantifies the fusion of lysosomes with the plasma membrane by detecting the cell surface exposure of the luminal domain of the lysosomal-associated membrane protein 1 (LAMP1).
Materials:
-
Human fibroblasts
-
Culture medium
-
This compound (stock solution in DMSO)
-
Ionomycin (positive control)
-
Primary antibody against the luminal domain of LAMP1
-
Fluorescently labeled secondary antibody
-
Flow cytometer or fluorescence microscope
Experimental Workflow:
Caption: Workflow for LAMP1 surface expression assay.
Procedure:
-
Seed fibroblasts and grow to confluency.
-
Treat cells with this compound (e.g., 30 µM for 90 minutes) or a positive control like ionomycin (e.g., 4 µM for 10 minutes).
-
Place cells on ice and wash with ice-cold PBS.
-
Incubate the non-permeabilized cells with a primary antibody targeting the luminal domain of LAMP1 for 1 hour on ice.
-
Wash the cells three times with ice-cold PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour on ice in the dark.
-
Wash the cells three times with ice-cold PBS.
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy.
Protocol 3: Autophagic Flux Assay (LC3 and p62/SQSTM1 Western Blot)
This protocol assesses the effect of this compound on the progression of autophagy by monitoring the levels of key autophagic markers, LC3-II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of enhanced autophagic flux.
Materials:
-
Human fibroblasts
-
Culture medium (can be nutrient-rich or starvation medium to induce autophagy)
-
This compound (stock solution in DMSO)
-
Bafilomycin A1 (optional, to block lysosomal degradation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against LC3 and p62/SQSTM1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Experimental Workflow:
Caption: Workflow for autophagic flux analysis by Western blot.
Procedure:
-
Seed fibroblasts and allow them to adhere.
-
Treat cells with this compound (e.g., 30 µM) for a specified time (e.g., 24 hours). To specifically measure autophagic flux, a parallel set of cells can be co-treated with a lysosomal inhibitor like Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the this compound treatment.
-
Wash cells with PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against LC3, p62, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. The ratio of LC3-II to LC3-I and the levels of p62 are used to assess autophagic flux.
Conclusion
This compound is a valuable tool for studying lysosomal function and autophagy in fibroblasts. The protocols provided here offer a framework for investigating its potential as a therapeutic agent for lysosomal storage diseases and other conditions characterized by lysosomal dysfunction. Researchers should optimize the described conditions for their specific fibroblast cell lines and experimental setups.
References
- 1. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
- 3. tabaslab.com [tabaslab.com]
- 4. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Autophagy with Tpc2-A1-P
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tpc2-A1-P, a synthetic agonist of the lysosomal two-pore channel 2 (TPC2), to investigate the intricate process of autophagy. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data from relevant studies.
Introduction to this compound and Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and disease. TPC2 is a lysosomal ion channel that regulates lysosomal pH, Ca2+ and Na+ homeostasis, and has been identified as a modulator of autophagy.[1][2] this compound is a valuable pharmacological tool to probe the function of TPC2 in the autophagic pathway. It acts as a synthetic agonist that biases the TPC2 channel towards a Na+-selective state, similar to the effect of the endogenous ligand PI(3,5)P2.[3][4]
Mechanism of Action
This compound modulates autophagy primarily by altering the lysosomal environment through the activation of TPC2. The precise outcome of TPC2 activation on autophagy can be context-dependent, with reports suggesting both promotion and inhibition of the autophagic flux.
-
Promotion of Autophagy: In certain cellular stress conditions, such as those present in lysosomal storage disorders (LSDs), treatment with this compound has been shown to promote starvation-mediated autophagy and the clearance of accumulated substrates like p62/SQSTM1.[5] This suggests that under conditions of cellular stress, activating TPC2 can enhance the degradative capacity of the lysosome.
-
Inhibition of Autophagosome-Lysosome Fusion: Conversely, some studies have shown that overexpression or activation of TPC2 can lead to an alkalinization of the lysosomal pH. This change in pH can impair the activity of lysosomal hydrolases and inhibit the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.
The interplay between TPC2 and the master regulator of cell growth and autophagy, the mechanistic target of rapamycin (mTOR), is also a crucial aspect of its function. TPC2 activity is linked to mTOR signaling, which is a key inhibitor of autophagy. mTORC1, when active, suppresses autophagy. The activation of TPC2 can influence mTORC1 activity and localization, thereby impacting the initiation of the autophagic process.
Signaling Pathway
Figure 1: this compound signaling in autophagy regulation.
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on autophagy.
Monitoring Autophagic Flux by Western Blotting
This protocol allows for the quantification of the autophagy markers LC3-II and p62. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation, while p62 levels are inversely correlated with autophagic degradation.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Bafilomycin A1 (BafA1)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment:
-
Treat cells with the desired concentration of this compound or vehicle control.
-
To induce autophagy, cells can be starved by replacing the growth medium with serum-free medium (e.g., HBSS).
-
To block autophagosome-lysosome fusion and measure autophagic flux, treat a parallel set of wells with Bafilomycin A1 (e.g., 100-200 nM) for the last 2-4 hours of the experiment.
-
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of LC3-II and p62 to the loading control. Calculate the LC3-II/LC3-I ratio. Autophagic flux can be determined by comparing the LC3-II levels in the presence and absence of Bafilomycin A1.
Visualization of Autophagosomes by Fluorescence Microscopy
This protocol uses fluorescence microscopy to visualize and quantify the formation of autophagosomes, which appear as punctate structures when labeled with GFP-LC3.
Materials:
-
Cells stably or transiently expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3)
-
This compound
-
Starvation medium (e.g., HBSS)
-
Hoechst 33342 or DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound or vehicle control under basal or starvation conditions.
-
Fixation and Staining:
-
After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and stain the nuclei with Hoechst 33342 or DAPI.
-
-
Imaging: Mount the coverslips on glass slides and visualize the cells using a fluorescence microscope.
-
Data Analysis: Acquire images from multiple random fields for each condition. Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.
Measurement of Lysosomal pH
This protocol measures changes in lysosomal pH upon treatment with this compound using a ratiometric fluorescent dye.
Materials:
-
LysoSensor Yellow/Blue DND-160 or LysoSensor Green DND-189
-
This compound
-
Live-cell imaging medium
-
Fluorescence microscope or plate reader with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or in a multi-well plate suitable for live-cell imaging.
-
Dye Loading: Load the cells with the LysoSensor dye according to the manufacturer's instructions.
-
Treatment and Imaging:
-
Replace the dye-containing medium with live-cell imaging medium.
-
Acquire baseline fluorescence readings.
-
Add this compound or vehicle control and record the fluorescence changes over time. For ratiometric dyes, acquire images at both emission wavelengths.
-
-
Data Analysis: Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence intensity (for single-wavelength dyes). A decrease in the ratio or an increase in fluorescence of certain dyes can indicate lysosomal alkalinization.
Experimental Workflow
Figure 2: General experimental workflow for studying this compound's effect on autophagy.
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating the effects of TPC2 modulation on autophagy-related parameters.
| Parameter | Cell Type/Model | Condition | Fold Change/Observation | Reference |
| LC3-II Levels | Neonatal rat cardiomyocytes | TPC2 siRNA | Increased under basal and starvation conditions | |
| p62 Levels | Neonatal rat cardiomyocytes | TPC2 siRNA | Increased under basal and starvation conditions | |
| Autophagosome Number | Tpcn2-/- mouse muscle | Starvation + Colchicine | Increased accumulation compared to wild type | |
| Lysosomal pH | Tpcn2-/- myoblasts | Basal | More alkaline (pH 5.40 ± 0.21) compared to wild type (pH 4.97 ± 0.32) | |
| LC3-II Accumulation | HeLa cells | TPC2 overexpression | Increased accumulation of LC3-II | |
| p62 Accumulation | HeLa cells | TPC2 overexpression | Increased accumulation of p62 | |
| Lysosomal pH | HeLa cells | TPC2 overexpression | Increased lysosomal pH | |
| p62/SQSTM1 Clearance | LSD patient fibroblasts and iPSC-derived neurons | This compound treatment during starvation | Promoted clearance |
Logical Relationships
References
- 1. Endolysosomal two‐pore channels regulate autophagy in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal two-pore channel subtype 2 (TPC2) regulates skeletal muscle autophagic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TPC2-A1-P in Lysosomal Exocytosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two Pore Channel 2 (TPC2) is a critical lysosomal ion channel that plays a significant role in regulating lysosomal exocytosis, a cellular process essential for the secretion of lysosomal contents, plasma membrane repair, and clearance of cellular debris. TPC2 is activated by nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), leading to the release of Ca²⁺ and Na⁺ from the lysosome. The synthetic agonist, TPC2-A1-P, which mimics the action of PI(3,5)P2, has emerged as a valuable tool for studying the role of TPC2 in lysosomal function. This compound selectively activates TPC2, promoting a Na⁺-selective current that robustly triggers lysosomal exocytosis.[1][2] These application notes provide detailed protocols for key assays to measure TPC2-mediated lysosomal exocytosis using this compound and summarize quantitative data on its effects.
TPC2 Signaling in Lysosomal Exocytosis
The activation of TPC2 by its ligands initiates a signaling cascade that culminates in the fusion of lysosomes with the plasma membrane. The PI(3,5)P2 mimetic, this compound, preferentially induces a Na⁺-selective current through TPC2. This leads to lysosomal membrane depolarization and subsequent Ca²⁺ release from lysosomes, which is a critical trigger for the exocytotic machinery. In contrast, the NAADP mimetic, TPC2-A1-N, primarily evokes Ca²⁺ release and has been shown to be less effective in promoting lysosomal exocytosis.[1][3]
References
Tpc2-A1-P: A Tool for Investigating Ligand-Gated Ion Selectivity of the Lysosomal Two-Pore Channel 2 (TPC2)
Introduction
Tpc2-A1-P is a synthetic, cell-permeable small molecule agonist of the endo-lysosomal ion channel, Two-Pore Channel 2 (TPC2). This molecule serves as a powerful research tool for scientists in academia and the pharmaceutical industry investigating intracellular ion signaling, lysosomal physiology, and drug development. This compound is a functional mimetic of the endogenous phosphoinositide, PI(3,5)P₂, and is notable for inducing a predominantly sodium-selective current through TPC2.[1][2][3] This contrasts with the effects of the endogenous ligand NAADP and its synthetic mimetic, Tpc2-A1-N, which render the channel more permeable to calcium ions.[1][4] This unique property of agonist-dependent ion selectivity makes TPC2 a novel subject of study, and this compound an essential compound for dissecting its distinct functional roles.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in cell-based assays to probe TPC2 function.
Mechanism of Action
TPC2 is an ion channel primarily located on the membranes of endosomes and lysosomes. Its activity is regulated by multiple stimuli, including the intracellular second messengers NAADP and PI(3,5)P₂. A groundbreaking finding is that the ion selectivity of TPC2 is not fixed but is determined by the activating ligand.
This compound mimics the action of PI(3,5)P₂, inducing a conformational change in the TPC2 channel that favors the permeation of sodium ions (Na⁺) over calcium ions (Ca²⁺). This Na⁺ influx can lead to alterations in lysosomal membrane potential, pH, and osmotic balance, ultimately impacting lysosomal functions such as exocytosis. The distinct signaling outcomes elicited by this compound compared to the Ca²⁺-mobilizing agonist Tpc2-A1-N allow for precise investigation into the differential roles of Na⁺ and Ca²⁺ signaling from acidic organelles.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound in activating TPC2 channels. These values were determined in studies using human TPC2 expressed in various cell lines.
| Parameter | Value | Cell Line / Conditions | Reference |
| EC₅₀ | 10.5 µM | Stably expressing TPC2L11A/L12A (FLIPR-based Ca²⁺ assay) | |
| Permeability Ratio (PCa/PNa) | 0.04 ± 0.01 | Endo-lysosomal patch-clamp under bi-ionic conditions | |
| Concentration for Ca²⁺ Signal | 10-30 µM | HeLa cells expressing TPC2 (requires extracellular Ca²⁺) | |
| Concentration for Lysosomal Exocytosis | 60 µM | HeLa cells |
Signaling Pathways and Experimental Logic
The activation of TPC2 by this compound initiates a specific signaling cascade. The diagrams below illustrate the proposed mechanism and a typical experimental workflow for its investigation.
Caption: this compound signaling pathway in activating TPC2.
Caption: Workflow for characterizing this compound effects.
Experimental Protocols
Protocol 1: Measuring Intracellular Calcium Changes with Fura-2
This protocol is designed to measure changes in intracellular Ca²⁺ upon TPC2 activation. While this compound is primarily Na⁺-selective, small and delayed Ca²⁺ signals can be detected, often dependent on extracellular calcium.
Materials:
-
HeLa cells (or other suitable cell line) transiently or stably expressing human TPC2.
-
Fura-2 AM (calcium indicator).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Fluorescence plate reader or microscope capable of ratiometric imaging (340/380 nm excitation, ~510 nm emission).
Procedure:
-
Cell Plating: Seed TPC2-expressing HeLa cells onto 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: a. Prepare a Fura-2 loading solution: 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. b. Wash cells once with HBSS. c. Add 100 µL of Fura-2 loading solution to each well and incubate for 45-60 minutes at 37°C. d. Wash cells twice with HBSS to remove excess dye. Add 100 µL of HBSS (with or without Ca²⁺, depending on experimental design) to each well.
-
Compound Addition and Measurement: a. Place the plate in the fluorescence reader and allow it to equilibrate to 37°C. b. Establish a baseline fluorescence reading for 1-2 minutes by acquiring data every 5-10 seconds (Excitation: 340 nm and 380 nm; Emission: ~510 nm). c. Add this compound to achieve the desired final concentration (e.g., 30 µM). d. Continue recording the fluorescence ratio (F340/F380) for 5-10 minutes to capture the full response.
-
Data Analysis: Calculate the change in the Fura-2 fluorescence ratio over time. The ratio is proportional to the intracellular Ca²⁺ concentration.
Protocol 2: Endo-lysosomal Patch-Clamp Recording
This advanced electrophysiological technique directly measures ion currents across the lysosomal membrane. It is the definitive method for determining ion selectivity.
Materials:
-
HEK293 cells expressing human TPC2.
-
Vacuolin-1 (for enlarging endo-lysosomes).
-
Patch-clamp rig with amplifier and data acquisition software.
-
Borosilicate glass capillaries for pulling pipettes.
-
Solutions:
-
Bath Solution (Cytosolic): 160 mM Na⁺-gluconate, pH 7.2.
-
Pipette Solution (Luminal): 105 mM Ca²⁺-gluconate, pH 4.6.
-
This compound added to the bath solution at the desired concentration (e.g., 30 µM).
-
Procedure:
-
Enlargement of Endo-lysosomes: Treat HEK293-TPC2 cells with 1 µM Vacuolin-1 for 2-4 hours to induce the formation of large endo-lysosomal vacuoles suitable for patching.
-
Isolation of Vacuoles: Mechanically rupture the cells to release the enlarged vacuoles.
-
Patch-Clamp Recording: a. Using a patch pipette filled with the luminal solution, form a giga-ohm seal with the membrane of an isolated vacuole. b. Establish the whole-vacuole configuration. c. Record baseline currents while holding the voltage at a set potential (e.g., -100 mV to +100 mV voltage steps). d. Perfuse the bath with the cytosolic solution containing this compound. e. Record the agonist-evoked currents.
-
Data Analysis: a. Construct current-voltage (I-V) relationship curves from the recorded currents. b. Determine the reversal potential (Erev). c. Calculate the relative permeability of Ca²⁺ to Na⁺ (PCa/PNa) using the Goldman-Hodgkin-Katz (GHK) equation. For this compound, the Erev will be highly negative, indicating a low PCa/PNa ratio and thus Na⁺ selectivity.
Selectivity and Considerations
-
Selectivity: this compound is selective for TPC2 over TPC1 and the TRPML family of lysosomal channels.
-
Contradictory Findings: Researchers should be aware of studies suggesting that some effects of TPC agonists might be independent of TPC channels and could involve Ca²⁺ release from the endoplasmic reticulum (ER). Appropriate controls, such as using TPC knockout cells or ER Ca²⁺ inhibitors (e.g., thapsigargin), are recommended to confirm the on-target effect of this compound.
-
Synergism: this compound can act synergistically with the NAADP mimetic Tpc2-A1-N to enhance Ca²⁺ signals. This provides a method to study the co-activation and integration of different signaling pathways at the lysosome.
Conclusion
This compound is an indispensable pharmacological tool for elucidating the Na⁺-selective functions of the TPC2 ion channel. Its ability to mimic PI(3,5)P₂ allows for detailed investigation into the physiological consequences of lysosomal Na⁺ signaling, including its impact on lysosomal exocytosis, pH regulation, and crosstalk with other organelles. The protocols provided herein offer a starting point for researchers to explore the complex and fascinating biology of TPC2.
References
- 1. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of endo-lysosomal two-pore channels by NAADP and PI(3,5)P2. Five things to know - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Tpc2-A1-P in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Two-pore channels (TPCs) are a family of ion channels located on the membranes of endosomes and lysosomes that play a crucial role in intracellular trafficking, ion homeostasis, and signal transduction.[1] TPC2, a prominent member of this family, is a voltage-gated cation channel activated by nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[2][3] Dysregulation of TPC2 function has been implicated in a variety of diseases, including lysosomal storage disorders, infectious diseases, and cancer, making it an attractive target for therapeutic intervention.[1]
Tpc2-A1-P is a potent, cell-permeable small molecule agonist of TPC2, identified through a high-throughput screening (HTS) campaign.[2] It acts as a functional mimetic of PI(3,5)P2 and exhibits a distinct pharmacological profile compared to other TPC2 agonists. Notably, this compound preferentially induces Na+ currents through TPC2, in contrast to the Ca2+-permeable state induced by NAADP mimetics like Tpc2-A1-N. This differential ion selectivity provides a unique tool to dissect the specific roles of Na+ and Ca2+ signaling in TPC2-mediated physiological and pathological processes.
These application notes provide detailed protocols for utilizing this compound in high-throughput screening assays to identify and characterize novel modulators of TPC2 activity.
Signaling Pathway of TPC2 Activation
The activation of TPC2 is a complex process involving multiple signaling molecules and resulting in distinct downstream effects depending on the agonist. The following diagram illustrates the differential activation of TPC2 by its endogenous ligands and their synthetic mimetics.
Caption: Differential activation of TPC2 by various agonists.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its counterpart, Tpc2-A1-N, in modulating TPC2 activity.
Table 1: Potency of TPC2 Agonists in a FLIPR-based Ca2+ Assay
| Compound | EC50 (µM) | Cell Line | Assay Type |
| This compound | 10.5 | HEK293 stably expressing TPC2L11A/L12A | Ca2+ influx |
| Tpc2-A1-N | 7.8 | HEK293 stably expressing TPC2L11A/L12A | Ca2+ influx |
Table 2: Ion Permeability Ratios of TPC2 Activated by Different Agonists
| Activating Ligand | Permeability Ratio (PCa/PNa) | Experimental System |
| This compound | 0.04 ± 0.01 | Endo-lysosomal patch-clamp |
| Tpc2-A1-N | 0.65 ± 0.13 | Endo-lysosomal patch-clamp |
| PI(3,5)P2 | ~0.04 | Endo-lysosomal patch-clamp |
| NAADP | 0.73 ± 0.14 | Planar patch-clamp |
Experimental Protocols
High-Throughput Screening (HTS) for TPC2 Modulators using a FLIPR-based Ca2+ Assay
This protocol describes a cell-based HTS assay to identify agonists or antagonists of TPC2 using a Fluorometric Imaging Plate Reader (FLIPR). The assay utilizes a HEK293 cell line stably expressing a plasma membrane-targeted mutant of TPC2 (TPC2L11A/L12A), which allows for the measurement of Ca2+ influx upon channel activation.
Experimental Workflow:
Caption: Workflow for the FLIPR-based HTS assay.
Materials:
-
HEK293 cells stably expressing human TPC2L11A/L12A
-
Counter-screening cell line (e.g., HEK293 expressing hCLN3L253A/I254A)
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotic (e.g., G418)
-
384-well black-walled, clear-bottom assay plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound (for antagonist screening)
-
Test compound library
-
Fluorometric Imaging Plate Reader (FLIPR)
Protocol:
-
Cell Seeding:
-
Culture HEK293-TPC2L11A/L12A cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into 384-well plates at a density of 20,000-30,000 cells/well in 50 µL of medium.
-
Incubate plates at 37°C, 5% CO2 for 24 hours.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in assay buffer containing 2 µM Fluo-4 AM, 0.04% Pluronic F-127, and optionally 2.5 mM probenecid.
-
Remove the culture medium from the cell plates.
-
Add 25 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and FLIPR Reading:
-
Agonist Screening:
-
Prepare test compounds in assay buffer at 4X the final desired concentration.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the FLIPR protocol to measure baseline fluorescence for 10-20 seconds.
-
The FLIPR will then add 12.5 µL of the 4X compound solution to the cell plate.
-
Continue to measure fluorescence for an additional 2-5 minutes to detect any increase in intracellular Ca2+.
-
-
Antagonist Screening:
-
Prepare test compounds in assay buffer at 4X the final desired concentration.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the FLIPR protocol, and the instrument will add 12.5 µL of the 4X compound solution.
-
Incubate for a predefined period (e.g., 15-30 minutes).
-
Prepare a 5X solution of this compound (at its EC80 concentration) in assay buffer.
-
The FLIPR will then add 12.5 µL of the 5X this compound solution.
-
Continue to measure fluorescence for an additional 2-5 minutes. Compounds that inhibit the this compound-induced Ca2+ signal are considered antagonists.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to positive (e.g., max concentration of this compound) and negative (vehicle) controls.
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
-
Identify hits based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
Perform dose-response curves for confirmed hits to determine their potency (EC50 or IC50).
-
Endo-lysosomal Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents through TPC2 channels in their native endo-lysosomal environment. This technique is crucial for characterizing the ion selectivity and gating properties of TPC2 in response to this compound and other modulators.
Protocol:
-
Cell Preparation:
-
Culture cells expressing TPC2 (e.g., HEK293 transiently or stably expressing TPC2) on glass coverslips.
-
To enlarge endo-lysosomes for easier patching, treat cells with 1 µM vacuolin-1 for 2-4 hours.
-
-
Solutions:
-
Bath Solution (Cytosolic): 140 mM K-gluconate, 4 mM NaCl, 1 mM EGTA, 2 mM MgCl2, 0.39 mM CaCl2, 20 mM HEPES, pH 7.2 (adjusted with KOH).
-
Pipette Solution (Luminal): 140 mM Na-gluconate, 4 mM KCl, 1 mM EGTA, 2 mM MgCl2, 0.39 mM CaCl2, 20 mM HEPES, pH 4.6 (adjusted with NaOH).
-
For permeability ratio experiments, specific ion concentrations will need to be adjusted (e.g., bi-ionic conditions with 105 mM Ca2+ in the pipette and 160 mM Na+ in the bath).
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope.
-
Lyse a cell by gentle suction with a patch pipette to release the enlarged endo-lysosomes.
-
Using a fresh, fire-polished patch pipette (resistance 5-10 MΩ), form a giga-ohm seal with an isolated endo-lysosome.
-
Establish the whole-endolysosome configuration by applying a brief pulse of suction.
-
Hold the lysosomal membrane potential at a desired voltage (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit currents.
-
Perfuse the bath with a solution containing this compound to record agonist-evoked currents.
-
Record currents using a patch-clamp amplifier and appropriate data acquisition software.
-
-
Data Analysis:
-
Measure the amplitude of the this compound-evoked currents.
-
Determine the current-voltage (I-V) relationship.
-
For ion selectivity experiments, calculate the reversal potential (Erev) and use the Goldman-Hodgkin-Katz (GHK) equation to determine the permeability ratio (e.g., PCa/PNa).
-
Conclusion
This compound is a valuable pharmacological tool for studying the function of TPC2. Its distinct ability to selectively promote Na+ conductance through the channel provides a unique opportunity to investigate the downstream consequences of Na+ signaling from endo-lysosomes. The detailed protocols provided herein for HTS and electrophysiological characterization will enable researchers to identify and characterize novel modulators of TPC2, paving the way for a better understanding of its role in health and disease and for the development of novel therapeutic strategies.
References
Troubleshooting & Optimization
Tpc2-A1-P solubility and preparation in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Tpc2-A1-P, a potent and membrane-permeable agonist of the two-pore channel 2 (TPC2). This guide includes details on solubility and preparation in DMSO, troubleshooting advice, frequently asked questions, experimental protocols, and a summary of its signaling pathway.
Troubleshooting Guide
This section addresses common issues that may arise during the preparation and use of this compound solutions.
| Issue | Possible Cause | Solution |
| Compound does not fully dissolve in DMSO. | - Insufficient solvent volume.- Compound has degraded due to improper storage.- Low-quality or water-contaminated DMSO. | - Ensure you are using the recommended solvent volume to achieve the desired concentration. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.- Store the compound as a powder at -20°C for up to 3 years. Once in solution, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]- Use fresh, high-purity, anhydrous DMSO. Water contamination can significantly reduce the solubility of many organic compounds. |
| Precipitation occurs when adding the DMSO stock solution to aqueous media (e.g., cell culture medium, PBS). | - The compound has low aqueous solubility.- The final DMSO concentration in the aqueous solution is too low to maintain solubility.- Rapid change in solvent polarity. | - This is a common issue for hydrophobic compounds. While highly soluble in DMSO, the compound may precipitate in aqueous solutions.[2][3]- Maintain a final DMSO concentration that is sufficient to keep the compound in solution, but low enough to not be toxic to the cells (typically <0.5%).[1]- Perform a stepwise dilution. First, make an intermediate dilution of the DMSO stock in a small volume of the aqueous buffer, then add this to the final volume. This gradual change in polarity can sometimes prevent precipitation. |
| Inconsistent or no biological effect observed. | - Incorrect concentration of this compound.- Degraded this compound stock solution.- The experimental system (e.g., cell line) does not express functional TPC2 channels. | - Verify the calculations for your stock and working solutions. The EC50 for this compound is approximately 10.5 μM in cells expressing TPC2.[4]- Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles.- Confirm TPC2 expression in your cell line of interest using techniques such as Western blot or qPCR. This compound's effects are dependent on the presence of the TPC2 channel. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at concentrations of ≥ 2.5 mg/mL.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve the powdered this compound in the appropriate volume of high-purity DMSO to achieve your desired concentration. For example, to make a 10 mM stock solution, you would dissolve 1 mg of this compound in 0.2173 mL of DMSO. Gentle vortexing may be required to fully dissolve the compound.
Q3: What are the recommended storage conditions for this compound?
A3:
-
Powder: Store at -20°C for up to 3 years.
-
DMSO Stock Solution: Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to avoid repeated freeze-thaw cycles to maintain the stability and efficacy of the compound.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent agonist of the two-pore channel 2 (TPC2). It mimics the physiological actions of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a natural ligand of TPC2. Activation of TPC2 by this compound primarily increases the channel's permeability to sodium ions (Na+), leading to Na+ efflux from the lysosome into the cytoplasm. This change in ion flux can subsequently influence intracellular calcium (Ca2+) signaling and downstream cellular processes such as lysosomal exocytosis and autophagy.
Q5: Can this compound be used in combination with other TPC2 modulators?
A5: Yes, studies have shown that this compound can be used synergistically with Tpc2-A1-N, another TPC2 agonist that mimics the action of NAADP and favors Ca2+ permeability. The combination of both agonists can elicit a more robust Ca2+ response than either compound alone.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 10.5 μM | Cell line stably expressing TPC2L11A/L12A | |
| EC50 (endo-lysosomal patch-clamp) | 0.6 μM | HEK293 cells expressing human TPC2 | |
| Solubility in DMSO | ≥ 2.5 mg/mL | N/A | |
| PCa/PNa Permeability Ratio | 0.04 ± 0.01 | Cells stably expressing TPC2 |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound (powder), high-purity anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound. For 1 mg of this compound (M.W. 460.55), add 217.1 µL of DMSO to achieve a 10 mM stock solution.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
2. In Vitro Cell-Based Calcium Imaging Assay
-
Objective: To measure changes in intracellular Ca2+ levels in response to this compound.
-
Materials:
-
Cells expressing TPC2 (e.g., HeLa or HEK293 cells transiently or stably expressing TPC2).
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM).
-
This compound DMSO stock solution.
-
Appropriate cell culture medium and buffers (e.g., HBSS).
-
Fluorescence microscope or plate reader capable of ratiometric imaging.
-
-
Procedure:
-
Seed the cells on a suitable imaging plate or coverslip and allow them to adhere overnight.
-
Load the cells with a Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) in culture medium for 30-60 minutes at 37°C, according to the manufacturer's protocol.
-
Wash the cells with a physiological buffer (e.g., HBSS) to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Prepare the working solution of this compound by diluting the DMSO stock in the physiological buffer to the final desired concentration (e.g., 10-30 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., <0.5%).
-
Add the this compound working solution to the cells and immediately begin recording the changes in fluorescence over time.
-
As a positive control, at the end of the experiment, add a Ca2+ ionophore like ionomycin to determine the maximum Ca2+ response.
-
Analyze the fluorescence data to quantify the change in intracellular Ca2+ concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Potential off-target effects of Tpc2-A1-P
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tpc2-A1-P, a synthetic agonist of the endo-lysosomal ion channel TPC2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule agonist of the Two-Pore Channel 2 (TPC2), an ion channel located on the membrane of endosomes and lysosomes. It acts as a functional mimetic of the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), preferentially activating a Na⁺-selective current through TPC2.[1][2] This can lead to various cellular responses, including the promotion of lysosomal exocytosis and autophagy.[3]
Q2: What is the difference between this compound and Tpc2-A1-N?
This compound and Tpc2-A1-N are structurally distinct small molecule agonists of TPC2 that mimic the channel's two different endogenous ligands. This compound is a functional mimetic of PI(3,5)P₂ and induces a predominantly Na⁺-selective current. In contrast, Tpc2-A1-N mimics nicotinic acid adenine dinucleotide phosphate (NAADP) and activates a more Ca²⁺-permeable state of TPC2.[1][2]
Q3: How selective is this compound for TPC2?
This compound has been shown to be selective for TPC2 over other endo-lysosomal ion channels, such as TPC1 and members of the TRPML family. However, the broader off-target profile across the entire proteome has not been extensively characterized.
Q4: Are there known off-target effects of this compound?
While direct off-target effects of this compound have not been extensively documented, a related compound, TPC2-A1-N, has been shown to induce Ca²⁺ and Na⁺ signals in cells genetically lacking TPC channels. This TPC-independent signaling appears to originate from the endoplasmic reticulum (ER). Given the structural similarities between this compound and TPC2-A1-N, it is plausible that this compound may also have TPC-independent effects. Researchers should consider this possibility when interpreting experimental results.
Q5: What are the recommended working concentrations for this compound?
The effective concentration of this compound can vary depending on the cell type and experimental setup. Based on published data, concentrations in the range of 10-30 µM are often used for cellular assays. However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable effect after this compound application. | Compound instability: this compound may have degraded. | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
| Low TPC2 expression: The cell line used may have low endogenous expression of TPC2. | Verify TPC2 expression levels using techniques like qPCR or Western blotting. Consider using a cell line with higher TPC2 expression or overexpressing TPC2. | |
| Suboptimal concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. | |
| Unexpected or inconsistent results. | Potential off-target effects: The observed phenotype may be due to TPC-independent effects, such as Ca²⁺ release from the ER. | To investigate this, use TPC knockout/knockdown cells as a negative control. Also, consider using ER Ca²⁺ inhibitors (e.g., thapsigargin) to see if the effect is ER-dependent. |
| Cell health: The cells may be unhealthy or stressed, leading to altered responses. | Ensure proper cell culture conditions and check cell viability before and during the experiment. | |
| High background signal in fluorescence-based assays. | Autofluorescence of the compound: this compound may exhibit some intrinsic fluorescence at the wavelengths used. | Run a control with this compound in cell-free medium to measure its autofluorescence and subtract it from the experimental values. |
| Dye loading issues: Inconsistent loading of fluorescent indicators can lead to variable background signals. | Optimize the dye loading protocol, including concentration and incubation time. |
Quantitative Data Summary
The following tables summarize the reported potency of this compound in different experimental systems.
Table 1: Potency of this compound on TPC2
| Assay Type | Cell Line | Parameter | Value | Reference |
| FLIPR-based Ca²⁺ assay | HEK293 cells stably expressing TPC2L11A/L12A | EC₅₀ | 10.5 µM | |
| Endo-lysosomal patch-clamp | HEK293 cells expressing hTPC2 | EC₅₀ | 0.6 µM |
Table 2: Ion Selectivity of TPC2 Activated by this compound
| Parameter | Value | Reference |
| PCa/PNa permeability ratio | 0.04 ± 0.01 |
Experimental Protocols
FLIPR-based Calcium Assay for TPC2 Activation
This protocol is adapted from studies screening for TPC2 agonists. It is designed for a high-throughput assessment of intracellular calcium changes upon this compound application.
Materials:
-
HEK293 cells stably expressing plasma membrane-targeted TPC2 (hTPC2L11A/L12A)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
384-well black-walled, clear-bottom plates
-
FLIPR (Fluorometric Imaging Plate Reader) instrument
Procedure:
-
Cell Plating: Seed the HEK293-hTPC2L11A/L12A cells in 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 20 mM HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: After incubation, wash the cells with HBSS to remove excess dye.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS. The final DMSO concentration should be kept below 0.1%.
-
FLIPR Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to measure fluorescence intensity (excitation ~488 nm, emission ~520 nm) before and after the addition of this compound.
-
The instrument will add the this compound solution to the cell plate, and the fluorescence will be monitored in real-time.
-
-
Data Analysis: The change in fluorescence intensity over time is used to determine the cellular response to this compound. Calculate the EC₅₀ value from the dose-response curve.
Endo-lysosomal Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the endo-lysosomal membrane in response to this compound.
Materials:
-
Cells expressing TPC2 (e.g., HEK293)
-
Vacuolin-1 (for enlarging endo-lysosomes)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Microforge
-
Solutions:
-
Bath solution (cytosolic): e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.2.
-
Pipette solution (luminal): e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 10 mM MES, pH 4.6.
-
-
This compound
Procedure:
-
Endo-lysosome Enlargement: Treat cells with Vacuolin-1 (typically 1 µM) for several hours to enlarge the endo-lysosomes, making them amenable to patch-clamping.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ.
-
Cell Preparation: Transfer the cells to the recording chamber of the patch-clamp setup.
-
Whole-Endo-lysosome Recording:
-
Approach an enlarged endo-lysosome with the patch pipette.
-
Form a giga-ohm seal between the pipette tip and the endo-lysosomal membrane.
-
Rupture the membrane patch to achieve the whole-endo-lysosome configuration.
-
-
Data Acquisition:
-
Apply voltage ramps or steps and record the resulting currents.
-
Perfuse the bath with a solution containing this compound and record the change in current.
-
-
Data Analysis: Analyze the current-voltage relationship to determine the ion selectivity and gating properties of the TPC2 channel in response to this compound.
Visualizations
Caption: TPC2 activation by this compound and downstream signaling.
References
- 1. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of endo-lysosomal two-pore channels by NAADP and PI(3,5)P2. Five things to know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PMC [pmc.ncbi.nlm.nih.gov]
Tpc2-A1-P stability in cell culture media
Disclaimer: Tpc2-A1-P is a small molecule agonist of the endolysosomal cation channel TPC2.[1] Information on its long-term stability in specific cell culture media is not extensively documented in publicly available literature. This guide provides recommendations based on the known properties of this compound, general principles of small molecule stability, and established laboratory practices. The provided data and protocols are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in this compound activity in my long-term experiments ( > 24 hours). What could be the cause?
A1: A decline in activity over time can be due to several factors:
-
Chemical Instability: The molecule may be degrading in the aqueous, warm (37°C), and CO2-controlled environment of the cell culture incubator. Factors like pH and media components can influence this.[2][3]
-
Metabolism by Cells: Cells can metabolize the compound, converting it into inactive forms.
-
Binding to Plastic or Serum Proteins: Small molecules can adsorb to the surface of culture plates or bind to proteins in fetal bovine serum (FBS), reducing the effective concentration available to the cells.[2]
Q2: My this compound solution, after being diluted in media, appears cloudy or has visible precipitate. What should I do?
A2: This is likely due to the poor aqueous solubility of the compound, a common issue with small molecules dissolved in DMSO.[4] This "solvent shock" occurs when the DMSO stock is diluted into the aqueous media.
-
Troubleshooting Steps:
-
Check Stock Solution: Ensure your DMSO stock is fully dissolved. Gentle warming (to 37°C) or brief sonication can help.
-
Optimize Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Pre-warm Media: Always add the compound to media that has been pre-warmed to 37°C.
-
Reduce Final Concentration: The intended concentration may be above the solubility limit. Determine the maximum soluble concentration by preparing a dilution series and visually inspecting for precipitation after incubation.
-
Lower DMSO Concentration: While this compound is soluble in DMSO, the final concentration of DMSO in the culture media should ideally be kept below 0.1% to avoid cell toxicity.
-
Q3: How should I prepare and store this compound stock solutions?
A3:
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Ensure the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.
Q4: Can components of the cell culture media affect this compound stability?
A4: Yes. Media components can interact with small molecules. For example, high concentrations of certain metals or reactive species can potentially degrade the compound. If you suspect media-specific degradation, you can compare the stability of this compound in your complete medium versus a simpler buffered solution like PBS.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Inconsistent results may point to a problem with compound stability or solubility.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent results with this compound.
Issue 2: Compound Precipitation in Media
This is a common problem for hydrophobic small molecules.
Visual Confirmation:
-
Prepare your working concentration of this compound in pre-warmed complete media.
-
Add a drop of the solution onto a microscope slide.
-
Observe under a microscope at 10x or 20x magnification. The presence of small, crystalline structures indicates precipitation.
Solutions:
-
Reduce Final Concentration: Your experimental concentration may be too high.
-
Modify Dilution Method: Use a stepwise dilution method to avoid solvent shock.
-
Increase DMSO (with caution): Slightly increasing the final DMSO concentration (e.g., to 0.2%) may help, but you must run a vehicle control to ensure the DMSO is not affecting the cells.
Quantitative Data (Illustrative Examples)
The following tables represent hypothetical stability data for this compound to illustrate how stability might be assessed.
Table 1: Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | Condition | % Remaining (LC-MS/MS) |
| 0 | DMEM + 10% FBS | 100% |
| 8 | DMEM + 10% FBS | 95% |
| 24 | DMEM + 10% FBS | 82% |
| 48 | DMEM + 10% FBS | 65% |
| 0 | DMEM (serum-free) | 100% |
| 8 | DMEM (serum-free) | 91% |
| 24 | DMEM (serum-free) | 75% |
| 48 | DMEM (serum-free) | 55% |
Table 2: Solubility of this compound in RPMI + 10% FBS at 37°C
| Concentration | Visual Observation (after 2h) |
| 1 µM | Clear |
| 5 µM | Clear |
| 10 µM | Clear |
| 25 µM | Slight Cloudiness |
| 50 µM | Visible Precipitate |
Experimental Protocols
Protocol 1: Assessing this compound Stability by LC-MS/MS
This protocol determines the rate of degradation of this compound in your specific cell culture medium.
Workflow Diagram:
Caption: Experimental workflow for assessing compound stability.
Methodology:
-
Preparation: Prepare a 10 µM solution of this compound in your complete cell culture medium (pre-warmed to 37°C).
-
Incubation: Aliquot 1 mL of this solution into multiple sterile microcentrifuge tubes. Place the tubes in a 37°C, 5% CO2 incubator.
-
Time Points: At each designated time point (e.g., 0, 2, 8, 24, 48 hours), remove one tube. The T=0 sample should be processed immediately after preparation.
-
Sample Processing:
-
To the 1 mL sample, add 2 mL of ice-cold acetonitrile containing an internal standard. This precipitates proteins and halts degradation.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the sample using a C18 reverse-phase LC-MS/MS method optimized for this compound detection.
-
-
Quantification: Determine the peak area for this compound at each time point. Normalize this to the internal standard. Calculate the percentage of this compound remaining relative to the T=0 sample.
Signaling Pathway
This compound is a synthetic agonist that mimics the action of the endogenous signaling lipid PI(3,5)P2 on the TPC2 channel. TPC2 is a lysosomal cation channel that, upon activation, releases ions (primarily Na+ when activated by this compound) from the lysosome into the cytoplasm. This ion flux alters lysosomal function and can trigger downstream cellular processes like lysosomal exocytosis and autophagy.
Caption: this compound signaling pathway at the lysosome.
References
Technical Support Center: Tpc2-A1-P Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Tpc2-A1-P. Our goal is to help you minimize variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its putative function?
A1: this compound is a hypothetical variant of the Two Pore Channel 2 (TPC2), a voltage- and ligand-gated ion channel primarily localized to the membranes of endosomes and lysosomes. TPC2 channels are known to play a crucial role in regulating intracellular calcium signaling by releasing Ca2+ from these acidic organelles. The "A1-P" designation suggests a specific isoform or modified version, potentially with altered channel kinetics or regulatory properties. Its primary function is presumed to be involved in NAADP (nicotinic acid adenine dinucleotide phosphate)-mediated Ca2+ release from endolysosomes.
Q2: What are the most common sources of variability in this compound experiments?
A2: The most common sources of variability in experiments involving this compound include:
-
Cell line instability: Variations in the expression level of this compound across different cell passages.
-
Reagent inconsistency: Differences in the quality and concentration of key reagents like NAADP, and variability in serum batches used for cell culture.
-
Inconsistent cell health and density: Fluctuations in cell confluence and overall health can significantly impact experimental outcomes.
-
Environmental factors: Minor changes in temperature, pH, and CO2 levels can alter channel activity and signaling responses.
-
Technical variability: Pipetting errors, timing inconsistencies during assays, and improper equipment calibration.
Q3: How can I ensure consistent expression of this compound in my cell line?
A3: To ensure consistent expression, it is recommended to use a stable cell line with inducible expression of this compound. This allows for controlled expression and reduces the selective pressure that can lead to loss of expression over time. Regularly perform Western blots to check the expression levels and use a low passage number of cells for your experiments.
Troubleshooting Guide
Issue 1: Low or no detectable this compound expression via Western Blot
| Potential Cause | Recommended Solution |
| Inefficient Transfection | Optimize your transfection protocol. Use a positive control (e.g., GFP) to assess transfection efficiency. Consider using a different transfection reagent or method (e.g., electroporation). |
| Poor Antibody Quality | Validate your primary antibody using a positive control (e.g., cells known to express TPC2). Test different antibody dilutions. |
| Incorrect Protein Extraction | Use a lysis buffer containing protease inhibitors. Ensure complete cell lysis by sonication or mechanical disruption. |
| Suboptimal SDS-PAGE/Transfer | Optimize the gel percentage for the molecular weight of this compound. Ensure complete protein transfer by checking the membrane with Ponceau S staining. |
Issue 2: High variability in functional assay results (e.g., Ca2+ imaging)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Seed cells at a consistent density for each experiment. Allow cells to adhere and recover for the same amount of time before the assay. |
| Variable Reagent Potency | Prepare fresh stock solutions of agonists (e.g., NAADP) and store them properly in single-use aliquots to avoid freeze-thaw cycles. |
| Fluctuations in Temperature | Perform all steps of the functional assay at a consistent temperature. Use a heated stage on the microscope if necessary. |
| Phototoxicity/Dye Bleaching | Minimize the exposure of fluorescent dyes to excitation light. Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Western Blotting for this compound Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per well on a 4-12% Bis-Tris gel.
-
Run the gel at 150V for 1-1.5 hours.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantitative Data Summary
Table 1: Effect of Compound X on NAADP-evoked Ca2+ Release in this compound Expressing Cells
| Treatment Group | NAADP Concentration (nM) | Peak Fluorescence Intensity (Arbitrary Units ± SEM) | n |
| Vehicle | 10 | 1.52 ± 0.11 | 3 |
| Compound X (1 µM) | 10 | 0.85 ± 0.09 | 3 |
| Vehicle | 50 | 2.89 ± 0.23 | 3 |
| Compound X (1 µM) | 50 | 1.47 ± 0.15 | 3 |
Table 2: this compound Expression Levels in Different Cell Lines
| Cell Line | Relative this compound Expression (Normalized to Actin ± SD) |
| HEK293 (Transient) | 1.00 ± 0.15 |
| HeLa (Stable) | 2.34 ± 0.21 |
| CHO-K1 (Stable) | 1.88 ± 0.19 |
Visualizations
Caption: Hypothetical signaling pathway involving this compound activation.
Caption: General experimental workflow for this compound studies.
Technical Support Center: Ensuring Selective Activation of TPC2 with Tpc2-A1-P
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tpc2-A1-P for the selective activation of the two-pore channel 2 (TPC2). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it selectively activate TPC2?
This compound is a cell-permeable small molecule agonist that selectively activates TPC2. It functions as a functional mimetic of the endogenous ligand phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂).[1][2][3] This means that this compound activates TPC2 by binding to a site on the channel that is either the same as or allosterically coupled to the PI(3,5)P₂ binding site, inducing a conformational change that opens the channel pore.[1][4] This activation is distinct from the NAADP-mediated pathway, which is mimicked by the compound Tpc2-A1-N.
Q2: What is the primary ion selectivity of TPC2 when activated by this compound?
Activation of TPC2 by this compound results in a predominantly Na⁺-selective current. This is in contrast to activation by Tpc2-A1-N (an NAADP mimetic), which induces a mixed cation current with a higher relative permeability to Ca²⁺. This differential ion selectivity is a key feature of TPC2's function as a signaling integrator.
Q3: What are the known off-target effects of this compound?
Current research indicates that this compound is selective for TPC2 and does not evoke Ca²⁺ signals in cells expressing other endo-lysosomal channels like TRPML1, TRPML2, or TRPML3. However, as with any small molecule, it is crucial to include proper controls in your experiments, such as using TPC2-knockout cells or a pore-dead mutant of TPC2 to confirm that the observed effects are indeed mediated by TPC2. One study has suggested that TPC2-A1-N may have TPC-independent effects, highlighting the importance of controls.
Q4: Can this compound be used in combination with Tpc2-A1-N?
Yes, co-stimulation with this compound and Tpc2-A1-N has been shown to have a synergistic effect on TPC2 activation, leading to a significant increase in Ca²⁺ signals. This synergistic action can be a useful tool to probe the interplay between the PI(3,5)P₂ and NAADP signaling pathways in regulating TPC2 function.
Q5: What is the effect of this compound on lysosomal pH?
Unlike Tpc2-A1-N, which can cause alkalinization of the lysosomal lumen, this compound does not significantly alter lysosomal pH. This makes this compound a valuable tool for studying TPC2 functions that are independent of changes in lysosomal pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable response (e.g., no change in intracellular Ca²⁺ or Na⁺) after applying this compound. | Low TPC2 expression: The cell line used may have low endogenous expression of TPC2. | 1. Verify TPC2 expression levels using qPCR or Western blot.2. Consider overexpressing TPC2 in your cell line of choice. |
| Incorrect compound concentration: The concentration of this compound may be too low. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. The reported EC₅₀ for Ca²⁺ response is ~10.5 µM and for channel currents is ~0.6 µM. | |
| Compound degradation: this compound may have degraded due to improper storage. | Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C, and protect from light. Prepare fresh working solutions for each experiment. | |
| Presence of TPC2 inhibitors: The experimental medium may contain unknown inhibitors of TPC2. | Ensure all reagents and solutions are of high purity. Test for the presence of inhibitors by using a known TPC2 activator with a different mechanism of action, such as Tpc2-A1-N. | |
| High background signal or non-specific effects observed. | Off-target effects: Although reported to be selective, high concentrations of this compound may lead to off-target effects. | 1. Use the lowest effective concentration of this compound.2. Include appropriate negative controls, such as TPC2-knockout cells or cells expressing a pore-dead TPC2 mutant (e.g., TPC2L265P), to confirm the specificity of the response. |
| Cell health: Unhealthy or stressed cells may exhibit aberrant responses. | Ensure cells are healthy and growing in optimal conditions. Perform a cell viability assay if necessary. | |
| Variability in results between experiments. | Inconsistent cell conditions: Differences in cell passage number, confluency, or plating density can affect TPC2 expression and signaling. | Standardize cell culture procedures, including passage number and confluency at the time of the experiment. |
| Inconsistent reagent preparation: Variations in the preparation of this compound working solutions can lead to inconsistent results. | Prepare fresh working solutions of this compound from a stock solution for each experiment. Use a consistent protocol for dilution. | |
| Unexpected Ca²⁺ signal with this compound. | Synergistic effect with endogenous NAADP: Although this compound primarily activates a Na⁺ current, it can synergize with even low levels of endogenous NAADP to enhance Ca²⁺ permeability. | This is a known property of TPC2. To isolate the Na⁺-selective effect, consider experiments in Na⁺-free extracellular solution or use patch-clamp techniques to directly measure ion currents. |
| Crosstalk with other channels: TPC2 activation can lead to secondary activation of other Ca²⁺ channels, such as IP₃ receptors on the endoplasmic reticulum. | Use inhibitors for other potential Ca²⁺ channels to dissect the signaling pathway. For example, use an IP₃ receptor antagonist. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Potency of this compound
| Parameter | Value | Cell Type/System | Reference |
| EC₅₀ (Ca²⁺ Response) | 10.5 µM | HEK293 cells stably expressing TPC2L11A/L12A | |
| EC₅₀ (Channel Current) | 0.6 µM | Endo-lysosomal patch-clamp from TPC2-expressing cells |
Table 2: Ion Selectivity of TPC2 Activated by Different Agonists
| Activating Ligand | PCa/PNa Ratio | Primary Ion Current | Reference |
| This compound | 0.04 ± 0.01 | Na⁺-selective | |
| Tpc2-A1-N | 0.65 ± 0.13 | Mixed Cation (Ca²⁺ and Na⁺) | |
| PI(3,5)P₂ | ~0.04 | Na⁺-selective | |
| NAADP | ~0.65 | Mixed Cation (Ca²⁺ and Na⁺) |
Experimental Protocols
Intracellular Calcium Imaging
This protocol describes the measurement of changes in cytosolic Ca²⁺ concentration in response to this compound using a fluorescent Ca²⁺ indicator.
Materials:
-
Cells expressing TPC2 (endogenously or overexpressed)
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Pluronic F-127
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Plating: Plate cells onto glass-bottom dishes or coverslips suitable for microscopy 24-48 hours before the experiment.
-
Dye Loading:
-
Prepare a loading solution containing the Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in imaging buffer.
-
Wash the cells once with imaging buffer.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells 2-3 times with imaging buffer to remove excess dye.
-
Equilibration: Allow the cells to equilibrate for at least 15-30 minutes at room temperature or 37°C to allow for de-esterification of the AM ester.
-
Imaging:
-
Mount the dish/coverslip on the microscope stage.
-
Acquire a baseline fluorescence signal for 1-2 minutes.
-
Add this compound to the desired final concentration.
-
Continue recording the fluorescence signal for 5-10 minutes to capture the response.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340 nm/380 nm).
-
For single-wavelength dyes like Fluo-4, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence and F₀ is the baseline fluorescence.
-
Endo-lysosomal Patch-Clamp Electrophysiology
This advanced technique allows for the direct measurement of ion currents through TPC2 channels on isolated endo-lysosomes.
Materials:
-
Cells expressing TPC2
-
Vacuolin-1 (for enlarging endo-lysosomes)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Cytosolic (bath) solution (e.g., 160 mM Na⁺, pH 7.2)
-
Luminal (pipette) solution (e.g., bi-ionic conditions with 105 mM Ca²⁺, pH 4.6, or Na⁺-based solution)
-
This compound
Procedure:
-
Endo-lysosome Enlargement: Treat cells with Vacuolin-1 (e.g., 1 µM) for 2-4 hours to induce the formation of large endo-lysosomes suitable for patching.
-
Isolation of Enlarged Vesicles: Prepare a cell homogenate and isolate the enlarged endo-lysosomes through differential centrifugation or other established methods.
-
Pipette Preparation: Pull and polish borosilicate glass pipettes to a resistance of 5-10 MΩ.
-
Patching:
-
Add the isolated vesicles to the recording chamber containing the cytosolic solution.
-
Under microscopic guidance, approach an enlarged vesicle with a patch pipette filled with the luminal solution.
-
Form a giga-seal (>1 GΩ) between the pipette tip and the vesicle membrane.
-
Establish the whole-vesicle configuration by applying a brief pulse of suction.
-
-
Recording:
-
Apply a voltage-ramp protocol (e.g., -100 mV to +100 mV) to measure the current-voltage (I-V) relationship.
-
Record baseline currents.
-
Perfuse this compound into the bath solution to activate TPC2 channels.
-
Record the agonist-evoked currents.
-
-
Data Analysis:
-
Subtract the baseline currents from the agonist-evoked currents to obtain the TPC2-mediated currents.
-
Determine the reversal potential (Erev) from the I-V curve to calculate the relative ion permeability (e.g., PCa/PNa) using the Goldman-Hodgkin-Katz (GHK) equation.
-
Visualizations
TPC2 Signaling Pathway
References
- 1. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
- 2. Activation of endo-lysosomal two-pore channels by NAADP and PI(3,5)P2. Five things to know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
Tpc2-A1-P activity in different cell types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of TPC2-A1-P, a synthetic agonist of the Two-Pore Channel 2 (TPC2). This resource includes troubleshooting guides and frequently asked questions to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable small molecule agonist of TPC2.[1] It mimics the action of the endogenous phosphoinositide, PI(3,5)P2, by binding to a site on TPC2 that includes the amino acid residue K204.[2] Activation of TPC2 by this compound preferentially induces a Na+-selective current, in contrast to the more Ca2+-permeable state induced by the endogenous ligand NAADP or the synthetic agonist TPC2-A1-N.[2][3]
Q2: What is the difference between this compound and TPC2-A1-N?
A2: this compound and TPC2-A1-N are structurally distinct synthetic agonists of TPC2 that bias the channel towards different ion permeabilities.[3] this compound mimics PI(3,5)P2 and induces a primarily Na+-selective conductance. In contrast, TPC2-A1-N mimics NAADP and results in a more Ca2+-permeable channel state. This differential activation allows for the specific investigation of the downstream consequences of Na+ versus Ca2+ release from lysosomes.
Q3: In which cell types has the activity of this compound been characterized?
A3: The activity of this compound has been investigated in several cell lines, including HEK293, HeLa, and SH-SY5Y cells, as well as in primary cells such as macrophages. Its effects on lysosomal exocytosis have been noted in fibroblasts from patients with lysosomal storage disorders and in alveolar macrophages.
Q4: What are the known downstream cellular effects of TPC2 activation by this compound?
A4: Activation of TPC2 with this compound has been shown to promote lysosomal exocytosis. Unlike TPC2-A1-N, this compound does not significantly alter lysosomal pH. The induced Na+ release can lead to depolarization of the lysosomal membrane, which may impact various cellular processes including membrane trafficking and fusion events.
Troubleshooting Guide
Issue 1: No detectable TPC2-mediated current or ion flux upon application of this compound.
-
Possible Cause 1: Low TPC2 expression in the cell type used.
-
Solution: Verify TPC2 expression levels in your cell line of interest using techniques like qPCR or Western blotting. Consider overexpressing TPC2 if endogenous levels are insufficient.
-
-
Possible Cause 2: Suboptimal agonist concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. The EC50 can vary between experimental systems (see Table 1).
-
-
Possible Cause 3: Issues with the experimental setup (e.g., patch-clamp).
-
Solution: For whole-lysosome patch-clamp, ensure proper isolation of enlarged endo-lysosomes and appropriate ionic conditions in the pipette and bath solutions. For plasma membrane-rerouted TPC2, confirm the correct localization of the mutant channel.
-
-
Possible Cause 4: Incorrect formulation or degradation of this compound.
-
Solution: Ensure this compound is dissolved in a suitable solvent (e.g., DMSO) and stored correctly. Prepare fresh dilutions for each experiment.
-
Issue 2: Observing a Ca2+ signal with this compound, which is supposed to be Na+-selective.
-
Possible Cause 1: Synergistic activation with endogenous NAADP or TPC2-A1-N.
-
Solution: Co-activation of TPC2 with both P- and N-type agonists can synergistically increase Ca2+ permeability. Ensure that the experimental conditions do not inadvertently stimulate NAADP production.
-
-
Possible Cause 2: Off-target effects at high concentrations.
-
Solution: Use the lowest effective concentration of this compound as determined by a dose-response curve to minimize potential off-target effects.
-
-
Possible Cause 3: Indirect effects on intracellular Ca2+ homeostasis.
-
Solution: The Na+ released by TPC2 could indirectly affect Ca2+ levels through Na+/Ca2+ exchangers or by altering membrane potential, which in turn could activate voltage-gated Ca2+ channels in the plasma membrane. Investigate these possibilities using appropriate inhibitors.
-
Issue 3: Conflicting results regarding the effect of TPC2 activation on lysosomal pH.
-
Background: The literature reports conflicting effects of TPC2 activation on lysosomal pH. While NAADP and TPC2-A1-N have been shown to cause lysosomal alkalinization, PI(3,5)P2 and this compound generally do not have a significant effect on lysosomal pH.
-
Recommendation: When investigating the effects on lysosomal pH, it is crucial to use the appropriate agonist. For studying the consequences of Na+ release without pH changes, this compound is the more suitable tool. Use a reliable method for measuring lysosomal pH, such as a ratiometric fluorescent sensor.
Quantitative Data Summary
Table 1: EC50 Values of this compound in Different Experimental Systems
| Experimental System | Cell Type | EC50 (µM) | Reference |
| FLIPR-based Ca2+ assay (rerouted TPC2) | HEK293 | 10.5 | |
| Endo-lysosomal patch-clamp | HEK293 | 0.6 |
Table 2: Ion Permeability Ratios of TPC2 Activated by Different Agonists
| Agonist | Permeability Ratio (PCa/PNa) | Experimental System | Reference |
| This compound | 0.04 ± 0.01 | Endo-lysosomal patch-clamp under bi-ionic conditions | |
| TPC2-A1-N | 0.65 ± 0.13 | Endo-lysosomal patch-clamp under bi-ionic conditions | |
| PI(3,5)P2 | ~0.08 | Endo-lysosomal patch-clamp | |
| NAADP | ~0.65 | Planar patch-clamp |
Experimental Protocols
1. Endo-lysosomal Patch-Clamp
This technique allows for the direct measurement of ion channel activity in the membranes of isolated endo-lysosomes.
-
Cell Preparation: Plate cells (e.g., HEK293) on poly-L-lysine-coated coverslips and transfect with a TPC2 expression vector.
-
Lysosome Enlargement: To facilitate patch-clamping, treat cells with 1 µM vacuolin-1 overnight to enlarge late endosomes and lysosomes.
-
Isolation of Enlarged Lysosomes: Manually isolate the enlarged organelles from the cells.
-
Patch-Clamp Recording: Use a standard patch-clamp setup to perform whole-endolysosome recordings.
-
Pipette (luminal) solution (example): 105 mM Ca2+ (for bi-ionic conditions), pH adjusted to 4.6.
-
Bath (cytosolic) solution (example): 160 mM Na+, pH adjusted to 7.2.
-
-
Data Acquisition: Apply voltage protocols and record currents before and after the application of this compound to the bath solution.
2. Plasma Membrane Patch-Clamp of Rerouted TPC2
This method overcomes the difficulty of patching small intracellular organelles by redirecting TPC2 to the plasma membrane.
-
Construct Generation: Mutate the N-terminal dileucine lysosomal-targeting motif of TPC2 (e.g., L11A/L12A) to reroute the channel to the plasma membrane.
-
Cell Transfection: Transfect the cells (e.g., HEK293) with the rerouted TPC2 construct.
-
Whole-Cell Patch-Clamp: Perform conventional whole-cell patch-clamp recordings.
-
Extracellular solution (example): Standard Tyrode's solution containing CaCl2.
-
Intracellular solution (example): K+-based solution.
-
-
Agonist Application: Apply this compound to the extracellular solution and record the resulting currents.
3. Cellular Calcium Imaging
This technique is used to measure changes in cytosolic Ca2+ concentration upon TPC2 activation.
-
Cell Loading: Load cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Imaging: Use a fluorescence microscope equipped with a ratiometric imaging system.
-
Experimental Procedure:
-
Perfuse the cells with a Ca2+-free buffer to measure Ca2+ release from intracellular stores.
-
Establish a baseline fluorescence ratio.
-
Apply this compound and record the change in fluorescence ratio over time.
-
At the end of the experiment, add a Ca2+ ionophore (e.g., ionomycin) to obtain the maximum fluorescence ratio, followed by a Ca2+ chelator (e.g., EGTA) to get the minimum ratio for calibration.
-
Signaling Pathways and Experimental Workflows
Caption: TPC2 activation by endogenous and synthetic ligands leading to differential ion release.
Caption: General workflow for investigating this compound-mediated Ca2+ release using Fura-2 imaging.
References
Technical Support Center: TPC2 Protein Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering protein aggregation issues during experiments involving Two Pore Segment Channel 2 (TPC2) and its agonists, such as Tpc2-A1-P.
A Note on this compound: this compound is a small molecule agonist used to activate TPC2 channels. The aggregation issues addressed here pertain to the TPC2 protein (or other proteins under study), not the this compound molecule itself. Proper handling and solubilization of the TPC2 protein are critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TPC2 and why is it prone to aggregation?
TPC2 (Two Pore Segment Channel 2) is an ion channel located in the membranes of endosomes and lysosomes.[1] As a membrane protein, it has hydrophobic transmembrane domains that are naturally embedded in a lipid bilayer.[2] When extracted from this native environment for in vitro studies, these hydrophobic regions can become exposed to the aqueous buffer, leading to interactions between protein molecules and subsequent aggregation.[3] This process can be exacerbated by non-optimal buffer conditions, temperature fluctuations, and high protein concentrations.[4]
Q2: What are the primary causes of TPC2 aggregation during experiments?
Several factors can induce TPC2 aggregation:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical.[5] Proteins are often least soluble at their isoelectric point (pI).
-
Inappropriate Detergent Use: As a membrane protein, TPC2 requires detergents for solubilization. Using a detergent that is too harsh, or using it at a concentration that is too low (below the Critical Micelle Concentration, CMC) or excessively high, can lead to destabilization and aggregation.
-
High Protein Concentration: The likelihood of intermolecular interactions that cause aggregation increases with protein concentration, especially during purification steps like elution or concentration.
-
Temperature Stress: TPC2, like many proteins, can be sensitive to temperature. Both elevated temperatures during purification and repeated freeze-thaw cycles during storage can cause unfolding and aggregation.
-
Oxidation: Cysteine residues in the protein can form non-native disulfide bonds, leading to aggregation. This is a common issue that can be mitigated by the addition of reducing agents.
Q3: How can I detect TPC2 aggregation in my sample?
You can detect protein aggregation using several methods:
-
Visual Observation: The simplest method is to look for visible precipitates, cloudiness, or turbidity in your protein solution.
-
Size Exclusion Chromatography (SEC): Aggregated proteins will elute earlier than the monomeric protein, often in the void volume of the column.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of larger aggregate species.
-
Spectroscopy: An increase in light scattering can be measured as an apparent increase in absorbance at wavelengths like 340-350 nm.
-
Fluorescence Assays: Dyes like Thioflavin T (ThT) exhibit increased fluorescence upon binding to amyloid-like fibrillar aggregates.
Troubleshooting Guide: TPC2 Aggregation
Issue 1: TPC2 Precipitates Immediately After Cell Lysis and Solubilization
| Potential Cause | Troubleshooting Action |
| Harsh Lysis Method | Mechanical lysis (e.g., sonication) can generate heat. Perform lysis on ice, use short pulses, and allow for cooling periods. Consider milder enzymatic lysis methods. |
| Incorrect Lysis Buffer pH | Ensure the buffer pH is at least 1 unit away from the TPC2 protein's isoelectric point (pI) to maintain surface charge and repulsion. |
| Suboptimal Ionic Strength | Vary the salt concentration (e.g., 150-500 mM NaCl or KCl) in the lysis buffer. This can help minimize aggregation caused by electrostatic interactions. |
| Ineffective Detergent | The chosen detergent may not be suitable for TPC2. Screen a panel of mild, non-ionic detergents (e.g., DDM, LMNG) or zwitterionic detergents (e.g., CHAPS). Ensure the detergent concentration is above its CMC. |
Issue 2: TPC2 Aggregates During Chromatographic Purification
| Potential Cause | Troubleshooting Action |
| High Local Concentration on Column | As the protein binds to the resin, its local concentration increases dramatically. Use a resin with a lower binding capacity or load less protein. |
| Detergent Concentration Drops Below CMC | Ensure all wash and elution buffers contain the chosen detergent at a concentration above its CMC to keep the protein soluble. |
| Harsh Elution Conditions | Elution often involves a significant change in pH or a high concentration of a competitor (e.g., imidazole). This "shock" can destabilize the protein. Use a gradual elution gradient instead of a single step. |
| Incompatible Buffer Exchange | The buffer used for the final purification step (e.g., SEC) must be one in which TPC2 is highly stable. Pre-screen for optimal buffer conditions before this final step. |
Issue 3: Purified TPC2 Aggregates During Storage
| Potential Cause | Troubleshooting Action |
| Repeated Freeze-Thaw Cycles | Avoid repeatedly freezing and thawing your protein stock. Aliquot the purified protein into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C. |
| Lack of Cryoprotectants | Add cryoprotectants like glycerol (20-50% v/v) or sucrose to the storage buffer to prevent aggregation during freezing. |
| Oxidation Over Time | If the protein has accessible cysteine residues, include a reducing agent like DTT (1-5 mM) or TCEP in the storage buffer. |
| Suboptimal Storage Buffer | The final storage buffer should be optimized for long-term stability (optimal pH, salt, and additives). Store the protein at a lower concentration if possible. |
Data Presentation: Buffer Optimization for TPC2 Stability
Table 1: Common Detergents for Membrane Protein Solubilization
| Detergent | Type | Typical Concentration | Critical Micelle Conc. (CMC) | Notes |
| DDM (n-Dodecyl-β-D-maltoside) | Non-ionic | 1% (solubilization), 0.02-0.05% (purification) | ~0.15 mM | A good, gentle starting detergent for many membrane proteins. |
| LMNG (Lauryl Maltose Neopentyl Glycol) | Non-ionic | 0.5-1% (solubilization), 0.005-0.01% (purification) | Very Low (~0.01 mM) | Excellent for stabilizing more delicate membrane proteins due to its two hydrophobic tails. |
| CHAPS | Zwitterionic | 1-2% | ~6 mM | Can be effective but is generally harsher than DDM. Useful for disrupting protein-protein interactions. |
| Digitonin | Non-ionic | 1-2% | ~0.5 mM | A very mild steroid-based detergent, often used for functional studies. |
Table 2: Recommended Stabilizing Additives for TPC2 Buffers
| Additive Class | Examples | Working Concentration | Purpose |
| Polyols/Sugars | Glycerol, Sucrose | 20-50% (v/v) Glycerol, 250 mM Sucrose | Act as cryoprotectants and thermodynamic stabilizers, promoting the native protein conformation. |
| Salts | NaCl, KCl | 150-500 mM | Modulate ionic strength to prevent non-specific electrostatic interactions that can lead to aggregation. |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent the formation of non-native intermolecular disulfide bonds. TCEP is more stable over time than DTT. |
| Amino Acids | L-Arginine, L-Proline | 50-500 mM | Can suppress aggregation by interacting with exposed hydrophobic patches on the protein surface. |
| Lipid Analogs | Cholesterol Hemisuccinate (CHS) | 0.1-0.2% (w/v) | Can help mimic the native lipid environment and stabilize the protein, often used in combination with detergents like DDM. |
Experimental Protocols
Protocol 1: Small-Scale Solubility and Stability Screen
This protocol is designed to rapidly test various buffer conditions to find the optimal formulation for preventing TPC2 aggregation.
Materials:
-
Cell pellet expressing tagged TPC2.
-
Panel of lysis/wash buffers with varying pH, salt concentrations, detergents, and additives (see Tables 1 & 2).
-
Affinity resin appropriate for the tag (e.g., Ni-NTA for His-tag).
-
Microcentrifuge tubes and a 4°C microcentrifuge.
-
SDS-PAGE equipment and reagents.
Methodology:
-
Parallel Lysis: Resuspend equal amounts of the cell pellet in a small volume (e.g., 1 mL) of each test buffer.
-
Solubilization: Incubate the suspensions with gentle rotation for 1 hour at 4°C to solubilize the membrane proteins.
-
Clarification: Centrifuge the lysates at high speed (e.g., >16,000 x g) for 30 minutes at 4°C to pellet insoluble material and cell debris.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) from each tube. Take a small aliquot for SDS-PAGE analysis.
-
Small-Scale Affinity Binding: Add a small, equal amount of pre-equilibrated affinity resin to each supernatant. Incubate with rotation for 1 hour at 4°C.
-
Wash and Elute: Pellet the resin, discard the supernatant, and wash with the corresponding test buffer. Elute the bound protein.
-
SDS-PAGE Analysis: Run the total lysate, soluble fraction, and elution fraction for each condition on an SDS-PAGE gel. The buffer condition that yields the highest amount of protein in the soluble and elution fractions is the most promising for preventing aggregation during extraction.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This kinetic assay measures the formation of β-sheet-rich aggregates over time. It can be used to assess the stability of purified TPC2 under different conditions (e.g., temperature stress, presence of different additives).
Materials:
-
Purified TPC2 protein.
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in filtered dH₂O).
-
Assay buffer (e.g., PBS, pH 7.4).
-
Black, clear-bottom 96-well microplate.
-
Fluorescence microplate reader.
Methodology:
-
Prepare Reaction Mixture: In each well, combine the assay buffer, purified TPC2 (at a final concentration of ~25-50 µM), and any test compounds or conditions. Include a negative control with buffer only.
-
Add ThT: Add ThT to each well to a final concentration of 10-25 µM.
-
Incubate and Measure: Place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
Kinetic Reading: Set the reader to take fluorescence measurements at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm. Take readings at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (several hours). Shaking between reads can accelerate aggregation and improve reproducibility.
-
Data Analysis: Plot the ThT fluorescence intensity against time. An increase in fluorescence indicates protein aggregation. Compare the curves from different conditions to determine their effect on aggregation kinetics.
Mandatory Visualizations
TPC2 Signaling Pathway
Caption: TPC2 channel activation and regulation.
Troubleshooting Workflow for TPC2 Aggregation
Caption: A logical workflow for troubleshooting TPC2 protein aggregation.
References
- 1. mTORC1 controls lysosomal Ca2+ release through the two-pore channel TPC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-scale Expression and Solubility Testing of Proteins in BL21 E. coli [protocols.io]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Tpc2-A1-P
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Tpc2-A1-P, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, membrane-permeable agonist of the Two-Pore Channel 2 (TPC2). It functions by mimicking the physiological actions of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a key endogenous ligand of TPC2.[1] This activation primarily induces the mobilization of sodium ions (Na+) from endo-lysosomal stores.[1] While this compound shows higher potency for Na+ mobilization, it can also evoke smaller and slower calcium (Ca2+) signals compared to other TPC2 agonists like TPC2-A1-N.[1][2]
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store the lyophilized powder at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.
-
Stock Solutions: Prepare aliquots of your stock solution in an appropriate solvent (e.g., DMSO) and store them at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powder in DMSO. It is recommended to warm the solution gently to ensure it is fully dissolved. For example, a 10 mM stock solution can be prepared for experimental use.
Q4: What is the recommended working concentration for this compound?
A4: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental conditions. However, concentrations in the range of 10-30 µM have been shown to induce Ca2+ signals in HeLa cells expressing TPC2.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Quantitative Data Summary
The following table summarizes the effective concentrations (EC50) of this compound observed in various experimental setups.
| Parameter | Value | Cell Line / System | Reference |
| EC50 for Ca2+ response | 10.5 µM | Cell line stably expressing TPC2L11A/L12A | |
| EC50 for current activation | 0.6 µM | Endo-lysosomal patch-clamp |
Experimental Protocols
Calcium Imaging Assay
This protocol outlines a general procedure for measuring this compound-induced intracellular calcium changes using a fluorescent indicator.
1. Cell Preparation:
- Plate cells on a suitable imaging dish or plate and allow them to adhere overnight.
- Ensure cells are healthy and at an appropriate confluency.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
- Remove the culture medium from the cells and wash with a balanced salt solution (e.g., HBSS).
- Incubate the cells with the dye-loading buffer at 37°C for the recommended time (typically 30-60 minutes).
3. This compound Stimulation:
- Prepare a working solution of this compound in the imaging buffer at the desired final concentration.
- After dye loading, wash the cells to remove excess dye.
- Acquire a baseline fluorescence reading for a few minutes before adding the this compound solution.
- Add the this compound working solution to the cells and continue recording the fluorescence signal.
4. Data Analysis:
- Measure the change in fluorescence intensity over time.
- The response to this compound is often characterized by a slower increase to a plateau compared to other agonists.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low signal | 1. Insufficient this compound concentration.2. Low TPC2 expression in the cell model.3. Inadequate dye loading.4. This compound degradation. | 1. Perform a dose-response curve to determine the optimal concentration.2. Use a cell line with confirmed TPC2 expression or consider transiently overexpressing TPC2.3. Optimize dye loading time and concentration.4. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| High background fluorescence | 1. Incomplete removal of extracellular dye.2. Cell autofluorescence. | 1. Ensure thorough washing of cells after dye loading.2. Measure and subtract the background fluorescence from a control group of cells not loaded with the dye. |
| Cell death or toxicity | 1. High concentration of this compound.2. High concentration of DMSO in the final working solution.3. Prolonged exposure to the compound. | 1. Lower the concentration of this compound.2. Ensure the final DMSO concentration is below 0.5% to minimize cytotoxicity.3. Reduce the incubation time. A cell viability assay can be performed to assess toxicity. |
| Inconsistent results | 1. Variation in cell density.2. Inconsistent this compound solution preparation.3. Fluctuation in experimental conditions (e.g., temperature). | 1. Ensure consistent cell seeding density across experiments.2. Prepare fresh this compound solutions for each experiment and ensure complete solubilization.3. Maintain stable experimental conditions. |
Visualizations
Caption: this compound activates TPC2 by mimicking PI(3,5)P2, leading to Na+ efflux.
Caption: Workflow for a this compound calcium imaging experiment.
References
Validation & Comparative
TPC2 Activation: A Comparative Analysis of Tpc2-A1-P and Tpc2-A1-N
A comprehensive guide for researchers on the differential activation of the two-pore channel 2 (TPC2) by the synthetic agonists Tpc2-A1-P and Tpc2-A1-N, with supporting experimental data and protocols.
The two-pore channel 2 (TPC2) is a critical ion channel localized to the endolysosomal system, playing a pivotal role in a multitude of cellular processes including trafficking, signal transduction, and autophagy.[1][2] Its activation is complex, regulated by endogenous ligands such as nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][3] The development of synthetic, cell-permeable agonists, namely this compound and Tpc2-A1-N, has provided powerful tools to dissect the specific functions of TPC2. These agonists mimic the actions of the natural ligands, PI(3,5)P2 and NAADP respectively, and elicit distinct downstream effects by differentially modulating the ion selectivity of the TPC2 channel.[4]
This guide provides a detailed comparison of this compound and Tpc2-A1-N in the activation of TPC2, presenting key quantitative data, experimental methodologies, and visual representations of the associated signaling pathways to aid researchers in their study of endolysosomal calcium signaling.
Comparative Performance Data
The following table summarizes the key quantitative parameters of this compound and Tpc2-A1-N in activating TPC2, based on published experimental findings.
| Parameter | This compound | Tpc2-A1-N | Reference |
| Endogenous Ligand Mimicked | Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) | Nicotinic acid adenine dinucleotide phosphate (NAADP) | |
| Primary Ion Permeability | Na+ | Ca2+ | |
| EC50 for TPC2 Activation | 10.5 µM | 7.8 µM | |
| Effect on Lysosomal pH | No significant change | Increases (alkalinization) | |
| Downstream Cellular Processes | Promotes lysosomal exocytosis and autophagy | Triggers Ca2+ release from acidic stores | |
| Activation Mechanism | Requires the PI(3,5)P2 binding site on TPC2 | Independent of NAADP-binding proteins JPT2 and LSM12 |
Signaling Pathways and Experimental Workflows
The differential activation of TPC2 by this compound and Tpc2-A1-N leads to distinct signaling cascades and cellular outcomes.
The workflow for investigating the effects of these agonists typically involves cell culture, agonist treatment, and subsequent measurement of ion fluxes or cellular responses.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Measurement of Cytosolic Ca2+ Signals
This protocol is adapted from studies measuring agonist-evoked calcium signals in live cells.
-
Cell Preparation: Seed cells (e.g., HeLa) on glass coverslips and transiently transfect with a plasma membrane-targeted TPC2 construct (e.g., hTPC2L11A/L12A) if endogenous levels are low.
-
Dye Loading: Load the cells with a ratiometric calcium indicator, such as Fura-2 AM (e.g., 2-5 µM), in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at room temperature.
-
Imaging: Mount the coverslip on an inverted microscope equipped for ratiometric fluorescence imaging. Perfuse the cells with a Ca2+-free medium.
-
Agonist Stimulation: Add Tpc2-A1-N (e.g., 10 µM) or this compound (e.g., 30 µM) to the perfusion medium.
-
Data Acquisition: Record the fluorescence emission at two wavelengths (e.g., 510 nm) following excitation at two wavelengths (e.g., 340 nm and 380 nm). The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca2+ concentration.
-
Controls: Use untransfected cells or cells expressing a pore-dead mutant of TPC2 (e.g., TPC2L11A/L12A/L265P) as negative controls. At the end of each experiment, add a Ca2+ ionophore like ionomycin to determine the maximum fluorescence ratio.
Endo-lysosomal Patch Clamp Electrophysiology
This method allows for the direct measurement of ion currents across the endo-lysosomal membrane.
-
Isolation of Enlarged Endo-lysosomes: Culture cells (e.g., HEK293) expressing the TPC2 channel. Treat the cells with a vacuolating agent such as vacuolin-1 to induce the formation of enlarged endo-lysosomes.
-
Patch Clamp Recording: Isolate the enlarged endo-lysosomes and perform whole-lysosome patch-clamp recordings using an amplifier and data acquisition system.
-
Solution Composition: Use a pipette solution containing the major permeant ion to be tested (e.g., Na+) and a bath solution mimicking the cytosolic environment.
-
Agonist Application: Apply Tpc2-A1-N or this compound to the bath solution to activate the TPC2 channels.
-
Data Analysis: Record the evoked currents at various holding potentials to determine the current-voltage relationship and ion selectivity.
Measurement of Lysosomal pH
This protocol is used to assess changes in the luminal pH of lysosomes upon TPC2 activation.
-
Dye Loading: Incubate cells with a pH-sensitive fluorescent probe that accumulates in acidic organelles, such as LysoSensor Green DND-189 or by loading with fluorescein-dextran.
-
Imaging: Perform time-lapse fluorescence microscopy to monitor the fluorescence intensity of the probe within individual lysosomes.
-
Agonist Treatment: Add Tpc2-A1-N or this compound to the imaging medium during the time-lapse acquisition.
-
Data Analysis: Quantify the changes in fluorescence intensity over time. An increase in fluorescence of certain probes indicates an increase in pH (alkalinization).
-
Calibration: At the end of the experiment, perform an in situ calibration using buffers of known pH in the presence of ionophores (e.g., nigericin and monensin) to correlate fluorescence intensity with absolute pH values.
Conclusion
This compound and Tpc2-A1-N are invaluable pharmacological tools for the specific activation of TPC2 through distinct, ligand-mimicking pathways. While Tpc2-A1-N acts as a functional NAADP mimetic to induce Ca2+ release and increase lysosomal pH, this compound mimics PI(3,5)P2 to primarily conduct Na+ ions, leading to the promotion of lysosomal exocytosis and autophagy. The synergistic action of both agonists has also been noted to enhance Ca2+ permeability, highlighting the complex regulation of TPC2. A thorough understanding of their differential effects, supported by the experimental approaches detailed in this guide, is crucial for researchers aiming to elucidate the multifaceted roles of TPC2 in cellular physiology and disease.
References
- 1. Endolysosomal Ca2+ Signaling in Cancer: The Role of TPC2, From Tumorigenesis to Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the two-pore channel 2 in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Structure and Mechanism of Two-Pore Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TPC2 Activation: Tpc2-A1-P versus PI(3,5)P2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the synthetic agonist Tpc2-A1-P and the endogenous phosphoinositide PI(3,5)P2 on the two-pore channel 2 (TPC2). TPC2 is a critical ion channel in the endo-lysosomal system, and understanding its activation is paramount for research into lysosomal storage diseases and other cellular processes.[1] This document summarizes key experimental data, outlines methodologies, and visualizes the underlying signaling pathways.
Differentiated Ion Selectivity: A Tale of Two Activators
A central finding in TPC2 research is that its ion selectivity is not fixed but is dependent on the activating ligand.[2][3] While both this compound and PI(3,5)P2 activate TPC2, they characteristically induce sodium-selective currents. This is in contrast to the Ca2+-permeable state induced by the synthetic agonist TPC2-A1-N, which mimics the action of nicotinic acid adenine dinucleotide phosphate (NAADP).[2][4]
This compound was identified through a high-throughput screen as a potent, membrane-permeable agonist of TPC2 that functionally mimics the actions of PI(3,5)P2. This makes it a valuable pharmacological tool to probe the PI(3,5)P2-mediated activation pathway of TPC2 in intact cells.
Quantitative Comparison of Agonist Potency
The following tables summarize the effective concentrations of this compound and PI(3,5)P2 in activating TPC2, based on published experimental data.
Table 1: this compound Potency on TPC2
| Experimental Context | Parameter | Value | Reference |
| Na+ Mobilization | EC50 | 10.5 µM | |
| Endo-lysosomal Patch-Clamp | EC50 | 0.6 µM | |
| Ca2+ Signal Induction (HeLa cells) | Concentration | 10-30 µM | |
| Induction of Endo-lysosomal Currents | Concentration | 10 µM |
Table 2: PI(3,5)P2 Effective Concentrations on TPC2
| Experimental Context | Parameter | Value Range | Reference |
| Activation of human TPC2 in Arabidopsis vacuoles | Concentration | 30 nM - 1 µM | |
| Eliciting large sodium currents in hTPC2-EGFP-containing vacuoles | Concentration | 100 nM | |
| Activation of TPC2 in excised patches from HEK cells | Concentration | 1 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the direct activation of TPC2 by this compound and PI(3,5)P2, and a typical experimental workflow for characterizing these effects.
Caption: Direct activation of TPC2 by PI(3,5)P2 and its synthetic mimic, this compound.
Caption: Workflow for endo-lysosomal patch-clamp experiments to study TPC2 activation.
Detailed Experimental Protocols
Cell Culture and TPC2 Expression
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells or HeLa cells are commonly used.
-
Transfection: Cells are transiently transfected with plasmids encoding human TPC2 (hTPC2) or specific mutants using standard transfection reagents. For visualization, TPC2 can be tagged with a fluorescent protein like EGFP.
Ratiometric Intracellular Ca2+ Imaging
-
Objective: To measure changes in cytosolic Ca2+ concentration upon agonist application.
-
Protocol:
-
Cells expressing TPC2 are loaded with a ratiometric Ca2+ indicator dye, such as Fura-2 AM.
-
The cells are then placed in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
A baseline fluorescence is recorded before the application of the agonist.
-
This compound (typically 10-30 µM) is added to the extracellular solution.
-
Changes in the fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) are recorded over time, indicating changes in intracellular Ca2+ levels.
-
Experiments are often performed in the presence and absence of extracellular Ca2+ to distinguish between Ca2+ influx and release from internal stores.
-
Endo-lysosomal Patch-Clamp Electrophysiology
-
Objective: To directly measure the ion currents through TPC2 channels in their native membrane environment.
-
Protocol:
-
Enlargement of Endo-lysosomes: To facilitate patch-clamping, endo-lysosomes in cells expressing TPC2 are often enlarged by treating the cells with a substance like vacuolin-1.
-
Isolation: The enlarged endo-lysosomes are then mechanically isolated from the cells.
-
Patch-Clamp Recording:
-
The whole-lysosome or excised inside-out patch-clamp configuration is used. A glass micropipette forms a high-resistance (gigaohm) seal with the lysosomal membrane.
-
Solutions:
-
Pipette Solution (luminal): Mimics the acidic lysosomal lumen. A typical solution might contain (in mM): 140 Na-gluconate, 5 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 4.6.
-
Bath Solution (cytosolic): Mimics the cytosol. A typical solution might contain (in mM): 140 Na-gluconate, 5 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.2.
-
-
Agonist Application: PI(3,5)P2 or this compound is added to the bath solution to activate TPC2 from the cytosolic side.
-
Data Acquisition: Currents are recorded in voltage-clamp mode, typically by applying voltage steps or ramps to determine the current-voltage (I-V) relationship and ion selectivity.
-
-
Concluding Remarks
The development of this compound has provided a crucial tool for dissecting the PI(3,5)P2-mediated signaling pathway of TPC2. The key distinction lies in the agonist-dependent ion selectivity of the channel, with this compound and PI(3,5)P2 favoring Na+ permeation. This contrasts with the Ca2+ currents elicited by NAADP and its mimetic, TPC2-A1-N. This differential activation has significant implications for the physiological roles of TPC2, including its involvement in lysosomal exocytosis and autophagy, and presents distinct avenues for therapeutic intervention in diseases with lysosomal dysfunction. The experimental protocols outlined here provide a robust framework for further investigation into the complex regulation of TPC2.
References
- 1. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
- 4. PI(3,5)P2 and NAADP: Team players or lone warriors? - New insights into TPC activation modes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tpc2-A1-P Specificity: A Comparison Using TPC2 Knockout Cells
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a pharmacological agent is paramount. This guide provides a comparative analysis of the effects of Tpc2-A1-P, a synthetic agonist of the endolysosomal cation channel TPC2, in wild-type versus TPC2 knockout (KO) cells. The data presented here unequivocally demonstrates that the cellular activities of this compound are mediated through its specific interaction with TPC2.
Two-pore channels (TPCs) are ion channels located on the membranes of endosomes and lysosomes that play crucial roles in intracellular trafficking, calcium signaling, and pH regulation.[1][2] TPC2, a prominent member of this family, is activated by the second messenger nicotinamide adenine dinucleotide phosphate (NAADP) and the lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), leading to the release of Ca2+ and Na+ from these acidic organelles.[1][3] The small molecule this compound has been identified as a mimetic of PI(3,5)P2, promoting a Na+-selective current through TPC2.[4] To rigorously validate that this compound's effects are exclusively dependent on the presence of TPC2, experiments were conducted using cells in which the TPCN2 gene was knocked out.
Comparative Analysis of this compound Activity
The functional consequences of this compound application were assessed in wild-type (WT) and TPC2 KO cells, with a focus on ion channel activity and a key physiological process regulated by TPC2: lysosomal exocytosis.
Electrophysiological Recordings
Endo-lysosomal patch-clamp experiments were performed to directly measure ion currents mediated by TPC2 in response to this compound. In macrophages derived from wild-type animals, this compound evoked measurable endogenous TPC2-like currents. In stark contrast, these currents were significantly reduced in macrophages derived from TPC2 KO animals, providing direct evidence that this compound's channel-activating properties are TPC2-dependent.
| Cell Type | Agonist | Mean Current Amplitude (pA/pF) | Reference |
| Wild-Type Macrophages | This compound | Larger than TPC2-A1-N | |
| TPC2 KO Macrophages | This compound | Reduced |
Lysosomal Exocytosis
TPC2 activation is known to promote lysosomal exocytosis, a process involving the fusion of lysosomes with the plasma membrane. The effect of this compound on this process was quantified by measuring the translocation of the lysosomal-associated membrane protein 1 (LAMP1) to the cell surface and by whole-cell patch-clamp measurements of membrane capacitance, which reflects changes in cell size due to vesicle fusion.
In wild-type alveolar macrophages, treatment with this compound (30 µM) for 120 minutes led to a significant increase in LAMP1 on the plasma membrane, indicative of enhanced lysosomal exocytosis. This effect was completely abolished in TPC2 KO macrophages. As a positive control, the calcium ionophore ionomycin, which bypasses the need for TPC2 to increase intracellular calcium, induced lysosomal exocytosis in both wild-type and TPC2 KO cells, confirming the specificity of this compound's mechanism.
| Cell Type | Treatment | LAMP1 Translocation (Fold Change vs. DMSO) | Reference |
| Wild-Type Macrophages | This compound (30 µM) | Significant Increase | |
| TPC2 KO Macrophages | This compound (30 µM) | No Significant Change | |
| Wild-Type Macrophages | Ionomycin (4 µM) | Significant Increase | |
| TPC2 KO Macrophages | Ionomycin (4 µM) | Significant Increase |
| Cell Type | Treatment | Change in Cell Size (Normalized) | Reference |
| Wild-Type Macrophages | This compound (30 µM) | Increase | |
| TPC2 KO Macrophages | This compound (30 µM) | No Change |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental logic, the following diagrams are provided.
References
- 1. Frontiers | Two-Pore Channels: Catalyzers of Endolysosomal Transport and Function [frontiersin.org]
- 2. Two-pore channel - Wikipedia [en.wikipedia.org]
- 3. Convergent activation of Ca2+ permeability in two-pore channel 2 through distinct molecular routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
Tpc2-A1-P: A Comparative Analysis of its Effects on Wild-Type and 'Pore-Dead' TPC2 Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Tpc2-A1-P, a synthetic agonist, on the function of the wild-type two-pore channel 2 (TPC2) versus its 'pore-dead' mutants. The data presented herein is crucial for understanding the mechanism of action of this compound and for the development of selective modulators of endo-lysosomal Ca²⁺ signaling.
Two-pore channels are ion channels located in the membranes of endosomes and lysosomes that play critical roles in various cellular processes, including membrane trafficking, autophagy, and signal transduction.[1][2] TPC2 is a key player in intracellular calcium signaling, being activated by second messengers such as nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1][3] To investigate the precise role of TPC2's ion-conducting pore, researchers utilize 'pore-dead' mutants, such as TPC2L265P, which contain a point mutation that ablates channel activity.[4]
Comparative Efficacy of this compound
This compound is a synthetic small molecule designed to mimic the action of PI(3,5)P₂, leading to the activation of TPC2. However, unlike the Ca²⁺-mobilizing effects of the NAADP-mimetic TPC2-A1-N, this compound activation of wild-type TPC2 results in a channel that is predominantly permeable to Na⁺ ions. This differential ion selectivity is a key aspect of TPC2 function.
The most direct evidence for the on-target effect of this compound comes from comparative studies with 'pore-dead' TPC2 mutants. These studies consistently demonstrate that the effects of this compound are entirely dependent on a functional TPC2 pore.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies comparing the effects of this compound on cells expressing wild-type TPC2 versus the 'pore-dead' TPC2L265P mutant.
Table 1: Effect of this compound on Intracellular Ca²⁺ Mobilization
| Cell Line/Condition | TPC2 Variant | Agonist | Peak Change in Fura-2 Ratio (Mean ± SEM) | Citation |
| HeLa cells | TPC2L11A/L12A (plasma membrane-targeted) | This compound (30 µM) | ~0.1 | |
| HeLa cells | TPC2L11A/L12A/L265P ('pore-dead') | This compound (30 µM) | No significant change |
Note: TPC2L11A/L12A is a mutant targeted to the plasma membrane to facilitate measurement of ion influx.
Table 2: Effect of TPC2 Agonists on Lysosomal pH
| Cell Line | TPC2 Variant | Agonist | Change in Lysosomal pH | Citation |
| Untransfected cells | Endogenous TPC2 | TPC2-A1-N | Modest increase | |
| Cells expressing TPC2 | Wild-Type TPC2 | TPC2-A1-N | Marked increase | |
| Cells expressing TPC2L265P | 'Pore-dead' TPC2 | TPC2-A1-N | No change | |
| Cells expressing TPC2 | Wild-Type TPC2 | This compound | No significant change |
Note: While this compound does not significantly alter lysosomal pH on its own, its effects on ion flux are still dependent on a functional pore, as demonstrated by the lack of Ca²⁺ signaling in 'pore-dead' mutants.
Experimental Protocols
The data presented above were generated using the following key experimental methodologies:
Ratiometric Ca²⁺ Imaging
Objective: To measure changes in intracellular calcium concentrations in live cells upon agonist stimulation.
Protocol:
-
Cell Culture and Transfection: HeLa cells are cultured under standard conditions and transiently transfected with plasmids encoding either plasma membrane-targeted human TPC2 (hTPC2L11A/L12A) or a 'pore-dead' version (TPC2L11A/L12A/L265P).
-
Dye Loading: Cells are loaded with the ratiometric Ca²⁺ indicator Fura-2 AM (acetoxymethyl ester) in a suitable imaging buffer.
-
Imaging: Cells are imaged using a fluorescence microscope equipped with a system for alternating excitation at 340 nm and 380 nm. The ratio of the fluorescence emission at 510 nm is recorded over time.
-
Stimulation: A baseline fluorescence ratio is established before the addition of this compound or other agonists at the indicated concentrations.
-
Data Analysis: The change in the Fura-2 ratio (340/380) is calculated to represent the change in intracellular Ca²⁺ concentration.
Endo-lysosomal Patch-Clamp Electrophysiology
Objective: To directly measure ion currents across the membranes of isolated endo-lysosomes.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with plasmids encoding the TPC2 variant of interest.
-
Endo-lysosome Enlargement: Cells are treated with vacuolin-1 to induce the enlargement of endo-lysosomes, making them amenable to patch-clamping.
-
Isolation of Enlarged Vesicles: The enlarged endo-lysosomes are isolated from the cells.
-
Patch-Clamp Recording: Whole-endolysosomal patch-clamp recordings are performed. The pipette solution contains the agonist (e.g., this compound), and the bath solution mimics the cytosolic ionic composition.
-
Data Acquisition and Analysis: Currents are recorded in response to voltage steps, and the current-voltage relationship is determined to assess ion channel activity and selectivity.
Visualizing the Molecular Interactions
The following diagrams illustrate the signaling pathways involving TPC2 and the experimental logic for testing the effects of this compound.
Caption: TPC2 signaling pathway illustrating dual activation by NAADP and PI(3,5)P₂, with this compound mimicking the latter.
Caption: Logical workflow for comparing this compound effects on wild-type vs. 'pore-dead' TPC2.
Conclusion
References
- 1. Targeting the two-pore channel 2 in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-pore channel - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
A Comparative Analysis of TPC2 Agonists: Tpc2-A1-P and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synthetic TPC2 agonist, Tpc2-A1-P, with other known activators of the two-pore channel 2 (TPC2). This analysis is supported by experimental data to objectively evaluate their performance and potential applications.
Two-pore channels (TPCs) are crucial ion channels located in the membranes of endosomes and lysosomes, playing a significant role in intracellular trafficking and signaling.[1][2] TPC2, a prominent member of this family, is activated by endogenous ligands such as nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[3][4] The development of synthetic, cell-permeable agonists has been pivotal for studying the physiological functions of TPC2. This guide focuses on this compound and its primary synthetic counterpart, Tpc2-A1-N, drawing comparisons with the endogenous activators they mimic.
Overview of TPC2 Agonists
This compound is a potent, membrane-permeable agonist of TPC2 that functionally mimics the action of PI(3,5)P2.[1] In contrast, Tpc2-A1-N is another synthetic agonist that mimics the physiological actions of NAADP. A key distinction between these agonists lies in their influence on the ion selectivity of the TPC2 channel. Tpc2-A1-N activation leads to a higher relative permeability to Ca²⁺, whereas this compound activation results in a channel that is more selective for Na⁺. This differential activation provides a valuable tool for dissecting the distinct downstream effects of Ca²⁺ and Na⁺ signaling from endo-lysosomal compartments.
Quantitative Comparison of TPC2 Agonist Performance
The efficacy and potency of this compound and other TPC2 agonists have been quantified in various experimental settings. The following table summarizes the key performance data.
| Agonist | Mimics | EC50 (Ca²⁺ Influx Assay) | EC50 (Patch-Clamp) | P_Ca/P_Na Permeability Ratio | Primary Ion Mobilization |
| This compound | PI(3,5)P2 | 10.5 µM | 0.6 µM | 0.04 ± 0.01 | Na⁺ |
| Tpc2-A1-N | NAADP | 7.8 µM | 0.6 µM | 0.65 ± 0.13 | Ca²⁺ |
| PI(3,5)P2 | - | - | - | 0.08 ± 0.01 | Na⁺ |
| NAADP | - | - | - | 0.73 ± 0.14 | Ca²⁺ |
Signaling Pathways and Mechanisms of Action
The activation of TPC2 by different agonists initiates distinct signaling cascades. This compound, by mimicking PI(3,5)P2, primarily induces Na⁺ release from lysosomes, which can lead to changes in lysosomal pH and membrane potential, impacting processes like lysosomal exocytosis and autophagy. Conversely, Tpc2-A1-N, acting like NAADP, triggers Ca²⁺ release, a well-known secondary messenger involved in a wide array of cellular processes.
Experimental Protocols
The characterization of this compound and other TPC2 agonists relies on specific experimental methodologies. Below are summaries of the key techniques used.
FLIPR-Based Calcium Influx Assay
This high-throughput screening method is used to measure changes in intracellular Ca²⁺ concentrations upon agonist stimulation.
-
Cell Culture: A cell line stably expressing a plasma membrane-targeted human TPC2 mutant (TPC2L11A/L12A) is cultured in appropriate media. This mutation redirects the channel to the plasma membrane, allowing for the measurement of Ca²⁺ entry from the extracellular space.
-
Dye Loading: Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2) that exhibits a change in fluorescence intensity upon binding to Ca²⁺.
-
Agonist Application: this compound or other agonists are added at varying concentrations.
-
Signal Detection: A Fluorometric Imaging Plate Reader (FLIPR) is used to monitor the fluorescence changes in real-time, providing a quantitative measure of Ca²⁺ influx. The data is then used to determine the EC50 value for each agonist.
Endo-lysosomal Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the endo-lysosomal membrane, providing detailed information about channel activity and ion selectivity.
-
Isolation of Endo-lysosomes: Cells overexpressing TPC2 are treated with a vacuolating agent (e.g., vacuolin-1) to enlarge the endo-lysosomes. The enlarged organelles are then isolated through mechanical disruption of the cells.
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the membrane of an isolated endo-lysosome. The membrane patch is then excised to achieve a whole-endolysosome recording configuration.
-
Agonist Perfusion: this compound or other agonists are applied to the cytosolic side of the endo-lysosomal membrane.
-
Current Measurement: The resulting ion currents are recorded at various membrane potentials. By altering the ionic composition of the solutions on either side of the membrane, the relative permeability of the channel to different ions (e.g., Ca²⁺ and Na⁺) can be determined.
Conclusion
This compound is a valuable pharmacological tool for the investigation of TPC2 function. Its distinct mechanism of action, mimicking PI(3,5)P2 and promoting Na⁺ conductance through TPC2, contrasts with the Ca²⁺-mobilizing effects of Tpc2-A1-N. This differential selectivity allows researchers to probe the specific downstream consequences of Na⁺ versus Ca²⁺ signaling from acidic organelles. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the design and interpretation of studies utilizing these potent TPC2 agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]
Differential Regulation of Lysosomal pH by TPC2 Agonists: A Comparative Analysis of Tpc2-A1-P and Tpc2-A1-N
For Immediate Release
A comparative analysis of two synthetic agonists for the lysosomal ion channel, Two-Pore Channel 2 (TPC2), reveals distinct and opposing effects on the pH of lysosomes. Experimental data demonstrates that while Tpc2-A1-N induces a significant increase in lysosomal pH, leading to alkalinization, Tpc2-A1-P has no notable effect on the acidity of this critical organelle. This fundamental difference in their mechanism of action has significant implications for their use as research tools and potential therapeutic agents targeting lysosomal function.
The differential effects of Tpc2-A1-N and this compound stem from their mimicry of different endogenous signaling molecules. Tpc2-A1-N acts as a mimetic of nicotinic acid adenine dinucleotide phosphate (NAADP), a known trigger of lysosomal alkalinization.[1] In contrast, this compound mimics the action of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), which does not produce the same pH-altering effect.[1] This distinction is critical for researchers investigating the nuanced roles of TPC2 in cellular processes, as the choice of agonist will dictate the resulting ionic and pH changes within the lysosome.
Quantitative Comparison of Lysosomal pH Changes
The following table summarizes the quantitative data from experiments conducted in HeLa cells expressing the lysosomal pH sensor pH-Lemon-GPI. The data illustrates the change in the fluorescence ratio of the sensor, which corresponds to a change in lysosomal pH, following treatment with Tpc2-A1-N and this compound. An increase in the ratio indicates an increase in pH (alkalinization).
| Treatment Group | Agonist | Mean Change in pH-Lemon-GPI Ratio (mTurquoise2/EYFP) | Standard Error of the Mean (SEM) | Number of Cells (n) | p-value (vs. Control) |
| Control (Untransfected) | Tpc2-A1-N (10 µM) | 0.04 | 0.01 | 16 | <0.05 |
| Wild-Type TPC2 Expressing | Tpc2-A1-N (10 µM) | 0.12 | 0.02 | 12 | <0.001 |
| Control (Untransfected) | This compound (10 µM) | ~0 | Not Significant | 15 | >0.05 |
| Wild-Type TPC2 Expressing | This compound (10 µM) | ~0 | Not Significant | 12 | >0.05 |
Data extracted from Gerndt et al., 2020.
Signaling Pathways and Ion Selectivity
The differential effects of Tpc2-A1-N and this compound on lysosomal pH are linked to their distinct impacts on the ion permeability of the TPC2 channel. Tpc2-A1-N activation of TPC2 leads to an increased permeability to Ca²⁺ ions, a process associated with lysosomal alkalinization. Conversely, this compound activation renders the channel more selective for Na⁺ ions, a process that does not significantly alter lysosomal pH.
Experimental Protocols
Measurement of Lysosomal pH using pH-Lemon-GPI
This protocol outlines the key steps for measuring lysosomal pH changes in response to TPC2 agonists using the ratiometric fluorescent sensor, pH-Lemon-GPI.
1. Cell Culture and Transfection:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For transfection, cells are seeded in 6-well plates.
-
The pH-Lemon-GPI plasmid is transfected into the HeLa cells using a suitable transfection reagent (e.g., PolyJet) according to the manufacturer's instructions. Cells are typically incubated for 48 hours post-transfection to allow for expression of the sensor.
2. Live-Cell Imaging Setup:
-
Transfected cells are plated on glass-bottom dishes suitable for fluorescence microscopy.
-
Imaging is performed on an inverted fluorescence microscope equipped with a high-resolution camera and appropriate filter sets for mTurquoise2 (donor fluorophore) and EYFP (acceptor fluorophore).
-
A perfusion system is used to exchange the imaging buffer and to apply the TPC2 agonists.
-
Cells are maintained at 37°C and 5% CO₂ during the experiment.
3. Ratiometric Imaging and Data Acquisition:
-
The imaging buffer used is a physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered to pH 7.4.
-
Baseline fluorescence images are acquired for both mTurquoise2 and EYFP channels before the addition of agonists.
-
Tpc2-A1-N (e.g., 10 µM) or this compound (e.g., 10 µM) is added to the cells via the perfusion system.
-
Time-lapse images are continuously acquired for both channels for a defined period (e.g., 10-15 minutes) to monitor the change in fluorescence.
4. Image Analysis and pH Calibration:
-
Regions of interest (ROIs) are drawn around individual lysosomes, identified by the fluorescence of the pH-Lemon-GPI sensor.
-
The background-corrected fluorescence intensity is measured for both mTurquoise2 and EYFP channels within each ROI for every time point.
-
The ratio of the mTurquoise2 fluorescence to the EYFP fluorescence is calculated for each lysosome. An increase in this ratio indicates an increase in pH (alkalinization).
-
For absolute pH measurements, a calibration curve is generated by treating the cells with buffers of known pH in the presence of ionophores (e.g., nigericin and monensin) to equilibrate the lysosomal pH with the extracellular pH. The fluorescence ratios at different known pH values are then plotted to create a standard curve.
5. Statistical Analysis:
-
The change in the fluorescence ratio (delta ratio) is calculated by subtracting the baseline ratio from the ratio after agonist treatment.
-
Statistical significance of the observed changes is determined using appropriate statistical tests, such as a t-test or ANOVA.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the effects of this compound and Tpc2-A1-N on lysosomal pH.
References
A Head-to-Head Comparison of Tpc2-A1-P and Ionomycin for Intracellular Ca2+ Release
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular signaling research, the precise modulation of intracellular calcium (Ca²⁺) is paramount. Two potent molecules, Tpc2-A1-P and ionomycin, are frequently employed to artificially elevate cytosolic Ca²⁺ levels. However, their mechanisms of action, specificity, and cellular consequences differ profoundly. This guide provides an objective, data-driven comparison to inform the selection of the appropriate tool for specific experimental needs.
Executive Summary
Ionomycin is a powerful, non-specific Ca²⁺ ionophore that creates pores in cellular membranes, leading to a rapid and global increase in cytosolic Ca²⁺ from both extracellular sources and intracellular stores. It is a blunt instrument, effective for inducing strong, widespread Ca²⁺ signals but lacks target specificity and can be cytotoxic.
This compound, in contrast, is a synthetic small molecule agonist designed to activate Two-Pore Channel 2 (TPC2), an ion channel primarily located on the membranes of acidic organelles like endosomes and lysosomes. Its action is targeted, inducing cation flux specifically from these stores. This compound-activated TPC2 is predominantly selective for sodium ions (Na⁺) with a much lower permeability to Ca²⁺, resulting in a more modest and localized Ca²⁺ release compared to ionomycin.
Mechanism of Action
The fundamental difference between these two compounds lies in their method of elevating cytosolic Ca²⁺. Ionomycin physically transports Ca²⁺ ions across lipid bilayers, while this compound acts as a key to unlock a specific protein channel.
This compound: The Specific Agonist
This compound selectively binds to and activates TPC2 channels. When activated by this compound, the TPC2 channel preferentially allows the passage of Na⁺ ions out of the lysosome.[1][2] This leads to secondary effects on organellar pH and membrane potential, which contributes to a modest release of Ca²⁺ from these acidic stores.[2] The Ca²⁺ signal is therefore indirect and less pronounced compared to direct Ca²⁺ channels or ionophores.[1][2]
Ionomycin: The Mobile Ionophore
Ionomycin is a lipid-soluble molecule that chelates divalent cations like Ca²⁺. It acts as a mobile carrier, embedding itself into cellular membranes (both plasma and organellar) and shuttling Ca²⁺ down its electrochemical gradient. This results in a rapid, substantial, and global increase in cytosolic Ca²⁺ from both the extracellular medium and intracellular stores like the endoplasmic reticulum (ER). At low concentrations, it has also been shown to activate native Ca²⁺ channels and phospholipase C-dependent pathways.
Head-to-Head Performance Data
The following tables summarize the key performance differences based on available experimental data. Direct comparative studies are limited, so data is compiled from multiple sources.
Table 1: Efficacy and Specificity
| Parameter | This compound | Ionomycin |
| Primary Target | Two-Pore Channel 2 (TPC2) | Lipid Bilayers |
| Cellular Location of Action | Endo-lysosomal membranes | All cellular membranes (plasma, ER, etc.) |
| Primary Ca²⁺ Source | Endo-lysosomal stores | Extracellular space and all intracellular stores |
| Relative Ca²⁺ Release | Modest | Robust and large |
| Ion Selectivity | Primarily Na⁺-selective, low Ca²⁺ permeability | Selective for divalent cations, primarily Ca²⁺ |
| Typical Working Conc. | 30–60 µM | 0.5–10 µM |
Table 2: Cellular and Off-Target Effects
| Parameter | This compound | Ionomycin |
| Specificity | High for TPC2 over other channels like TPC1 and TRPMLs | Non-specific; acts on all membranes |
| Potential Off-Target Effects | May have effects related to Na⁺ release and changes in lysosomal pH | Can induce phosphoinositide hydrolysis and activate Protein Kinase C (PKC) |
| Cytotoxicity | Generally low at effective concentrations. | Dose-dependent cytotoxicity; can induce apoptosis and necrosis |
| Use Case | Studying TPC2 function and Ca²⁺ signaling from acidic organelles. | Inducing a strong, global Ca²⁺ signal to study downstream pathways or as a positive control. |
Experimental Protocols
Protocol: Measuring Intracellular Ca²⁺ Release with Fluo-4 AM
This protocol provides a general framework for measuring Ca²⁺ release in adherent cells using a fluorescent plate reader or confocal microscope.
Materials:
-
Adherent cells (e.g., HeLa, HEK293)
-
96-well black, clear-bottom plates or glass-bottom dishes
-
Fluo-4 AM dye
-
Pluronic F-127 (for aiding dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
This compound and Ionomycin stock solutions (in DMSO)
-
Fluorescence microplate reader or confocal microscope (Ex/Em: ~490/525 nm)
Procedure:
-
Cell Plating: Plate cells 24-48 hours prior to the experiment to achieve 80-90% confluency on the day of the assay.
-
Dye Loading: a. Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM Fluo-4 AM in Ca²⁺-free HBSS). A small amount of Pluronic F-127 can be added to prevent dye precipitation. b. Remove growth medium from cells and wash once with Ca²⁺-free HBSS. c. Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with Ca²⁺-free HBSS to remove extracellular dye.
-
Baseline Measurement: Add Ca²⁺-free HBSS to the cells. Measure the baseline fluorescence for 30-60 seconds to establish a stable signal.
-
Compound Addition: a. Add this compound (final conc. 30 µM) or Ionomycin (final conc. 2 µM) to the respective wells. b. For experiments measuring Ca²⁺ influx, add HBSS containing Ca²⁺ (e.g., 2 mM final concentration) after compound addition.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time (e.g., for 5-10 minutes). For plate readers, use kinetic read mode. For microscopy, acquire images at set intervals.
-
Positive Control: At the end of the experiment, addition of a high concentration of ionomycin (e.g., 5-10 µM) can be used to elicit a maximal Ca²⁺ response for data normalization.
Conclusion: Which Compound to Choose?
The choice between this compound and ionomycin should be dictated by the experimental question.
-
Choose this compound when the goal is to specifically investigate the role of TPC2 channels or Ca²⁺ signaling originating from acidic organelles. Its targeted mechanism provides a level of precision that is impossible to achieve with ionomycin.
-
Choose Ionomycin when a strong, global, and rapid increase in intracellular Ca²⁺ is required to study downstream cellular processes, such as T-cell activation or apoptosis. It serves as an excellent positive control for Ca²⁺ release but its lack of specificity must be considered when interpreting results.
References
Validating the PI(3,5)P2-Mimetic Action of Tpc2-A1-P: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tpc2-A1-P with alternative methods for probing phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) signaling. This compound is a synthetic, cell-permeable small molecule agonist of the endo-lysosomal two-pore channel 2 (TPC2). It is proposed to act as a mimetic of the endogenous ligand PI(3,5)P2, selectively activating TPC2 to a sodium-permeable state. This guide presents supporting experimental data, detailed protocols for key validation assays, and visual summaries of the relevant signaling pathways and experimental workflows to aid researchers in evaluating the utility of this compound for their specific research needs.
Comparative Analysis of this compound and Alternatives
The validation of this compound as a PI(3,5)P2 mimetic relies on comparing its effects to those of the natural ligand and other available probes. The following tables summarize the key performance characteristics of this compound, PI(3,5)P2 itself, and other commonly used or recently developed tools for studying PI(3,5)P2 function.
Table 1: Electrophysiological Comparison of TPC2 Activators
This table compares the effects of this compound, its counterpart TPC2-A1-N (an NAADP mimetic), and the endogenous ligands PI(3,5)P2 and NAADP on the ion selectivity of the TPC2 channel. Data is derived from endo-lysosomal patch-clamp experiments.
| Activator | Target | Induced Ion Selectivity | Permeability Ratio (PCa/PNa) | EC50 / Concentration |
| This compound | TPC2 | Na+ selective | 0.04 ± 0.01[1][2] | ~0.6 µM (endo-lysosomal patch-clamp)[3] |
| PI(3,5)P2 | TPC2 | Na+ selective | 0.08 ± 0.01[1][2] | 48 ± 10 nM |
| TPC2-A1-N | TPC2 | Ca2+ permeable | 0.65 ± 0.13 | ~0.6 µM (endo-lysosomal patch-clamp) |
| NAADP | TPC2 | Ca2+ permeable | 0.73 ± 0.14 | 50 nM |
Table 2: Comparison of PI(3,5)P2 Probes and Mimetics
This table provides a broader comparison of this compound with other available tools for studying PI(3,5)P2, including genetically encoded biosensors and fluorescently labeled lipids.
| Probe/Mimetic | Type | Principle of Action | Key Quantitative Parameter | Advantages | Limitations |
| This compound | Small Molecule Agonist | Activates TPC2 to a Na+-selective state, mimicking PI(3,5)P2 action on this channel. | EC50: ~0.6 µM for TPC2 activation | Cell-permeable, allows functional studies of TPC2 in live cells, induces specific downstream physiological effects (e.g., lysosomal exocytosis). | Acts on a specific effector (TPC2) of PI(3,5)P2, not a general PI(3,5)P2 probe; potential for off-target effects. |
| SnxA-based Biosensor | Genetically Encoded Biosensor | A protein from Dictyostelium with a PX domain that selectively binds PI(3,5)P2. Can be tagged with a fluorescent protein for live-cell imaging. | Kd: ~187-218 nM for PI(3,5)P2 | High selectivity for PI(3,5)P2, allows for real-time visualization of PI(3,5)P2 dynamics in living cells. | Requires genetic modification of cells; overexpression may lead to artifacts. |
| TRPML1-based Biosensor | Genetically Encoded Biosensor | Based on the PI(3,5)P2-binding domain of the TRPML1 channel, fused to a fluorescent protein. | EC50: Low nanomolar for TRPML1 activation by PI(3,5)P2 | Binds PI(3,5)P2 with high specificity. | Potential for disputed veracity due to poor selectivity in some cellular contexts. |
| BODIPY FL-PI(3,5)P2 | Fluorescent Lipid Analog | A synthetic PI(3,5)P2 molecule with a BODIPY fluorescent dye attached. | Not applicable | Can be introduced into cells or used in in vitro assays to visualize lipid localization or binding. | May not perfectly mimic the behavior of the endogenous lipid due to the bulky fluorescent tag; potential for altered metabolism and distribution. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.
Endo-lysosomal Patch Clamp Electrophysiology
This protocol is used to directly measure the ion currents through TPC2 channels in their native membrane environment in response to activators like this compound.
1. Cell Preparation and Lysosome Enlargement:
-
Culture cells (e.g., HEK293 cells stably expressing TPC2) on glass coverslips.
-
To enlarge endo-lysosomes for easier patching, treat cells with 1 µM vacuolin-1 for 1-4 hours before the experiment.
2. Isolation of Enlarged Lysosomes:
-
Transfer the coverslip to a perfusion chamber on an inverted microscope.
-
Hypotonically shock the cells by replacing the bath solution with a hypotonic solution to release the enlarged organelles.
-
Gently wash the released organelles with the recording bath solution.
3. Patch-Clamp Recording:
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the pipette solution.
-
Approach an enlarged lysosome with the patch pipette and form a giga-ohm seal.
-
Establish the whole-lysosome configuration by applying a brief suction pulse.
-
Record currents using a patch-clamp amplifier and appropriate software.
4. Solutions:
-
Pipette (luminal) solution (in mM): 140 Na-gluconate, 4 NaCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 4.6 with methanesulfonic acid.
-
Bath (cytosolic) solution (in mM): 140 Na-gluconate, 5 NaCl, 10 HEPES, pH adjusted to 7.2 with NaOH.
-
For ion selectivity measurements, bi-ionic conditions are used. For example, to determine PCa/PNa, the luminal solution may contain high Ca2+ and the cytosolic solution high Na+.
5. Data Analysis:
-
Apply voltage ramps (e.g., -100 mV to +100 mV) to determine the current-voltage relationship.
-
The reversal potential (Erev) is used to calculate the relative permeability of ions using the Goldman-Hodgkin-Katz (GHK) equation.
Lysosomal Exocytosis Assay (LAMP1 Translocation)
This assay quantifies the fusion of lysosomes with the plasma membrane by measuring the surface exposure of the lysosomal-associated membrane protein 1 (LAMP1).
1. Cell Treatment:
-
Seed cells (e.g., macrophages or fibroblasts) in a multi-well plate.
-
Treat cells with this compound, TPC2-A1-N, or a vehicle control (DMSO) for the desired time (e.g., 120 minutes). Ionomycin can be used as a positive control.
2. Antibody Staining (for Flow Cytometry):
-
After treatment, place cells on ice to stop membrane trafficking.
-
Wash cells with ice-cold PBS.
-
Incubate cells with a primary antibody against the luminal domain of LAMP1 (e.g., anti-LAMP1-PE conjugate) in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA) for 30-60 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
If an unconjugated primary antibody is used, incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
3. Flow Cytometry Analysis:
-
Resuspend cells in FACS buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
The mean fluorescence intensity corresponds to the amount of LAMP1 on the cell surface.
Autophagy Assay (LC3-II Accumulation by Western Blot)
This method assesses autophagic flux by measuring the levels of the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II), which is recruited to autophagosome membranes.
1. Cell Treatment:
-
Plate cells and treat with this compound or vehicle control.
-
To measure autophagic flux, a lysosomal inhibitor such as Bafilomycin A1 (BafA1) is used in parallel. BafA1 blocks the degradation of autophagosomes, leading to the accumulation of LC3-II if autophagy is active. Treat cells with this compound in the presence or absence of BafA1 for the final 2-4 hours of the experiment.
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
3. Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C. An antibody against a loading control (e.g., GAPDH or β-actin) should also be used. Antibodies against p62/SQSTM1, a protein that is degraded by autophagy, can also be used as an additional marker.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
The level of autophagic flux can be inferred by comparing the amount of LC3-II in the presence and absence of BafA1. An increase in LC3-II upon this compound treatment that is further enhanced by BafA1 indicates an induction of autophagy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for validating this compound.
Caption: PI(3,5)P2 signaling pathway and the mimetic action of this compound on the TPC2 channel.
Caption: Experimental workflow for validating the PI(3,5)P2-mimetic action of this compound.
References
Cross-validation of TPC2-A1-P Effects with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic small molecule TPC2 agonist, TPC2-A1-P, with other molecular probes and genetic methods used to investigate the function of the lysosomal ion channel, Two-Pore Channel 2 (TPC2). Experimental data is presented to support the comparisons, and detailed protocols for key validation experiments are provided.
This compound: A PI(3,5)P₂ Mimetic
TPC2 is a critical regulator of endolysosomal trafficking and calcium (Ca²⁺) signaling.[1][2] Its activity is modulated by endogenous ligands, primarily nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[2][3] These ligands paradoxically confer different ion selectivities to the channel. NAADP activation leads to a Ca²⁺-permeable state, while PI(3,5)P₂ activation results in a predominantly Na⁺-selective channel.[4]
To dissect the distinct roles of these pathways, specific pharmacological tools have been developed. This compound is a synthetic, membrane-permeable small molecule that functionally mimics the action of PI(3,5)P₂, inducing a Na⁺-selective current through TPC2. This contrasts with another synthetic agonist, TPC2-A1-N, which acts as a functional mimetic of NAADP, promoting Ca²⁺ permeability.
Comparison of TPC2 Agonists
The functional differences between this compound, TPC2-A1-N, and the endogenous ligands are crucial for designing and interpreting experiments aimed at understanding TPC2 physiology.
Table 1: Comparison of TPC2 Agonist Effects
| Feature | This compound | TPC2-A1-N | PI(3,5)P₂ (Endogenous) | NAADP (Endogenous) |
| Primary Ion Selectivity | Na⁺ selective | Ca²⁺ permeable | Na⁺ selective | Ca²⁺ permeable |
| Effect on Cytosolic Ca²⁺ | Minimal direct effect on cytosolic Ca²⁺ levels. | Induces a modest but detectable increase in cytosolic Ca²⁺. | Minimal direct effect on cytosolic Ca²⁺. | Induces Ca²⁺ release from acidic stores. |
| Effect on Lysosomal pH | Promotes lysosomal exocytosis. | Increases lysosomal pH. | Regulates luminal pH homeostasis. | Can lead to lysosomal alkalinization. |
| Synergistic Action | Synergizes with TPC2-A1-N to enhance Ca²⁺ signals. | Synergizes with this compound to enhance Ca²⁺ signals. | Works synergistically with NAADP. | Works synergistically with PI(3,5)P₂. |
| Membrane Permeability | Membrane permeable. | Membrane permeable. | Anionic, not membrane permeable. | Anionic, not membrane permeable. |
Genetic Cross-Validation Approaches
The specificity of pharmacological agents like this compound is paramount. Genetic approaches, such as the use of knockout (KO) models and the expression of pore-dead or gain-of-function mutants, are the gold standard for validating on-target effects.
Table 2: Genetic Validation of this compound Effects
| Genetic Approach | Expected Outcome with this compound | Rationale |
| TPC2 Knockout (KO) or Knockdown | Abolished or significantly reduced cellular response to this compound. | Demonstrates that the observed effect is dependent on the presence of the TPC2 protein. |
| Expression of Pore-Dead TPC2 Mutant (e.g., L265P) | No response to this compound. | Confirms that the agonist's effect requires a functional ion-conducting pore, ruling out non-specific binding effects. |
| Expression of Gain-of-Function TPC2 Mutant (e.g., M484L) | Potentiated response to this compound. | Shows that the agonist's effect is directly related to TPC2 channel activity. |
Signaling Pathways and Experimental Workflows
The differential activation of TPC2 by its ligands initiates distinct downstream signaling cascades. Understanding these pathways is essential for elucidating the multifaceted roles of TPC2 in cellular physiology.
A typical experimental workflow to validate a novel TPC2 agonist involves a combination of pharmacological and genetic approaches to ensure specificity and on-target activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments used in the characterization of this compound and its genetic validation.
Endo-lysosomal Patch-Clamp
This technique allows for the direct measurement of ion channel activity in the membranes of endolysosomes.
Materials:
-
Cell line of interest (e.g., HEK293 cells transiently expressing human TPC2)
-
Vacuolin-1
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Pipette and bath solutions (ionic compositions will vary depending on the experiment, e.g., symmetric Na⁺ solutions)
Protocol:
-
Enlargement of Endolysosomes: Treat cells with 1 µM vacuolin-1 for 1-48 hours to induce the formation of enlarged endolysosomes.
-
Isolation of Enlarged Vesicles: Manually isolate the enlarged endolysosomes from the cells. A common method involves creating a breach in the cell surface with a micropipette and gently pushing the vesicle out.
-
Patch-Clamp Recording: Using a patch pipette, form a high-resistance seal (giga-seal) with the membrane of the isolated endolysosome.
-
Whole-Endolysosome Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-endolysosome configuration. This allows for the measurement of the total current across the endolysosomal membrane.
-
Data Acquisition: Apply voltage protocols and record the resulting currents. Agonists (e.g., this compound) and inhibitors can be perfused into the bath solution to observe their effects on channel activity.
Intracellular Calcium Imaging with Fura-2 AM
This method is used to measure changes in cytosolic Ca²⁺ concentration in response to stimuli.
Materials:
-
Cells grown on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence microscopy system equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm)
Protocol:
-
Cell Preparation: Seed cells on glass coverslips and allow them to adhere.
-
Dye Loading: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBS. Incubate the cells with the loading solution for 30-60 minutes at room temperature in the dark.
-
De-esterification: Wash the cells with HBS to remove excess dye and incubate for a further 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the active Fura-2 dye inside the cells.
-
Imaging: Mount the coverslip on the microscope stage. Acquire fluorescence images by alternating excitation at 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.
-
Data Analysis: After establishing a baseline, apply TPC2 agonists or other stimuli and record the changes in the F340/F380 ratio over time.
Lysosomal pH Measurement
This protocol uses a pH-sensitive fluorescent dye to measure the pH of the lysosomal lumen.
Materials:
-
Cells in culture
-
Fluorescein isothiocyanate (FITC)-dextran or LysoSensor™ Yellow/Blue dextran
-
Nigericin (for calibration)
-
A series of calibration buffers with known pH values
-
Flow cytometer or fluorescence microscope capable of ratiometric imaging
Protocol:
-
Dye Loading: Incubate cells with FITC-dextran (e.g., 0.1 mg/mL) for 48-72 hours. The dextran is taken up by endocytosis and accumulates in lysosomes.
-
Measurement:
-
Microscopy: Acquire fluorescence images at two different emission wavelengths (for dual-emission dyes) or excitation wavelengths (for dual-excitation dyes). The ratio of the intensities is dependent on the pH.
-
Flow Cytometry: Analyze the fluorescence of the cells at two different emission wavelengths (e.g., FL1 and FL2 for FITC).
-
-
Calibration: To convert the fluorescence ratio to a pH value, a standard curve must be generated. Treat the cells with the H⁺/K⁺ ionophore nigericin in calibration buffers of varying known pH. This equilibrates the lysosomal pH with the extracellular pH.
-
Data Analysis: Plot the fluorescence ratio against the known pH values of the calibration buffers to generate a standard curve. Use this curve to determine the lysosomal pH of the experimental samples.
Generation of TPC2 Knockout Cells using CRISPR/Cas9
This is a general outline for creating a TPC2 knockout cell line to validate the specificity of this compound.
Materials:
-
Parental cell line
-
CRISPR/Cas9 plasmid vector (e.g., pSpCas9(BB)-2A-Puro)
-
Guide RNA (gRNA) targeting an early exon of the TPCN2 gene
-
Transfection reagent
-
Puromycin (for selection)
Protocol:
-
gRNA Design: Design a gRNA specific to an early exon of the TPCN2 gene to maximize the likelihood of a frameshift mutation leading to a non-functional protein.
-
Cloning: Clone the gRNA sequence into the CRISPR/Cas9 vector.
-
Transfection: Transfect the parental cell line with the gRNA-containing CRISPR/Cas9 plasmid.
-
Selection: Select for transfected cells using puromycin.
-
Single-Cell Cloning: Isolate single cells to generate clonal populations.
-
Screening and Validation: Screen the clonal populations for the absence of TPC2 protein expression (e.g., by Western blot) and for the presence of the desired mutation (by DNA sequencing).
Site-Directed Mutagenesis of TPC2
This protocol allows for the introduction of specific mutations into the TPC2 gene, for example, to create a pore-dead or gain-of-function mutant.
Materials:
-
Plasmid containing the wild-type TPC2 cDNA
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Protocol:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation and anneal to the TPC2 plasmid.
-
PCR Amplification: Perform PCR using the TPC2 plasmid as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, so it will digest the parental (template) plasmid, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: Transform competent E. coli cells with the DpnI-treated plasmid.
-
Screening and Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Conclusion
This compound is a valuable pharmacological tool for probing the PI(3,5)P₂-mediated, Na⁺-selective signaling pathway of TPC2. Its utility is significantly enhanced when used in conjunction with its NAADP-mimetic counterpart, TPC2-A1-N, and rigorously validated with genetic approaches. The comparative data and experimental protocols provided in this guide offer a framework for researchers to design and execute robust experiments to further unravel the complex biology of TPC2.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Generation of Nonmosaic, Two-Pore Channel 2 Biallelic Knockout Pigs in One Generation by CRISPR-Cas9 Microinjection Before Oocyte Insemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of intraluminal lysosomal calcium and pH by dextran-conjugated fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ca2+ Signaling Kinetics Induced by Tpc2-A1-P and Tpc2-A1-N
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetics of Ca2+ signals induced by the synthetic small molecule agonists of the Two-Pore Channel 2 (TPC2), Tpc2-A1-P and Tpc2-A1-N. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive overview for researchers in cellular signaling and drug development.
Executive Summary
Two-Pore Channel 2 (TPC2) is a critical ion channel localized on endo-lysosomal membranes, playing a pivotal role in intracellular Ca2+ signaling. Its activity is endogenously modulated by nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), which respectively induce Ca2+- and Na+-permeable states. The synthetic agonists Tpc2-A1-N and this compound have been developed to mimic these actions, providing valuable tools to dissect TPC2-mediated signaling pathways.
-
Tpc2-A1-N , a functional mimetic of NAADP, primarily induces a Ca2+-permeable state in TPC2, resulting in a rapid and robust increase in cytosolic Ca2+.[1][2]
-
This compound , a functional mimetic of PI(3,5)P2, primarily induces a Na+-selective state, leading to a smaller and more delayed Ca2+ response.[1][2]
-
Synergistic Action : Co-stimulation with both agonists produces a synergistic and global Ca2+ signal, significantly larger than the response to either compound alone.[3]
This guide will delve into the quantitative differences in the Ca2+ signaling kinetics, the underlying molecular mechanisms, and the experimental protocols used to elicit these findings.
Data Presentation: Comparative Kinetics of Ca2+ Signals
The following tables summarize the key quantitative parameters of Ca2+ signals induced by Tpc2-A1-N and this compound, both individually and in combination.
Table 1: Kinetic Properties of TPC2-Agonist-Induced Ca2+ Signals
| Parameter | Tpc2-A1-N | This compound | Tpc2-A1-N + this compound |
| Primary Ion Permeability | Ca2+ > Na+ | Na+ > Ca2+ | Enhanced Ca2+ |
| Ca2+ Signal Amplitude | Moderate to High | Low | High (Synergistic) |
| Time to Peak Signal | Fast | Slow / Delayed | Fast |
| EC50 for Ca2+ Response | ~7.8 µM | ~10.5 µM | Not reported |
Table 2: Mechanistic Comparison of TPC2 Activation
| Feature | Tpc2-A1-N | This compound |
| Endogenous Mimetic | NAADP | PI(3,5)P2 |
| Requirement for NAADP-Binding Proteins (JPT2/LSM12) | Independent | Independent |
| Requirement for PI(3,5)P2 Binding Site (K204) | Not required | Required |
| Effect on IP3 Receptor Sensitivity | Sensitizes | No effect |
Note: Some studies have suggested that Tpc2-A1-N-induced Ca2+ signals may be independent of TPC2, originating instead from the endoplasmic reticulum (ER). This highlights the importance of using appropriate controls, such as TPC2 knockout cells, in experimental designs.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for Tpc2-A1-N and this compound and a typical experimental workflow for their study.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying TPC2-mediated Ca2+ signaling.
Cell Culture and Transfection
-
Cell Lines : HeLa, HEK293, or SH-SY5Y cells are commonly used. For specific TPC2 studies, cells stably or transiently expressing wild-type, mutant, or tagged TPC2 may be utilized.
-
Culture Conditions : Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection : For transient expression, cells are plated on coverslips and transfected using standard lipid-based reagents (e.g., Lipofectamine) according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.
Intracellular Ca2+ Imaging
-
Indicator Loading : Cells grown on glass coverslips are loaded with a fluorescent Ca2+ indicator.
-
Fura-2 AM : Incubate cells with 2.5 µM Fura-2 AM and 0.005% Pluronic F-127 in a HEPES-buffered saline (HBS) solution for 45-60 minutes at room temperature.
-
Fluo-4 AM : Incubate cells with Fluo-4 AM for imaging single-wavelength Ca2+ changes.
-
-
Imaging Setup :
-
An inverted fluorescence microscope equipped with a high-speed camera and a light source with appropriate filters is used.
-
For Fura-2, cells are alternately excited at 340 nm and 380 nm, and the emission is collected at ~510 nm. The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular Ca2+ concentration.
-
-
Experimental Procedure :
-
Mount the coverslip with loaded cells onto the microscope stage and perfuse with HBS.
-
To measure Ca2+ release from intracellular stores, nominally Ca2+-free HBS (containing EGTA) is used.
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Apply Tpc2-A1-N (e.g., 10-30 µM), this compound (e.g., 30-60 µM), or a combination thereof via the perfusion system.
-
Continue recording to capture the full kinetic profile of the Ca2+ signal.
-
At the end of the experiment, ionomycin can be added to determine the maximum fluorescence ratio.
-
Endo-lysosomal Patch-Clamp Electrophysiology
This advanced technique allows for the direct measurement of ion currents across the membranes of isolated endo-lysosomes.
-
Vesicle Enlargement : Treat cells with vacuolin-1 to enlarge endo-lysosomes for easier patch-clamping.
-
Isolation : Mechanically lyse the cells to release the enlarged vesicles.
-
Recording :
-
Use patch-clamp amplifiers and glass pipettes to form a high-resistance seal with the membrane of an isolated vesicle (whole-endolysosome configuration).
-
The pipette (luminal) solution typically contains Ca2+ or Na+ at a pH of 4.6, mimicking the acidic environment of the lysosome. The bath (cytosolic) solution contains the primary permeant ion at a neutral pH (7.2).
-
Apply voltage steps to measure current-voltage relationships.
-
Agonists (Tpc2-A1-N or this compound) are applied to the cytosolic side to activate TPC2 channels and record the resulting currents.
-
Conclusion
Tpc2-A1-N and this compound are invaluable pharmacological tools for probing the distinct, agonist-dependent functions of TPC2. Tpc2-A1-N elicits a rapid, Ca2+-dominant signal, whereas this compound induces a slower, Na+-dominant response that translates to a minor Ca2+ signal. Their synergistic action in evoking robust, global Ca2+ signals highlights a complex mechanism of TPC2 co-activation. Understanding the differential kinetics and mechanisms of these compounds is crucial for elucidating the nuanced roles of TPC2 in physiological and pathophysiological processes and for the development of targeted therapeutics.
References
- 1. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of endo-lysosomal two-pore channels by NAADP and PI(3,5)P2. Five things to know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convergent activation of Ca2+ permeability in two-pore channel 2 through distinct molecular routes - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Activation of TPC2: A Comparative Analysis of Tpc2-A1-P and Tpc2-A1-N
For Immediate Release
This guide provides a comprehensive comparison of the synergistic effects of Tpc2-A1-P and Tpc2-A1-N on the activation of the two-pore channel 2 (TPC2). TPC2 is a critical ion channel in the endolysosomal system, and understanding its activation mechanisms is paramount for research in cellular signaling and drug development. Here, we present experimental data, detailed protocols, and signaling pathway diagrams to elucidate the distinct and synergistic roles of this compound and Tpc2-A1-N in TPC2 activation.
Quantitative Analysis of TPC2 Activation
The combination of this compound and Tpc2-A1-N has been shown to synergistically enhance the calcium (Ca²⁺) permeability of TPC2, resulting in a more robust cellular Ca²⁺ response than either compound elicits alone.[1][2] Tpc2-A1-N, a functional mimetic of nicotinic acid adenine dinucleotide phosphate (NAADP), primarily induces a Ca²⁺-permeable state in TPC2.[1][2][3] In contrast, this compound, a functional mimetic of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), primarily activates Na⁺-selective currents through the channel. The co-application of these agonists leads to a significant potentiation of Ca²⁺ release and influx.
| Agonist(s) | Cell Type | Key Quantitative Finding | Reference |
| Tpc2-A1-N (30 µM) | HeLa cells with TPC2-GCaMP6s | Modest increase in fluorescence | |
| This compound (60 µM) | HeLa cells with TPC2-GCaMP6s | Minimal increase in fluorescence | |
| Tpc2-A1-N (30 µM) + this compound (60 µM) | HeLa cells with TPC2-GCaMP6s | Significantly larger Ca²⁺ response compared to individual agonists | |
| Tpc2-A1-N (10 µM) | HeLa cells with Fura-2 | Subthreshold Ca²⁺ response | |
| This compound (variable conc.) | HeLa cells with Fura-2 | Minimal Ca²⁺ response alone | |
| Tpc2-A1-N (10 µM) + this compound | HeLa cells with Fura-2 | Potentiation of Ca²⁺ response | |
| Tpc2-A1-N | SH-SY5Y cells | Modest but detectable Ca²⁺ signal in the absence of external Ca²⁺ | |
| This compound | SH-SY5Y cells | Little effect on cytosolic Ca²⁺ | |
| Tpc2-A1-N + this compound | SH-SY5Y cells | Significantly increased Ca²⁺ response in the absence of external Ca²⁺ | |
| Tpc2-A1-N + this compound | SH-SY5Y cells | Robust Ca²⁺ signal in the presence of external Ca²⁺ |
Signaling Pathways and Mechanisms
Tpc2-A1-N and this compound activate TPC2 through distinct molecular routes. Tpc2-A1-N's activation of TPC2 is independent of the NAADP-binding proteins JPT2 and LSM12, as well as the PI(3,5)P₂ binding site on the channel. Conversely, the natural agonist NAADP requires these accessory proteins and the PI(3,5)P₂ binding site for its action. The cryptic voltage-sensing region of TPC2 is essential for the actions of both Tpc2-A1-N and PI(3,5)P₂. This suggests a convergent mechanism where both agonists, despite their different initial binding sites and requirements, ultimately modulate the channel's conformation to favor a Ca²⁺-permeable state when applied together.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the synergistic effects of this compound and Tpc2-A1-N.
Calcium Imaging with Fura-2
This method is used to measure changes in intracellular Ca²⁺ concentrations in response to agonist stimulation.
-
Cell Culture and Loading: Plate cells (e.g., HeLa, SH-SY5Y) on glass coverslips and grow to desired confluency. Load the cells with the ratiometric Ca²⁺ indicator Fura-2 AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for a specified time at room temperature in the dark.
-
Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Data Acquisition: Excite Fura-2 alternately at 340 nm and 380 nm, and capture the emission at 510 nm. Record the ratio of the fluorescence intensities (F340/F380) over time.
-
Stimulation: Establish a baseline recording. Perfuse the cells with a buffer containing Tpc2-A1-N, this compound, or a combination of both at the desired concentrations.
-
Data Analysis: Calculate the change in the F340/F380 ratio to determine the relative change in intracellular Ca²⁺ concentration.
Endo-lysosomal Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the endo-lysosomal membrane.
-
Cell Culture and Lysosome Enlargement: Culture cells expressing TPC2 (e.g., HEK293) and treat with a vacuolating agent (e.g., vacuolin-1) to enlarge endo-lysosomes for easier patching.
-
Lysosome Isolation: Mechanically homogenize the cells to release the enlarged endo-lysosomes.
-
Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal (giga-seal) with the membrane of an isolated endo-lysosome. Establish a whole-lysosome patch-clamp configuration.
-
Current Measurement: Apply voltage steps and record the resulting currents in the absence and presence of Tpc2-A1-N and/or this compound in the bath solution.
-
Data Analysis: Analyze the current-voltage relationship to determine the ion selectivity and conductance of the TPC2 channel under different agonist conditions.
Conclusion
The synergistic activation of TPC2 by this compound and Tpc2-A1-N provides a powerful tool for investigating the nuanced roles of this channel in cellular physiology. The data clearly demonstrate that while each agonist has a primary effect on TPC2's ion selectivity, their combined action leads to a potentiation of Ca²⁺ signaling. The distinct activation pathways for these synthetic agonists also offer valuable insights into the complex regulation of TPC2 by its endogenous ligands, NAADP and PI(3,5)P₂. Researchers and drug development professionals can leverage this understanding to explore novel therapeutic strategies targeting the endolysosomal system.
References
Safety Operating Guide
Safe Disposal of Tpc2-A1-P: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential safety and logistical information for the proper disposal of Tpc2-A1-P, a membrane-permeable agonist of the two-pore channel 2 (TPC2). Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be disposed of as hazardous chemical waste through an approved waste disposal plant[1]. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below. This information is essential for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₁BrF₃NO₃ | [1][2] |
| Molecular Weight | 460.28 g/mol | [1] |
| GHS Hazard Codes | H302, H410 | |
| GHS Precautionary Code (Disposal) | P501 | |
| EC₅₀ (TPC2 Activation) | 10.5 μM |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be managed as hazardous waste. The following steps outline the required procedure:
-
Segregation: Keep this compound waste separate from other waste streams. This includes contaminated consumables such as pipette tips, gloves, and empty vials.
-
Waste Collection:
-
Solid Waste: Collect pure this compound powder and any contaminated solids (e.g., weighing paper, spill cleanup materials) in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and shatter-proof hazardous waste container. If the compound was dissolved in a solvent like DMSO, the waste should be labeled accordingly.
-
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., Harmful, Dangerous for the Environment).
-
Storage: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
-
Documentation: Maintain a log of the amount of this compound added to the waste container, as required by institutional and local regulations.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. They will ensure the waste is transported to an approved waste disposal plant as mandated.
Spill Management Protocol
In the event of a spill, the following protocol should be enacted immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Ensure you are wearing the appropriate PPE as described above.
-
Containment:
-
For solid spills: Gently cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite) to prevent the powder from becoming airborne.
-
For liquid spills: Cover the spill with an appropriate absorbent material.
-
-
Cleanup: Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Hazardous Waste Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
